molecular formula C7H12N2 B175165 5-Isopropyl-3-methyl-1H-pyrazole CAS No. 132558-01-1

5-Isopropyl-3-methyl-1H-pyrazole

Cat. No.: B175165
CAS No.: 132558-01-1
M. Wt: 124.18 g/mol
InChI Key: RFAYRFKDGUMREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAYRFKDGUMREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445601
Record name 5-Isopropyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132558-01-1
Record name 5-Isopropyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Regioselective Synthesis of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of the pharmaceutically relevant scaffold, 5-isopropyl-3-methyl-1H-pyrazole. The primary focus of this document is the well-established Knorr pyrazole synthesis, a versatile and widely employed method for the construction of the pyrazole core. This guide will explore the reaction mechanism, factors governing regioselectivity, a detailed experimental protocol, and a summary of relevant data.

Introduction to Pyrazole Synthesis

Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms within a five-membered ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly adaptable method for constructing substituted pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The synthesis of this compound is achieved through the reaction of 5-methylhexane-2,4-dione with hydrazine hydrate. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can potentially lead to the formation of two constitutional isomers: this compound and 3-isopropyl-5-methyl-1H-pyrazole.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regiochemical outcome is primarily dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the diketone.

Several factors influence this regioselectivity:

  • Steric Hindrance: The carbonyl group adjacent to the bulky isopropyl group is sterically more hindered than the carbonyl next to the methyl group. Consequently, the initial attack of hydrazine is more likely to occur at the less hindered carbonyl carbon (the acetyl group), leading to the preferential formation of this compound.

  • Electronic Effects: While steric factors are often dominant in such cases, electronic effects can also play a role. The electron-donating nature of the alkyl groups can influence the electrophilicity of the carbonyl carbons.

  • Reaction Conditions: The pH of the reaction medium can significantly impact regioselectivity. Acid catalysis is commonly employed to facilitate both the initial condensation and the final dehydration step. The choice of solvent can also influence the isomeric ratio.

G cluster_reactants Reactants cluster_products Products 5-methylhexane-2,4-dione 5-Methylhexane-2,4-dione Reaction + 5-methylhexane-2,4-dione->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction This compound This compound (Major) 3-isopropyl-5-methyl-1H-pyrazole 3-isopropyl-5-methyl-1H-pyrazole (Minor) Arrow -> Reaction->Arrow H+, Heat Arrow->this compound Arrow->3-isopropyl-5-methyl-1H-pyrazole

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental Protocol

This section provides a detailed, illustrative experimental protocol for the synthesis of this compound. It is important to note that while this protocol is based on established procedures for the Knorr synthesis, specific quantitative outcomes for this exact transformation are not widely reported in the literature. Therefore, the stated yields and isomeric ratios should be considered as estimates based on analogous reactions.

Materials:

  • 5-Methylhexane-2,4-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylhexane-2,4-dione (1.0 eq) and ethanol (5 mL per mmol of diketone).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting diketone), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound as the major product.

G Reactants 1. Mix 5-methylhexane-2,4-dione, ethanol, and acetic acid Add_Hydrazine 2. Add Hydrazine Hydrate Reactants->Add_Hydrazine Reflux 3. Heat to Reflux (2-4h) Add_Hydrazine->Reflux Workup 4. Evaporation and Extraction Reflux->Workup Wash 5. Wash with NaHCO3, H2O, Brine Workup->Wash Dry_Concentrate 6. Dry and Concentrate Wash->Dry_Concentrate Purify 7. Column Chromatography Dry_Concentrate->Purify Product Pure this compound Purify->Product

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Data Presentation

The following tables summarize the expected inputs and outputs for the synthesis of this compound. The quantitative data presented is illustrative and based on typical yields and selectivities observed for similar Knorr pyrazole syntheses.

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
5-Methylhexane-2,4-dione5-Methylhexane-2,4-dioneC₇H₁₂O₂128.17Starting Material
Hydrazine HydrateHydrazine hydrateH₆N₂O50.06Reagent
This compound This compound C₇H₁₂N₂ 124.18 Major Product
3-isopropyl-5-methyl-1H-pyrazole3-isopropyl-5-methyl-1H-pyrazoleC₇H₁₂N₂124.18Minor Product

Table 2: Illustrative Reaction Parameters and Outcomes

ParameterValue/Condition
Reaction Conditions
SolventEthanol
CatalystAcetic Acid
TemperatureReflux (~78 °C)
Reaction Time2 - 4 hours
Illustrative Outcomes
Yield (Overall) 75 - 85%
Regiomeric Ratio (5-isopropyl-3-methyl : 3-isopropyl-5-methyl) >95 : 5

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, isopropyl (methine and methyl protons), and the pyrazole ring proton. The chemical shift and coupling patterns will confirm the connectivity of the molecule. For the major isomer, the pyrazole CH proton is expected to be a singlet. The isopropyl methine will be a septet, and the isopropyl methyls will be a doublet. The pyrazole methyl group will appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the unique carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, which should correspond to the calculated molecular weight of C₇H₁₂N₂ (124.18 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C=N stretching vibrations within the pyrazole ring.

G Start 5-Methylhexane-2,4-dione + Hydrazine Decision Initial Nucleophilic Attack Start->Decision PathA Attack at less hindered carbonyl (C2) Decision->PathA Favored (Steric Hindrance) PathB Attack at more hindered carbonyl (C4) Decision->PathB Disfavored IntermediateA Intermediate A PathA->IntermediateA IntermediateB Intermediate B PathB->IntermediateB ProductA This compound (Major Product) IntermediateA->ProductA ProductB 3-isopropyl-5-methyl-1H-pyrazole (Minor Product) IntermediateB->ProductB

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Conclusion

The Knorr pyrazole synthesis provides an effective and regioselective route to this compound. The preferential formation of the desired isomer is driven by the steric hindrance imposed by the isopropyl group on the starting diketone. The provided experimental protocol, based on established methodologies, offers a reliable starting point for the laboratory-scale synthesis of this important heterocyclic compound. Further optimization of reaction conditions may lead to even higher yields and improved regioselectivity. The structural characterization of the final product is crucial to confirm its identity and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel pyrazole-based molecules.

References

An In-Depth Technical Guide to the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole from Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-isopropyl-3-methyl-1H-pyrazole, a valuable heterocyclic compound, through the well-established Knorr pyrazole synthesis. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The specific target of this guide, this compound (CAS No. 132558-01-1), is a disubstituted pyrazole that can serve as a key building block in the synthesis of more complex molecules. The most direct and common method for the synthesis of such pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr pyrazole synthesis is a robust and versatile method for the formation of the pyrazole ring. The reaction proceeds by the condensation of a 1,3-diketone with hydrazine. The mechanism involves an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the diketone, followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.

A critical aspect of the Knorr synthesis with unsymmetrical 1,3-diketones, such as the precursor to our target molecule, is regioselectivity. The initial attack of hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two regioisomeric products. In the case of the synthesis of this compound from 5-methylhexane-2,4-dione, the reaction is generally regioselective, with the more nucleophilic nitrogen of hydrazine preferentially attacking the less sterically hindered carbonyl group.

dot

Caption: Logical workflow of the Knorr pyrazole synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 5-methylhexane-2,4-dione and hydrazine hydrate. This procedure is adapted from established protocols for the Knorr synthesis of analogous 3,5-dialkylpyrazoles.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.
5-Methylhexane-2,4-dioneC₇H₁₂O₂128.177199-56-6
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.067803-57-8
Glacial Acetic AcidCH₃COOH60.0564-19-7
Ethanol (95%)C₂H₅OH46.0764-17-5
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Saturated Sodium Chloride SolutionNaCl58.447647-14-5

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylhexane-2,4-dione (10.0 g, 78.0 mmol) in 50 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (4.0 g, ~80.0 mmol) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

dot

Experimental_Workflow A 1. Dissolve 5-methylhexane-2,4-dione in Ethanol B 2. Add Hydrazine Hydrate and Acetic Acid A->B C 3. Reflux for 4-6 hours B->C D 4. Remove Ethanol (Rotary Evaporation) C->D E 5. Extraction with Diethyl Ether and Water D->E F 6. Wash with NaHCO3 and NaCl solutions E->F G 7. Dry with MgSO4 and Concentrate F->G H 8. Purify by Distillation or Chromatography G->H

An In-depth Technical Guide on the 1,3-Dipolar Cycloaddition for the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrazole core, which is a significant scaffold in many biologically active compounds.[1][3] This reaction involves the concertedly proceeding addition of a 1,3-dipole to a dipolarophile.[2][4] For the synthesis of pyrazoles, common 1,3-dipoles include nitrile imines and diazo compounds, which react with alkynes or alkyne equivalents as dipolarophiles.[1][2][4] The regioselectivity of the cycloaddition is a crucial aspect, often influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.[2]

Proposed Synthetic Pathway

To synthesize 5-isopropyl-3-methyl-1H-pyrazole, a plausible approach involves the 1,3-dipolar cycloaddition of a nitrile imine with an appropriately substituted alkyne. Specifically, the reaction would proceed between C-methyl-N-phenylnitrile imine (as the 1,3-dipole) and 3-methyl-1-butyne (as the dipolarophile). The nitrile imine can be generated in situ from the corresponding hydrazonoyl halide.

The proposed reaction is as follows:

  • Generation of the 1,3-Dipole: The C-methyl-N-phenylnitrile imine is generated in situ from N-phenylacetohydrazonoyl chloride by dehydrohalogenation using a base such as triethylamine.

  • Cycloaddition: The generated nitrile imine then undergoes a [3+2] cycloaddition with 3-methyl-1-butyne.

  • Aromatization: The initial cycloadduct, a pyrazoline, may undergo spontaneous aromatization to the more stable pyrazole ring, although with an alkyne dipolarophile, the pyrazole is formed directly.

The regioselectivity of this reaction is expected to favor the formation of 5-isopropyl-3-methyl-1-phenyl-1H-pyrazole due to the electronic and steric influences of the methyl group on the nitrile imine and the isopropyl group on the alkyne. Subsequent removal of the N-phenyl group, if necessary, would yield the target 1H-pyrazole, though this step can be complex. A more direct route to the NH-pyrazole would involve a diazo compound and an alkyne.

An alternative and more direct route to the N-unsubstituted pyrazole involves the reaction of a diazoalkane with an alkyne. For the synthesis of this compound, the reaction would be between diazoethane and 3-methyl-1-butyne.

Reaction Scheme (Diazoalkane Route):

Reaction_Scheme Diazoethane Diazoethane Plus1 + Alkyne_struct HC≡C-CH(CH3)2 Alkyne 3-Methyl-1-butyne Arrow -> Product_struct [Image of this compound structure] Product This compound Diazoethane_struct CH3-CH=N+=N-

A simplified reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on general procedures found in the literature for similar 1,3-dipolar cycloadditions.[5]

Protocol 1: Synthesis via Nitrile Imine Generation

  • Preparation of Hydrazonoyl Halide: N-phenylacetohydrazonoyl chloride is synthesized by reacting acetophenone phenylhydrazone with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dichloromethane (DCM).

  • In situ Generation of Nitrile Imine and Cycloaddition:

    • To a solution of N-phenylacetohydrazonoyl chloride (1.0 eq) and 3-methyl-1-butyne (1.2 eq) in anhydrous toluene, triethylamine (1.5 eq) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • After completion, the reaction mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-phenyl-3-methyl-5-isopropyl-1H-pyrazole.

Protocol 2: Synthesis via Diazoalkane

  • Generation of Diazoethane: Diazoethane can be generated in situ from N-ethyl-N-nitrosourea by treatment with a strong base like potassium hydroxide in a suitable solvent such as diethyl ether at low temperature (0 °C). Caution: Diazoalkanes are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Cycloaddition Reaction:

    • The ethereal solution of diazoethane is slowly added to a solution of 3-methyl-1-butyne (1.0 eq) in diethyl ether at 0 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by GC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the excess diazoethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

    • The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield this compound.

Quantitative Data from Analogous Reactions

The following table summarizes representative quantitative data from the literature for the 1,3-dipolar cycloaddition synthesis of various substituted pyrazoles. This data provides an expected range for the synthesis of this compound.

1,3-DipoleDipolarophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Nitrile ImineAcetylacetoneChloramine-T-Reflux2-359-78
Nitrile Imineα-bromocinnamaldehydeTriethylamineTolueneRT2470-85[1]
Phenyl hydrazonesBenzoquinoneTriethylamine/Pyridine-RT--[5]
SydnonesDMADToluene/XyleneReflux-Good[6]
Ethyl diazoacetateAlkynesTPGS-750-M/H₂OWaterRT2055-76[7]

DMAD: Dimethyl acetylenedicarboxylate, RT: Room Temperature, TPGS-750-M: D-α-Tocopheryl polyethylene glycol 1000 succinate

Visualization of the Reaction Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating the proposed reaction mechanism and a general experimental workflow.

G cluster_0 1,3-Dipolar Cycloaddition Mechanism start Reactants: Diazoethane and 3-Methyl-1-butyne ts Concerted [3+2] Transition State start->ts Cycloaddition product Product: This compound ts->product Ring Formation & Aromatization

Proposed mechanism for the 1,3-dipolar cycloaddition.

G cluster_1 General Experimental Workflow A Reactant Preparation (e.g., in situ generation of 1,3-dipole) B Cycloaddition Reaction (Mixing of 1,3-dipole and dipolarophile) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

A generalized experimental workflow for pyrazole synthesis.

Conclusion

The 1,3-dipolar cycloaddition reaction represents a highly efficient and versatile strategy for the synthesis of substituted pyrazoles. This guide provides a robust theoretical and practical framework for the synthesis of this compound. The proposed methodologies, based on established literature precedents, offer a solid starting point for researchers in synthetic chemistry and drug development. The successful synthesis will, as always, depend on careful optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time.

References

Spectroscopic Characterization of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-isopropyl-3-methyl-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive analysis based on predicted values derived from closely related, well-characterized pyrazole analogs. This information is intended to serve as a valuable resource for the identification, characterization, and application of this molecule in research and development.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established substituent effects and experimental data from analogous compounds, particularly 3,5-disubstituted pyrazoles.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, isopropyl, and pyrazole ring protons. Due to tautomerism common in N-unsubstituted pyrazoles, the proton on the nitrogen can reside on either N1 or N2, leading to a time-averaged spectrum in solution. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
CH₃ (pyrazole)~2.2SingletProtons of the methyl group at C3
CH (isopropyl)~3.0SeptetMethine proton of the isopropyl group at C5
(CH₃)₂ (isopropyl)~1.2DoubletProtons of the two methyl groups of the isopropyl substituent
CH (pyrazole)~5.9SingletProton at C4 of the pyrazole ring
NH (pyrazole)~12-13Broad SingletProton on the pyrazole ring nitrogen

Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles.

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted based on the known chemical shifts of substituted pyrazoles. Studies on 3,5-disubstituted pyrazoles indicate that alkyl groups like isopropyl have a preference for the 5-position in the common tautomeric form[1]. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
C3~148Carbon of the pyrazole ring attached to the methyl group
C4~104Unsubstituted carbon of the pyrazole ring
C5~155Carbon of the pyrazole ring attached to the isopropyl group
CH₃ (pyrazole)~13Carbon of the methyl group at C3
CH (isopropyl)~27Methine carbon of the isopropyl group
(CH₃)₂ (isopropyl)~23Carbons of the two methyl groups of the isopropyl substituent

Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles, including 3,5-dimethylpyrazole.[2][3]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=N bonds, as well as the pyrazole ring vibrations. The predicted vibrational frequencies are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3200BroadN-H stretching vibration of the pyrazole ring
~2960-2870Medium-StrongC-H stretching vibrations of the isopropyl and methyl groups
~1550MediumC=N stretching vibration of the pyrazole ring
~1460MediumC-H bending vibrations of the alkyl groups
~1400MediumPyrazole ring stretching vibrations

Note: Predicted values are based on the IR spectra of similar pyrazole derivatives.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules and radicals from the parent ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
81[M - C₃H₇]⁺

Note: The fragmentation pattern is predicted based on general fragmentation pathways of substituted pyrazoles.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation and Characterization NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide on the 1H and 13C NMR Data for 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of directly published experimental spectra for this specific molecule, the data presented herein is a robust estimation derived from established substituent effects observed in a variety of structurally related pyrazole derivatives. This guide also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this class of compounds and a structural diagram for clear atom-to-signal correlation.

Predicted NMR Data

The chemical shifts for this compound have been predicted based on the known effects of methyl and isopropyl substituents on the pyrazole ring. These estimations are compiled into the following tables for easy reference and comparison.

Table 1: Predicted 1H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (pyrazole)12.0 - 13.0br s-
H4 (pyrazole)~5.8s-
CH (isopropyl)~3.0sept~7.0
CH3 (at C3)~2.2s-
CH3 (isopropyl)~1.2d~7.0

Table 2: Predicted 13C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C5 (pyrazole)~150
C3 (pyrazole)~148
C4 (pyrazole)~103
CH (isopropyl)~27
CH3 (isopropyl)~23
CH3 (at C3)~13

Note: The exact chemical shifts may vary depending on the solvent, concentration, and spectrometer frequency.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the standard numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of high-quality 1H and 13C NMR spectra for pyrazole derivatives, which can be specifically applied to this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR analysis and 20-50 mg for 13C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. Include a small amount of tetramethylsilane (TMS) as an internal reference (0.03% v/v).

  • Dissolution: Vortex the sample until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Temperature298 K

13C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024 or more
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

  • Peak Picking and Integration: Identify all significant peaks and, for the 1H spectrum, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the complete structural elucidation of a substituted pyrazole using various NMR techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR 1H NMR (Proton Environment & Integration) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Carbons Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Final_Structure Final Structure Confirmation Connect_Fragments->Final_Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Mass Spectrometry Analysis of 5-isopropyl-3-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-isopropyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents predicted quantitative data based on established fragmentation patterns of pyrazole derivatives, and includes visualizations of the experimental workflow and a proposed fragmentation pathway.

Introduction to the Mass Spectrometry of Pyrazoles

Pyrazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds.[2] The fragmentation of pyrazoles in mass spectrometry is primarily governed by two characteristic pathways: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]+•) and the [M-H]+ ion, and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[3][4] The nature and position of substituents on the pyrazole ring can influence these fragmentation processes.[3][5]

For this compound, the presence of alkyl substituents is expected to lead to additional fragmentation pathways, primarily involving the loss of these substituents through cleavage of C-C bonds.

Predicted Mass Spectral Data

The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization (EI) mass spectrum of this compound.

Predicted Fragment Ion Structure m/z (Nominal) Proposed Fragmentation Step
[M]+•C7H12N2+•124Molecular Ion
[M-CH3]+C6H9N2+109Loss of a methyl radical from the isopropyl group
[M-HCN]+•C6H11N+•97Loss of hydrogen cyanide from the pyrazole ring
[M-N2]+•C7H12+•96Loss of a nitrogen molecule (less common from [M]+•)
[M-C3H7]+C4H5N2+81Loss of the isopropyl radical

Experimental Protocols

The analysis of this compound can be effectively performed using GC-MS for volatile samples or LC-MS/MS for less volatile samples or when higher sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like substituted pyrazoles.[1][2]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysoxane column.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Split (20:1 ratio).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[1]

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of pyrazoles in complex matrices, such as in drug metabolism studies.[6][7]

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

  • Dilute the sample to a final concentration of 1-100 ng/mL in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (optimize for the parent ion).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions: Monitor the transition from the protonated molecule [M+H]+ (m/z 125.1) to its major fragment ions (to be determined experimentally).

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed mass spectral fragmentation pathway for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injector Injector (250°C) Dilution->Injector GC_Column GC Column (DB-5ms) Injector->GC_Column Oven Oven (Temperature Program) Ion_Source Ion Source (EI, 70eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search

GC-MS Experimental Workflow

Fragmentation_Pathway cluster_frags M [M]+• m/z = 124 F1 [M-CH3]+ m/z = 109 M->F1 - •CH3 F2 [M-HCN]+• m/z = 97 M->F2 - HCN F3 [M-C3H7]+ m/z = 81 M->F3 - •C3H7

Proposed Fragmentation Pathway

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the well-established vibrational frequencies of the pyrazole ring and its alkyl substituents. This guide also details a standardized experimental protocol for acquiring an IR spectrum and includes visualizations to illustrate key concepts and workflows.

Predicted Infrared Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its pyrazole core, the N-H bond, and the attached methyl and isopropyl functional groups. The following table summarizes the predicted absorption bands, their expected wavenumber ranges, intensities, and corresponding vibrational assignments. This data is derived from the analysis of pyrazole and its various alkyl-substituted derivatives.[1][2]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200 - 3100Medium, BroadN-H stretching vibration of the pyrazole ring.
3100 - 3000MediumC-H stretching vibration of the pyrazole ring.
2975 - 2950StrongAsymmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups.
2885 - 2865StrongSymmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups.
~1590MediumC=N stretching vibration of the pyrazole ring.
~1500MediumC=C stretching vibration of the pyrazole ring.
1470 - 1450MediumAsymmetric C-H bending of the methyl groups.
1385 - 1365MediumSymmetric C-H "umbrella" bending of the methyl groups and gem-dimethyl bending of the isopropyl group.
1170 - 1140WeakIn-plane C-H bending of the pyrazole ring.
~1100WeakN-N stretching of the pyrazole ring.[3]
900 - 800Medium-StrongOut-of-plane C-H bending of the pyrazole ring.

Experimental Protocols

The following section details a standard methodology for obtaining the infrared spectrum of an organic compound such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquid and solid samples as it requires minimal to no sample preparation.[4][5][6][7]

Objective: To acquire a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent like isopropanol, and then allowing it to dry completely.

    • Initiate the background scan using the spectrometer's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • For a liquid sample: Place a single drop of this compound directly onto the center of the ATR crystal.[4][5]

    • For a solid sample: Place a small amount of the solid powder onto the crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal.[5][8]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The same number of scans and resolution used for the background should be used for the sample for proper subtraction. A typical resolution is 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the major absorption peaks. Compare the peak positions (in cm⁻¹) with the predicted values in the data table to assign them to specific functional group vibrations.

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal surface with a lint-free tissue and an appropriate solvent to remove any residue.

Visualizations

The following diagrams illustrate the logical relationships between the molecular structure and its IR spectrum, as well as a typical experimental workflow.

G cluster_molecule This compound cluster_groups Key Functional Groups cluster_spectrum Predicted IR Absorption Regions (cm⁻¹) mol Structure NH N-H (ring) CH_aromatic C-H (ring) CH_aliphatic C-H (alkyl) Ring_vibrations Pyrazole Ring (C=N, C=C, N-N) NH_region 3200-3100 NH->NH_region CH_ar_region 3100-3000 CH_aromatic->CH_ar_region CH_al_region 2975-2865 CH_aliphatic->CH_al_region Ring_region 1600-1450 & ~1100 Ring_vibrations->Ring_region

Caption: Molecular structure and predicted IR absorption regions.

G start Start prep Clean ATR Crystal start->prep background Acquire Background Spectrum prep->background sample Apply Sample to Crystal background->sample measurement Acquire Sample Spectrum sample->measurement processing Process Data (Background Subtraction, Baseline Correction) measurement->processing analysis Analyze Spectrum (Peak Identification & Assignment) processing->analysis end End analysis->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

References

physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole (CAS No: 132558-01-1), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document collates available experimental data, provides predicted properties from computational models, and outlines a plausible experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from structurally related pyrazole derivatives to offer a robust understanding of its characteristics.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating the compound's physicochemical properties and biological activity. This compound, with its specific substitution pattern, presents an interesting candidate for further investigation in drug discovery and development programs. This guide aims to provide a detailed repository of its known and predicted properties to facilitate such research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions due to the limited published experimental data for this specific compound.

General Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 132558-01-1[1][2]
Molecular Formula C₇H₁₂N₂[1][2]
Molecular Weight 124.18 g/mol [2]
Appearance Solid or liquid
Thermal Properties
PropertyValueSource
Melting Point 58-59 °CVendor Data
Boiling Point 124-126 °C at 14 mmHgVendor Data
Solubility

No experimental solubility data for this compound has been found in publicly available literature. The following are predicted values.

SolventPredicted Solubility
Water Slightly soluble
Ethanol Soluble
Chloroform Soluble
Dimethyl Sulfoxide Soluble
Acidity

No experimental pKa data for this compound has been found. The following is a predicted value.

PropertyPredicted Value
pKa ~14-15 (for the N-H proton)

Chemical Properties and Spectral Data

The chemical reactivity of this compound is characteristic of the pyrazole ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing alkyl groups.

Predicted Spectral Data

No experimental spectra for this compound are publicly available. The following are predicted spectral characteristics and comparisons with structurally similar compounds.

3.1.1. ¹H NMR Spectroscopy (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H 11-13br s
C4-H ~5.9s
CH (isopropyl) ~3.0septet
CH₃ (isopropyl) ~1.2d
CH₃ (at C3) ~2.2s

For comparison, the experimental ¹H NMR spectrum of the closely related 3,5-dimethyl-1H-pyrazole in CDCl₃ shows a singlet at δ 5.90 ppm for the C4-H proton and a singlet at δ 2.25 ppm for the two methyl groups.[3]

3.1.2. ¹³C NMR Spectroscopy (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C5 ~150
C3 ~145
C4 ~105
CH (isopropyl) ~28
CH₃ (isopropyl) ~23
CH₃ (at C3) ~13

In the experimental ¹³C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCl₃, the signals for C3/C5 appear at δ 148.1 ppm and the C4 signal is at δ 106.4 ppm. The methyl carbons appear at δ 12.9 and 11.8 ppm.[3]

3.1.3. Infrared (IR) Spectroscopy (Predicted)

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch 3100-3300 (broad)
C-H stretch (aliphatic) 2850-3000
C=N stretch 1550-1600
C=C stretch 1450-1500

The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these regions.[4]

3.1.4. Mass Spectrometry (Predicted)

FragmentPredicted m/z
[M]⁺ 124
[M-CH₃]⁺ 109
[M-C₃H₇]⁺ 81

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β-diketone with hydrazine.[5] The following is a proposed experimental protocol for the synthesis of this compound based on this general method.

4.1.1. Materials

  • 2-methyl-3,5-hexanedione (the β-diketone precursor)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

4.1.2. Procedure

  • To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

4.1.3. Characterization

The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained spectral data should be compared with the predicted values provided in Section 3.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_methyl_3_5_hexanedione 2-methyl-3,5-hexanedione reaction_vessel Reaction Vessel (Ethanol, Acetic Acid, Reflux) 2_methyl_3_5_hexanedione->reaction_vessel hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_vessel neutralization Neutralization (NaHCO3) reaction_vessel->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO4) extraction->drying chromatography Column Chromatography drying->chromatography final_product This compound chromatography->final_product Biological_Activities cluster_activities Potential Biological Activities Substituted_Pyrazoles Substituted Pyrazoles Anti_inflammatory Anti-inflammatory Substituted_Pyrazoles->Anti_inflammatory Analgesic Analgesic Substituted_Pyrazoles->Analgesic Antimicrobial Antimicrobial Substituted_Pyrazoles->Antimicrobial Antifungal Antifungal Substituted_Pyrazoles->Antifungal Anticancer Anticancer Substituted_Pyrazoles->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., PDE4, Kinases) Substituted_Pyrazoles->Enzyme_Inhibition

References

Technical Guide: 5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and a probable synthesis route for the compound with CAS number 132558-01-1, identified as 5-Isopropyl-3-methyl-1H-pyrazole. While this specific molecule is not extensively documented in publicly available biological literature, this guide also discusses the well-established and diverse biological activities of the broader pyrazole class of compounds, offering a predictive context for its potential applications in drug discovery and development.

Chemical Properties

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 132558-01-1N/A
IUPAC Name This compoundN/A
Molecular Formula C₇H₁₂N₂N/A
Molecular Weight 124.18 g/mol N/A
Appearance Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A
InChI Key RWNKDXREYPDGRJ-UHFFFAOYSA-NN/A

Synthesis

For the synthesis of this compound, the logical precursors would be 4-methyl-2,4-pentanedione (also known as isopropyl methyl β-diketone) and hydrazine hydrate .

Proposed Experimental Protocol (Knorr Pyrazole Synthesis)

The following is a generalized protocol based on the Knorr pyrazole synthesis methodology.[2][3][4]

Materials:

  • 4-Methyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization and Extraction: To the residue, add water and neutralize any excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A 4-Methyl-2,4-pentanedione C Condensation Reaction (Knorr Pyrazole Synthesis) A->C B Hydrazine Hydrate B->C D Solvent: Ethanol (Optional: Acetic Acid catalyst) E Reflux D->E F Solvent Removal E->F G Neutralization & Extraction F->G H Drying & Concentration G->H I Purification (Vacuum Distillation or Chromatography) H->I J This compound (CAS 132558-01-1) I->J

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity or mechanism of action data available in the public domain for this compound. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:

  • Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

  • Analgesic: Modulating pain pathways.

  • Anticonvulsant: Acting on ion channels in the central nervous system.

The biological effects of pyrazole-containing compounds are typically exerted through their interaction with specific protein targets, such as enzymes or receptors. This interaction can either inhibit or activate the target, thereby modulating its downstream signaling pathway.

G cluster_compound Compound cluster_targets Potential Biological Targets cluster_pathways Downstream Signaling Pathways cluster_effects Potential Cellular/Physiological Effects A Pyrazole Derivative (e.g., this compound) B Enzymes (e.g., Kinases, COX) A->B Inhibition/Activation C Receptors (e.g., GPCRs, Nuclear Receptors) A->C Binding/Modulation D Ion Channels A->D Blockage/Opening E Inflammatory Pathways B->E F Cell Proliferation & Survival Pathways B->F C->F G Neuronal Signaling C->G D->G H Anti-inflammatory Response E->H I Apoptosis / Inhibition of Cell Growth F->I J Analgesia / Anticonvulsant Activity G->J

Caption: General interaction of pyrazole compounds with biological targets.

Conclusion

This compound (CAS 132558-01-1) is a simple pyrazole derivative for which detailed physical and biological data are scarce. Its synthesis can be reliably achieved through the Knorr pyrazole synthesis. While no specific biological activity has been reported for this compound, its pyrazole core suggests potential for a range of pharmacological effects. Further screening and investigation are required to elucidate any specific biological targets and mechanisms of action. This compound may serve as a valuable intermediate for the synthesis of more complex and biologically active molecules in drug discovery programs.

References

Tautomerism in Asymmetrically Substituted Pyrazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence is largely due to its ability to engage in various biological interactions, a characteristic significantly influenced by the subtle yet critical phenomenon of tautomerism. In asymmetrically substituted pyrazoles, the position of a single proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This guide provides an in-depth analysis of tautomerism in these pyrazoles, offering a crucial understanding for the rational design and development of novel therapeutics.

The Annular Tautomerism of Asymmetrically Substituted Pyrazoles

Asymmetrically substituted N-unsubstituted pyrazoles exist as a dynamic equilibrium of two annular tautomers, where the proton resides on one of the two nitrogen atoms. This equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions, the solvent, and the temperature. Understanding and predicting the predominant tautomeric form is paramount in drug design, as each tautomer can exhibit different pharmacological and pharmacokinetic profiles.

Tautomerism cluster_legend Legend Tautomer1 Tautomer A (N1-H) Tautomer2 Tautomer B (N2-H) Tautomer1->Tautomer2 Proton Transfer Tautomer2->Tautomer1 R1 R1 = Substituent at C3 R2 R2 = Substituent at C5

Caption: Annular tautomeric equilibrium in asymmetrically substituted pyrazoles.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium (KT = [Tautomer B]/[Tautomer A]) is a critical parameter. The following table summarizes experimentally determined and computationally calculated tautomer ratios for a selection of asymmetrically substituted pyrazoles in different solvents. Generally, electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (the C5-substituted tautomer), while electron-withdrawing groups favor the tautomer with the proton on the nitrogen further away (the C3-substituted tautomer)[1][2].

Substituent (R1/R2)SolventMethodTautomer Ratio (A:B)Reference
CH3 / HCDCl31H NMR1.3 : 1[3]
Ph / HCDCl31H NMR4 : 1[3]
Ph / HDMSO-d61H NMR2.3 : 1[3]
COOCH3 / CH3CDCl31H NMRPredominantly A[4]
NO2 / COOCH3CDCl3X-rayPredominantly B[4]
CF3 / PhCDCl319F NMR9 : 1[2]
NH2 / PhDMSO-d61H NMR1.8 : 1

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomeric ratios is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of pyrazole tautomers in solution. Low-temperature NMR is often employed to slow down the proton exchange rate, allowing for the observation of distinct signals for each tautomer.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve pyrazole derivative in deuterated solvent concentration Prepare ~10-20 mM solution dissolve->concentration nmr_spectrometer Use a high-field NMR spectrometer (≥400 MHz) dissolve->nmr_spectrometer temp_control Equilibrate sample at low temperature (e.g., -60 °C) nmr_spectrometer->temp_control acquire_spectra Acquire 1H, 13C, and 15N NMR spectra temp_control->acquire_spectra integrate Integrate well-resolved signals for each tautomer acquire_spectra->integrate calculate Calculate tautomer ratio from integral values integrate->calculate

Caption: Experimental workflow for NMR-based tautomer quantification.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the asymmetrically substituted pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure the solvent is anhydrous to avoid complications from H-D exchange.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

    • Cool the sample to a low temperature (e.g., -60 °C to -80 °C) to slow the rate of proton exchange between the tautomers. The optimal temperature will depend on the specific compound and solvent.

    • Acquire standard 1H NMR spectra. For more detailed analysis, 13C and 15N NMR spectra can be particularly informative, as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric form.[5][6][7]

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full magnetization recovery between scans.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each tautomer. Protons or carbons near the site of substitution (C3 and C5) are often the most informative.

    • Integrate the corresponding signals for each tautomer.

    • The ratio of the integrals directly provides the tautomeric ratio. The equilibrium constant (KT) is the ratio of the concentrations (integrals) of the two tautomers.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide qualitative and, in some cases, quantitative information about the tautomeric equilibrium in the solid state or in solution. The N-H stretching and ring vibration frequencies are particularly sensitive to the tautomeric form.

Detailed FT-IR Protocol:

  • Sample Preparation:

    • For solid-state analysis: Prepare a KBr pellet by mixing a small amount of the pyrazole derivative (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.

    • For solution-phase analysis: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl4, CS2) in an IR cell with a known path length.

  • Data Acquisition:

    • Record the FT-IR spectrum over the range of 4000-400 cm-1.

    • Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

  • Data Analysis:

    • Analyze the N-H stretching region (typically 3500-3100 cm-1) and the fingerprint region (1600-600 cm-1) for characteristic bands of each tautomer.

    • Computational calculations can be used to predict the vibrational frequencies of each tautomer to aid in spectral assignment.

    • For quantitative analysis, the integrated absorbance of a characteristic, well-resolved band for each tautomer can be used, although this is often more challenging than with NMR.

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of pyrazole tautomers and for aiding in the interpretation of experimental spectra.

Detailed DFT Calculation Protocol (using Gaussian):

  • Structure Preparation:

    • Build the 3D structures of both tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][8][9]

    • The #p opt freq keywords in the Gaussian input file are used for this purpose.

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

  • Solvation Effects:

    • To model the effect of a solvent, perform the geometry optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10]

    • The SCRF=(Solvent=solvent_name) keyword is used in Gaussian.

  • Energy Calculation and Tautomer Ratio Prediction:

    • Extract the Gibbs free energies (G) for each tautomer from the output files.

    • The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical tautomeric equilibrium constant (KT) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[2]

Tautomerism in Drug Action: Pyrazole-Based Kinase Inhibitors

The significance of pyrazole tautomerism is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. The specific tautomeric form of the pyrazole core can dictate its ability to form crucial hydrogen bonds with the kinase hinge region. For instance, in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer, pyrazole-based inhibitors have shown significant promise.

PI3K/AKT/mTOR Signaling Pathway with a Pyrazole Inhibitor:

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Pyrazole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by a pyrazole-based inhibitor.

In this pathway, the pyrazole inhibitor's specific tautomeric form allows it to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[1][4][11][12][13]

Conclusion

The tautomeric equilibrium of asymmetrically substituted pyrazoles is a critical factor in their chemical and biological properties. A thorough understanding and characterization of this phenomenon, through a combination of advanced experimental techniques and computational modeling, are essential for the successful design and development of novel pyrazole-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their drug discovery efforts.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics and Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the annals of organic and medicinal chemistry. Its journey, initiated by a serendipitous discovery in the late 19th century, has culminated in its presence in a myriad of life-saving pharmaceuticals and innovative agrochemicals. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted pyrazoles, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways they modulate.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize quinoline derivatives, Knorr discovered the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone, which would later be derivatized to create the first commercially successful synthetic drug, Antipyrine.[4][5] This seminal work, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2][3]

Experimental Protocol: The Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily condensation product and water.

  • Separation of Water: Separate the water formed during the initial condensation from the oily product.

  • Cyclization: Heat the oily condensation product on a water bath for an extended period to induce cyclization.

  • Isolation and Purification: Upon cooling, the product solidifies. The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

While Knorr's original publication did not explicitly state the yield, modern adaptations of this reaction report high yields, often exceeding 90%.[4]

Reactant AReactant BProductTypical YieldMelting Point (°C)
PhenylhydrazineEthyl acetoacetate1-Phenyl-3-methyl-5-pyrazolone>90%127-128

knorr_synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product phenylhydrazine Phenylhydrazine mix Mix Reactants phenylhydrazine->mix ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->mix condense Condense at Ambient Temp. mix->condense separate Separate Water condense->separate cyclize Heat on Water Bath separate->cyclize product 1-Phenyl-3-methyl- 5-pyrazolone cyclize->product

Experimental workflow for the Knorr pyrazole synthesis.

Pharmaceutical Marvels: Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold has led to its incorporation into numerous blockbuster drugs, targeting a wide range of diseases.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a substituted hydrazine, a reaction reminiscent of the Knorr synthesis.[3][8]

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative procedure for the synthesis of Celecoxib.[3][9]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and stirrer.

  • Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.

The biological activity of Celecoxib and other pyrazole-based COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib5.422.162.51
Compound 5f14.341.509.56
Compound 6e6.802.512.71
Compound 6f9.561.158.31

Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][10][11]

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (PGH2) cox2->prostaglandins Converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Mechanism of action of Celecoxib via COX-2 inhibition.
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) was initially developed as a treatment for hypertension and angina pectoris.[12] However, its remarkable efficacy in treating erectile dysfunction led to its widespread use for this condition. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][12]

The commercial synthesis of Sildenafil has been optimized for efficiency and safety.[12][13][14] A common route involves the construction of the pyrazolopyrimidinone core followed by functionalization.

Experimental Protocol: A Convergent Synthesis of Sildenafil

This protocol outlines a key coupling and cyclization step in a convergent synthesis of Sildenafil.[12]

Materials:

  • 5-(2-Ethoxy-5-sulfamoylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • 1-Methylpiperazine

  • Potassium tert-butoxide

  • tert-Butanol

  • Hydrochloric acid (4M)

Procedure:

  • Coupling: React 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with 1-methylpiperazine.

  • Cyclization: The resulting intermediate is cyclized in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol.

  • Heating: The reaction mixture is heated for several hours to facilitate the cyclization.

  • Precipitation and Purification: After cooling, the reaction is quenched with an acid, such as 4M HCl, to precipitate the Sildenafil base. The product is then collected by filtration and purified.

The potency of Sildenafil and its analogues is determined by their IC50 values against PDE5.

CompoundPDE5 IC50 (nM)
Sildenafil[15][16]0.05 - 4.0
Vardenafil[17]~2.0
Tadalafil[17]~1.0

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][18] This leads to smooth muscle relaxation and increased blood flow.

pde5_pathway cluster_stimulation Sexual Stimulation cluster_muscle_cell Smooth Muscle Cell no_release Nitric Oxide (NO) Release gc Guanylate Cyclase no_release->gc Activates cgmp cGMP gc->cgmp Converts to gtp GTP gtp->gc Substrate pde5 PDE5 Enzyme cgmp->pde5 Substrate relaxation Smooth Muscle Relaxation cgmp->relaxation Leads to gmp 5'-GMP pde5->gmp Degrades to vasodilation Vasodilation & Increased Blood Flow relaxation->vasodilation sildenafil Sildenafil sildenafil->pde5 Inhibits

Mechanism of action of Sildenafil via PDE5 inhibition.

Pyrazoles in Agriculture: Protecting Crops with Precision

The pyrazole scaffold is also a cornerstone in the development of modern agrochemicals, offering potent and selective control of pests and diseases.

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated and glutamate-gated chloride channels.[19][20][21]

The synthesis of Fipronil is a multi-step process, with a key final step involving the oxidation of a thioether precursor.[6][22]

Experimental Protocol: Oxidation Step in Fipronil Synthesis

This protocol describes the oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to Fipronil.[6]

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • Aqueous hydrogen peroxide (50%)

Procedure:

  • Reaction Mixture: In a suitable reactor, create a mixture of trichloroacetic acid, chlorobenzene, and boric acid.

  • Addition of Precursor: Add the pyrazole thioether precursor to the mixture and cool the contents to 15-20°C.

  • Oxidation: Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture and stir for approximately 20 hours.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude Fipronil. The product is then purified, for example, by using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to obtain high-purity Fipronil.

The insecticidal activity of Fipronil is typically measured by its lethal dose (LD50) or lethal concentration (LC50) for target insects.

OrganismTest TypeLC50/LD50Reference
Haemaphysalis bispinosa (tick)Adult Immersion TestLC50: 0.53 ppm[23]
Colossoma macropomum (fish, post-larvae)48h exposureLC50: 0.22 mg/L[24]
Colossoma macropomum (fish, fingerling)96h exposureLC50: 0.33 mg/L[24]
Melipona scutellaris (bee)48h topical applicationLD50: 0.41 ng/bee[25]
Rat (oral)Acute toxicityLD50: 97 mg/kg[26]
Mouse (oral)Acute toxicityLD50: 95 mg/kg[26]

Fipronil's insecticidal action is due to its potent and selective blockage of chloride ion influx through GABA-gated and glutamate-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[19][20][21]

fipronil_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gaba_release GABA Release gaba_receptor GABA-gated Cl- Channel gaba_release->gaba_receptor Binds to cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Opens excitation Hyperexcitation gaba_receptor->excitation Leads to (when blocked) hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Causes fipronil Fipronil fipronil->gaba_receptor Blocks

Mechanism of action of Fipronil on GABA-gated chloride channels.
Tebufenpyrad: A Mitochondrial Complex I Inhibitor

Tebufenpyrad is a pyrazole-based acaricide and insecticide that acts by inhibiting the mitochondrial electron transport chain at Complex I, leading to a disruption of cellular respiration.[27]

The synthesis of Tebufenpyrad involves the formation of an amide bond between a pyrazole carboxylic acid derivative and a substituted benzylamine.[8][14][28]

Experimental Protocol: Amide Formation in Tebufenpyrad Synthesis

This protocol describes the reaction between 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and 4-tert-butylbenzylamine.[7]

Materials:

  • 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid

  • 4-tert-butylbenzylamine

  • Azo reagent (e.g., diethyl azodicarboxylate)

  • Coordinating phosphine compound (e.g., triphenylphosphine)

  • Organic solvent (e.g., tetrahydrofuran)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 4-tert-butylbenzylamine, and the coordinating phosphine compound in an organic solvent.

  • Mitsunobu Reaction: Add the azo reagent dropwise to the mixture at room temperature. The reaction proceeds via a Mitsunobu reaction, leading to the formation of the amide bond.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, the solvent is removed, and the residue is purified, for example, by column chromatography, to yield Tebufenpyrad.

The efficacy of Tebufenpyrad is assessed by its LC50 values against target mite species.

OrganismLC50 (mg/L)Reference
Tetranychus urticae (two-spotted spider mite)Varies significantly by population resistance[29]
Tetranychus cinnabarinus (carmine spider mite)(Comparable to other commercial acaricides)[27]

Tebufenpyrad disrupts ATP production in pests by inhibiting the flow of electrons through the mitochondrial electron transport chain at Complex I.[27]

tebufenpyrad_pathway cluster_mitochondrion Mitochondrial Inner Membrane complex_i Complex I (NADH Dehydrogenase) complex_iii Complex III complex_i->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP Production atp_synthase->atp tebufenpyrad Tebufenpyrad tebufenpyrad->complex_i Inhibits electrons Electron Flow electrons->complex_i

Mechanism of action of Tebufenpyrad on the mitochondrial electron transport chain.

Modern Synthetic Strategies for Substituted Pyrazoles

Beyond the classical Knorr synthesis, a variety of powerful synthetic methods have been developed to access diverse substituted pyrazoles.

  • Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative, providing a route to N-substituted pyrazoles.[13][15][30]

  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of activated pyrazole rings, providing a key intermediate for further functionalization.[11][18]

  • Gewald Synthesis: While primarily used for the synthesis of 2-aminothiophenes, variations of this reaction can be adapted for the synthesis of certain pyrazole derivatives.

  • Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach to construct complex pyrazole-containing molecules in a single step from three or more starting materials.[1][3][12][19]

Conclusion

From its unexpected discovery to its central role in modern medicine and agriculture, the pyrazole core has demonstrated remarkable versatility and significance. The continuous development of novel synthetic methodologies and a deeper understanding of the biological pathways these molecules modulate will undoubtedly lead to the discovery of new and improved pyrazole-based compounds with profound impacts on human health and food security. The journey of the substituted pyrazole is a testament to the power of chemical synthesis in addressing critical societal needs.

References

Theoretical Underpinnings of Pyrazole Isomer Stability: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of pyrazole isomers, a critical aspect for understanding their chemical behavior and application in medicinal chemistry and materials science. Pyrazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals, owing to their diverse biological activities. The isomeric and tautomeric forms of pyrazole can exhibit significantly different physicochemical and pharmacological properties, making the study of their relative stabilities a key area of research. This document synthesizes findings from various computational chemistry studies, presenting quantitative data, methodologies, and visual representations of the core concepts.

Introduction to Pyrazole Isomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The parent pyrazole (C₃H₄N₂) can exist in different isomeric forms, with prototropic tautomerism being the most prominent. This involves the migration of a proton between the two nitrogen atoms, leading to two tautomeric forms that are in equilibrium. The position and nature of substituents on the pyrazole ring profoundly influence the equilibrium and, consequently, the predominant tautomer. Beyond tautomerism, other forms of isomerism, such as those involving radical species or significant structural rearrangements, have also been investigated computationally.

Theoretical chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the subtle energy differences between pyrazole isomers. These computational approaches provide a detailed understanding of the factors governing their stability, including electronic effects, steric hindrance, and solvent interactions.

Computational Methodologies for Stability Analysis

The determination of the relative stability of pyrazole isomers relies on a variety of computational methods. These in silico experiments provide a robust framework for predicting the most stable structures and understanding the underlying chemical principles.

Key Computational Approaches

Several theoretical methods are commonly employed to study pyrazole isomers:

  • Density Functional Theory (DFT): This is the most widely used method due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are frequently used in conjunction with Pople-style basis sets like 6-311++G(d,p) to accurately model the electronic structure and energies of pyrazole derivatives.[1][2][3][4][5][6]

  • Ab Initio Methods: Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory and is often used to benchmark DFT results.[2][3][4][7] Coupled-cluster methods like CCSD(T) can provide even more accurate single-point energies.[8]

  • Composite Methods: High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are utilized to compute very precise energies, which are crucial for determining small energy differences between isomers.[2][8]

  • Semi-empirical Methods: While less accurate, semi-empirical methods like INDO have been used in earlier studies to explore tautomeric equilibria.[3]

A Generalized Computational Protocol

A typical workflow for the theoretical investigation of pyrazole isomer stability is as follows:

  • Structure Generation: The initial 3D coordinates of the different pyrazole isomers are generated.

  • Geometry Optimization: The geometry of each isomer is optimized to find its minimum energy conformation. This is typically performed using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[1][3][4][5][6]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[2][5]

  • Energy Calculation: The total electronic energy of each optimized isomer is calculated. For higher accuracy, single-point energy calculations may be performed using a more sophisticated method or a larger basis set.

  • Relative Stability Determination: The relative stability of the isomers is determined by comparing their total energies. The isomer with the lowest energy is the most stable. The energy difference is typically reported in kcal/mol or kJ/mol.

  • Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to account for the influence of the solvent on the relative stabilities of the isomers.[6]

Quantitative Analysis of Pyrazole Isomer Stability

The relative stability of pyrazole isomers is highly dependent on the substitution pattern. The following tables summarize key quantitative findings from various theoretical studies.

Tautomeric Stability of Substituted Pyrazoles

The tautomeric equilibrium between the 1H- and 2H-forms of substituted pyrazoles is a central theme in pyrazole chemistry. The electronic nature of the substituents plays a crucial role in determining which tautomer is more stable.

Substituent at C3/C5Favored TautomerComputational MethodRelative Energy (kcal/mol)Reference
Electron-donating groups (e.g., -NH₂, -OH, -CH₃)C3-substituted (1H) tautomerMP2/6-311++G Varies with substituent[4][7]
Electron-withdrawing groups (e.g., -COOH, -CHO, -BH₂)C5-substituted (1H) tautomerMP2/6-311++GVaries with substituent[4][7]
3(5)-Aminopyrazole3-Amino tautomerDFT(B3LYP)/6-311++G(d,p)~2.56 (10.7 kJ/mol)[7]
Cationic Substituents (e.g., -NH₃⁺, -N₂⁺) at C3/C5Strongly favors 3-substituted tautomerSemi-empirical and ab initioNot specified[9]
Stability of Pyrazole Radical Isomers

Computational studies have also been extended to understand the stability of radical isomers of pyrazole, which are important reactive intermediates.

IsomerNature of RadicalComputational MethodRelative StabilityReference
N-centered dehydro-pyrazoleπ radicalDFT (B3LYP/cc-pVTZ)Thermodynamically more stable[8]
C-centered dehydro-pyrazolesσ radicalDFT (B3LYP/cc-pVTZ)Varies with position[8]

Visualization of Key Concepts

Graphical representations are invaluable for understanding the relationships between different pyrazole isomers and the computational workflows used to study them. The following diagrams are rendered using the DOT language.

TautomericEquilibrium Tautomer1 1H-Pyrazole (3-Substituted) Tautomer2 1H-Pyrazole (5-Substituted) Tautomer1->Tautomer2 Proton Transfer Tautomer2->Tautomer1 Proton Transfer

Caption: Tautomeric equilibrium in 3(5)-substituted pyrazoles.

ComputationalWorkflow cluster_start Initial Steps cluster_computation Computational Analysis cluster_analysis Results and Interpretation Start Define Pyrazole Isomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation (e.g., MP2, CCSD(T)) Freq->Energy Compare Compare Energies Energy->Compare Stability Determine Relative Stabilities Compare->Stability

Caption: A generalized workflow for the computational study of pyrazole isomer stability.

Conclusion

Theoretical studies, predominantly employing DFT and ab initio methods, provide crucial insights into the relative stabilities of pyrazole isomers. The stability is largely dictated by the electronic properties of the substituents on the pyrazole ring, with electron-donating groups generally favoring the 3-substituted tautomer and electron-withdrawing groups favoring the 5-substituted tautomer.[3][4][7] Computational workflows for these analyses are well-established, allowing for reliable predictions of isomer stability. This knowledge is paramount for the rational design of pyrazole-based compounds in drug discovery and materials science, enabling researchers to predict and control the properties of these versatile heterocyclic systems.

References

Methodological & Application

Application Notes and Protocols: 5-isopropyl-3-methyl-1H-pyrazole as an Intermediate in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-isopropyl-3-methyl-1H-pyrazole as a key intermediate in the synthesis of pyrazole carboxamide fungicides. This class of fungicides is of significant interest in the agrochemical industry due to its potent and broad-spectrum activity against a variety of plant pathogenic fungi. The primary mode of action for these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

This document outlines the synthetic pathway from this compound to a representative N-aryl pyrazole carboxamide fungicide. Detailed experimental protocols for each synthetic step are provided, along with representative data on the fungicidal activity of analogous compounds.

Synthetic Pathway Overview

The synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamides from this compound generally proceeds through a three-step sequence:

  • Carboxylation: Introduction of a carboxylic acid group at the C4 position of the pyrazole ring.

  • Acid Chloride Formation: Conversion of the pyrazole carboxylic acid to the more reactive acid chloride.

  • Amide Coupling: Reaction of the pyrazole acid chloride with a substituted aniline to form the final carboxamide product.

G start This compound step1 Carboxylation start->step1 intermediate1 This compound-4-carboxylic acid step1->intermediate1 step2 Acid Chloride Formation intermediate1->step2 intermediate2 This compound-4-carbonyl chloride step2->intermediate2 step3 Amide Coupling (with substituted aniline) intermediate2->step3 end N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide step3->end

Synthetic workflow for N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide.

Experimental Protocols

The following protocols are representative methods for the synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamides. Researchers should adapt these protocols as needed based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of this compound-4-carboxylic acid

This protocol describes a method for the carboxylation of a pyrazole ring, a crucial step in preparing the carboxylic acid intermediate.

Materials:

  • Ethyl this compound-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl this compound-4-carboxylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3), resulting in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid.

Protocol 2: Synthesis of this compound-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for amide bond formation.

Materials:

  • This compound-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure.

  • The resulting crude this compound-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide

This protocol describes the final amide coupling step to produce the target fungicide.

Materials:

  • This compound-4-carbonyl chloride

  • Substituted aniline (e.g., 2-chloroaniline) (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (NEt₃) or Pyridine (2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude this compound-4-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the acid chloride solution to 0 °C in an ice bath.

  • Add the aniline solution dropwise to the stirred acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-isopropyl-3-methyl-1H-pyrazole-4-carboxamide.

Fungicidal Activity Data

While specific fungicidal activity data for compounds directly derived from this compound is not extensively available in the public domain, the following tables present representative EC₅₀ values for structurally related pyrazole carboxamide fungicides against common plant pathogens. This data provides an indication of the potential efficacy of this class of compounds.

Table 1: In Vitro Fungicidal Activity of Representative Pyrazole Carboxamides (EC₅₀ in µg/mL) [1][2]

Compound IDFungal SpeciesEC₅₀ (µg/mL)
7af Rhizoctonia solani4.99
7bc Rhizoctonia solani5.93
7bg Rhizoctonia solani7.69
7bh Rhizoctonia solani8.32
7bi Rhizoctonia solani0.37
7ai Alternaria porri2.24
Marssonina coronaria3.21
Cercospora petroselini10.29
Rhizoctonia solani0.37
Boscalid (Commercial Standard) Botrytis cinerea0.5 - 2.0
Rhizoctonia solani0.2 - 1.5
Fusarium graminearum1.0 - 5.0
Septoria tritici0.3 - 2.5

Table 2: Fungicidal Activity of Other Representative Pyrazole Derivatives (EC₅₀ in µg/mL) [3][4]

Compound IDFungal SpeciesEC₅₀ (µg/mL)
6a Fusarium graminearum12.6
Valsa mali18.5
Fusarium oxysporum f.sp. niveum37.4
8j Alternaria solani3.06

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is Complex II in the mitochondrial electron transport chain. This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

G cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q reduction no_atp ATP Production Blocked sdh->no_atp qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp fungicide Pyrazole Carboxamide Fungicide inhibition fungicide->inhibition inhibition->sdh inhibits cell_death Fungal Cell Death no_atp->cell_death

Mode of action of pyrazole carboxamide fungicides as SDHIs.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pyrazole carboxamide fungicides. The synthetic route is well-established and allows for the introduction of diverse substituents on the amide nitrogen, enabling the fine-tuning of fungicidal activity. The primary mode of action through the inhibition of succinate dehydrogenase provides a targeted and effective means of controlling pathogenic fungi. The representative data presented herein demonstrate the potential for developing highly efficacious fungicides from this pyrazole core. Further research and optimization of the N-aryl substituent are likely to yield compounds with improved fungicidal spectra and potency.

References

Application Notes and Protocols for 5-isopropyl-3-methyl-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively developed for agrochemical applications due to their broad spectrum of biological activities.[1][2][3][4][5] These compounds have demonstrated efficacy as fungicides, herbicides, and insecticides.[1][2][3] The 5-isopropyl-3-methyl-1H-pyrazole core represents a key structural motif that can be further functionalized to generate novel agrochemical candidates. This document provides an overview of the potential applications, mechanisms of action, and detailed experimental protocols relevant to the use of this compound and its derivatives in agrochemical research. While specific data for this compound is limited in publicly available literature, the information presented here is based on structurally related pyrazole compounds and established methodologies in the field.[6]

1. Potential Agrochemical Applications

The pyrazole scaffold is a versatile building block in the design of new pesticides.[1][2][7] Derivatives of this compound are anticipated to exhibit a range of agrochemical activities, primarily as fungicides and herbicides.

1.1. Fungicidal Activity

Many commercial fungicides are based on a pyrazole core, with a significant number acting as succinate dehydrogenase inhibitors (SDHIs).[8][9] These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[6][10] By modifying the this compound scaffold, for instance, by introducing a carboxamide group, it is possible to design novel SDHI fungicides.

1.2. Herbicidal Activity

Pyrazole derivatives have also been successfully developed as herbicides.[3][7] A notable mode of action for pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone and tocopherol biosynthesis in plants.[3] Inhibition of HPPD leads to bleaching of new growth and eventual plant death. Another mechanism is the inhibition of protoporphyrinogen oxidase (PPO).[3]

1.3. Insecticidal Activity

Certain pyrazole derivatives, known as fiproles, act as chloride channel blockers, while others function as sodium channel blockers, leading to insecticidal activity.[3]

2. Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

A primary and well-studied mechanism of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[8][9][10]

  • Target: Succinate Dehydrogenase (Complex II).

  • Function: SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

  • Inhibition: Pyrazole carboxamide fungicides bind to the ubiquinone binding site (Q-site) of the SDH enzyme, blocking the electron transfer from the iron-sulfur clusters to ubiquinone.

  • Result: This blockage halts cellular respiration and ATP production, ultimately leading to fungal cell death.[6]

A diagram illustrating the site of action of pyrazole-based SDHI fungicides in the mitochondrial respiratory chain is provided below.

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) ComplexI->UQ e- H_out H+ ComplexI->H_out H+ ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->H_out O2 -> H2O ComplexIV->H_out H+ UQ->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ATP_Synthase ATP Synthase (Complex V) H_out->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Inhibitor Pyrazole SDHI Fungicide Inhibitor->ComplexII Inhibition

Mechanism of action for pyrazole-based SDHI fungicides.

3. Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of agrochemicals derived from this compound.

3.1. Synthesis of 5-isopropyl-3-methyl-1H-pyrazol-4-amine

This protocol describes the synthesis of an amine-functionalized pyrazole, a key intermediate for creating a variety of derivatives, such as amides. The protocol is adapted from general methods for the reduction of nitropyrazoles.[6]

Materials:

  • 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.[6]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate.[6]

  • Extract the product with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[6]

  • Purify the product by column chromatography or recrystallization as needed.

3.2. Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines the general synthesis of a pyrazole carboxamide, a common structural motif in SDHI fungicides, by coupling the amine intermediate with a carboxylic acid.

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazol-4-amine

  • A desired carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF.[11]

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-isopropyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) followed by DIPEA (2.5 eq).[11]

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.[11]

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide derivative.

The following diagram illustrates a general workflow for the synthesis and subsequent biological testing of novel pyrazole derivatives.

Synthesis_Workflow Start Starting Material: This compound Functionalization Functionalization (e.g., Nitration) Start->Functionalization Reduction Reduction of Nitro Group to Amine Functionalization->Reduction Intermediate Key Intermediate: Pyrazol-4-amine Reduction->Intermediate Coupling Amide Coupling with Carboxylic Acids Intermediate->Coupling Library Library of Novel Pyrazole Derivatives Coupling->Library Purification Purification & Characterization (NMR, MS) Library->Purification Screening In Vitro Biological Screening (e.g., Fungicidal Assay) Purification->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization InVivo In Vivo Testing (Greenhouse/Field Trials) Hit->InVivo Optimization->Coupling

Workflow for synthesis and testing of pyrazole derivatives.

3.3. In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to assess the fungicidal activity of newly synthesized compounds against various plant pathogenic fungi.[5][11]

Materials:

  • Synthesized pyrazole derivatives

  • Commercial fungicide (e.g., Boscalid, as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the dish.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial growth on the control plate, and T is the average diameter of the mycelial growth on the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds by testing a range of concentrations and performing a probit analysis.

4. Data Presentation

Quantitative data from fungicidal or herbicidal assays should be summarized for clear comparison. Below is a template table for presenting fungicidal activity data for a series of hypothetical derivatives based on the this compound scaffold.

Table 1: In Vitro Fungicidal Activity of Pyrazole Derivatives against Rhizoctonia solani

Compound IDR Group (at 4-position)Concentration (µg/mL)Inhibition Rate (%)EC₅₀ (µg/mL)
PZ-01 -NH-CO-(2-chlorophenyl)5085.21.5
PZ-02 -NH-CO-(2-fluorophenyl)5078.93.2
PZ-03 -NH-CO-(2-methylphenyl)5065.48.7
Boscalid (Positive Control)5092.50.9
DMSO (Negative Control)-0-

Data are hypothetical and for illustrative purposes only.

This compound serves as a valuable scaffold for the development of novel agrochemicals. The synthetic protocols provided offer a pathway to generate a library of derivatives that can be screened for fungicidal, herbicidal, and other pesticidal activities. The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain.[8][10][12] Further research and structure-activity relationship (SAR) studies on derivatives of this compound are warranted to discover new, effective, and environmentally safer crop protection agents.

References

Application of 5-Isopropyl-3-Methyl-1H-Pyrazole in Medicinal Chemistry: A Focus on Janus Kinase (JAK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-isopropyl-3-methyl-1H-pyrazole scaffold is a valuable building block in medicinal chemistry, primarily recognized for its role in the development of potent and selective kinase inhibitors. Its structural features, including the substituted pyrazole core, offer a versatile platform for designing molecules that can effectively interact with the ATP-binding sites of various kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold, with a particular focus on its application in the discovery of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancers.

Application Notes

Privileged Scaffold for Kinase Inhibition

The pyrazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to form key interactions with protein targets. The this compound moiety, in particular, offers a desirable combination of lipophilicity from the isopropyl group and a point for further functionalization from the methyl group and the pyrazole nitrogen atoms. This makes it an attractive starting point for the synthesis of compound libraries targeting various kinases.

Lead Scaffold for Janus Kinase (JAK) Inhibitors

A significant application of the this compound scaffold is in the development of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases, myeloproliferative neoplasms, and cancers. Molecules incorporating the this compound core have been designed to compete with ATP for binding to the kinase domain of JAKs, thereby modulating their activity and downstream signaling.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of pyrazole-based JAK inhibitors have shown that modifications at the N1 and C4 positions of the pyrazole ring are crucial for potency and selectivity. The this compound scaffold provides a fixed substitution pattern at C3 and C5, allowing for focused derivatization at other positions to optimize biological activity and pharmacokinetic properties. For instance, the N1 position is often substituted with a larger cyclic moiety to occupy the ribose-binding pocket of the ATP binding site, while the C4 position can be functionalized to interact with the hinge region of the kinase.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative pyrazole-based JAK inhibitors. While specific data for compounds directly derived from this compound is proprietary or not publicly available, the data for structurally related pyrazole derivatives highlight the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Compound 3f JAK13.4-
JAK22.2-
JAK33.5-
Ruxolitinib JAK13.3-
JAK22.8-
Tofacitinib JAK115.1-
JAK277.4-
JAK355.0-
SL10 JAK212.7-
SL35 JAK221.7-

Data for Compound 3f is from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[1] Ruxolitinib and Tofacitinib are FDA-approved JAK inhibitors included for comparison.[2] Data for SL10 and SL35 is from a study on sesquiterpene lactone derivatives as JAK2 inhibitors.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of this compound, the required precursor is 5-methyl-2,4-hexanedione.

Materials:

  • 5-Methyl-2,4-hexanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 5-methyl-2,4-hexanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 values of test compounds against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer containing the appropriate concentration of JAK2 enzyme and peptide substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK2.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT JAK2->STAT2 pSTAT pSTAT Dimer STAT1->pSTAT STAT2->pSTAT 5. STAT Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Transcription Inhibitor 5-Isopropyl-3-methyl- 1H-pyrazole Derivative Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Synthesis_Workflow Diketone 5-Methyl-2,4-hexanedione Pyrazole This compound Diketone->Pyrazole Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Condensation Functionalization Functionalization (e.g., N-arylation) Pyrazole->Functionalization JAK_Inhibitor JAK Inhibitor Candidate Functionalization->JAK_Inhibitor Kinase_Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep plate_prep Plate Dispensing compound_prep->plate_prep kinase_reaction Kinase Reaction (JAK2, Substrate, ATP) plate_prep->kinase_reaction signal_detection Luminescence Detection (ADP-Glo™) kinase_reaction->signal_detection data_analysis Data Analysis (IC50 Determination) signal_detection->data_analysis end End data_analysis->end

References

Synthesis of Bioactive Pyrazole Compounds: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyrazole derivatives are key pharmacophores in a variety of approved drugs and are actively being investigated for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will focus on two prominent classes of bioactive pyrazoles: pyrazole-chalcone hybrids as anticancer agents targeting tubulin polymerization and pyrazolone derivatives as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes.

Part 1: Synthesis and Evaluation of Anticancer Pyrazole-Chalcone Hybrids

The hybridization of the pyrazole scaffold with chalcones, which are known for their antiproliferative activities, has emerged as a promising strategy in the development of novel anticancer agents.[3] Many of these hybrid molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[4]

Data Presentation: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition

The following table summarizes the biological activity of a series of synthesized pyrazole-chalcone hybrids.

Compound IDModificationIn Vitro Cytotoxicity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
5a Unsubstituted Phenyl1.5 ± 0.11.8 ± 0.2[3]
5b 4-Chlorophenyl0.8 ± 0.051.1 ± 0.1[3]
5c 4-Fluorophenyl1.1 ± 0.11.3 ± 0.1[3]
5d 4-Bromophenyl0.9 ± 0.071.2 ± 0.1[3]
5e 4-Nitrophenyl2.5 ± 0.23.1 ± 0.3[3]
Doxorubicin Positive Control0.5 ± 0.03N/A[5]
Colchicine Positive ControlN/A1.5 ± 0.1[6]

IC50 values represent the concentration required to inhibit 50% of cell growth or tubulin polymerization. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1.1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 4)

This protocol describes the synthesis of the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction.[3][7]

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone phenylhydrazone (1 equivalent) in dry dimethylformamide (DMF).

  • Vilsmeier-Haack Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, heat the reaction mixture on a steam bath for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate (NaHCO3) solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as yellow crystals.[3]

Protocol 1.2: Synthesis of Pyrazole-Chalcone Hybrids (5a-r) via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.[3][8]

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol (20 mL).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) (2 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid (HCl) (10%) to a pH of 5.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-chalcone hybrid.[3]

Protocol 1.3: In Vitro Cytotoxicity Assessment (MTT Assay)

This method is used to determine the percentage of viable cells after treatment with the synthesized compounds.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-chalcone hybrids in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and leave at room temperature in the dark for 2 hours to dissolve the formazan crystals.[10][11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Protocol 1.4: In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of the synthesized compounds on the polymerization of tubulin into microtubules.[1][12]

  • Reaction Mix Preparation: On ice, prepare a tubulin polymerization reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[12]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel) as controls.[6]

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for 60 minutes.[6]

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the maximum polymer mass as a function of the compound concentration.

Visualization of Workflow and Signaling Pathway

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Acetophenone Phenylhydrazone B Vilsmeier-Haack Reaction (DMF, POCl3) A->B C 1,3-diphenyl-1H-pyrazole- 4-carbaldehyde B->C E Claisen-Schmidt Condensation (NaOH, Ethanol) C->E D Substituted Acetophenone D->E F Pyrazole-Chalcone Hybrid E->F G In Vitro Cytotoxicity (MTT Assay) F->G H Tubulin Polymerization Inhibition Assay F->H I IC50 Determination G->I H->I

General workflow for synthesis and evaluation of pyrazole-chalcone hybrids.

G compound Pyrazole-Chalcone Hybrid tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Signaling pathway of pyrazole-chalcone hybrids inhibiting tubulin polymerization.

Part 2: Synthesis and Evaluation of Anti-inflammatory Pyrazolone Derivatives

Pyrazolone derivatives have a long history in medicine as anti-inflammatory and analgesic agents.[13] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14]

Data Presentation: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity

The following table summarizes the biological activity of a series of synthesized pyrazolone derivatives.

Compound IDModificationIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
9b 4-Chlorophenyl1.9578.5[15]
Celecoxib Positive Control0.0483.76[13][16]
Indomethacin Positive ControlN/A72.99[16]

% Inhibition of edema was measured at 3 hours post-carrageenan injection.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone via Knorr Pyrazole Synthesis

This protocol describes the classical Knorr synthesis of a pyrazolone from a β-ketoester and a hydrazine.[16][17]

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (12.5 mmol, 1.0 equivalent) and phenylhydrazine (12.5 mmol, 1.0 equivalent). The addition is slightly exothermic.

  • Reaction: Assemble a reflux condenser and heat the mixture for 60 minutes at 135-145 °C.[17]

  • Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Crystallization: Add a small portion of diethyl ether (2 mL) and stir the mixture vigorously until a crude powdered pyrazolone is obtained.

  • Purification: Collect the product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. Recrystallize the crude product from a minimum amount of hot 95% ethanol. Cool the solution first to room temperature and then in an ice bath to complete crystallization. Filter the pure product, dry it in a desiccator, and determine the yield.[17]

Protocol 2.2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the synthesized compounds against COX isoforms.[18][19]

  • Enzyme and Compound Preparation: Prepare dilutions of human recombinant COX-1 and COX-2 enzymes in assay buffer. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Pre-incubation: In a 96-well plate, pre-incubate the COX enzymes with the test compounds (or a known inhibitor like celecoxib for COX-2) for 10 minutes at 37 °C.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.

  • Data Acquisition: Immediately measure the rate of prostaglandin formation, which can be monitored by various methods, such as measuring the fluorescence of a probe that reacts with the prostaglandin product.[18]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Protocol 2.3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[21][22]

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.[22]

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.[22]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

Visualization of Workflow and Signaling Pathway

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Ethyl Acetoacetate C Knorr Pyrazole Synthesis (Reflux) A->C B Phenylhydrazine B->C D Pyrazolone Derivative C->D E In Vitro COX-1/COX-2 Inhibition Assay D->E F In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema) D->F G IC50 and % Inhibition Determination E->G F->G

General workflow for synthesis and evaluation of pyrazolone derivatives.

G compound Pyrazolone Derivative cox2 COX-2 Enzyme compound->cox2 Inhibition membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation (Pain, Edema) pgs->inflammation pla2 Phospholipase A2

Signaling pathway of pyrazolone derivatives inhibiting the COX-2 enzyme.

References

Application Notes and Protocols: Electrophilic Reactions of 5-Isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, featured in numerous commercial drugs and biologically active compounds. The reactivity of the pyrazole ring is of significant interest for the synthesis of novel derivatives. 5-isopropyl-3-methyl-1H-pyrazole, an asymmetrically substituted pyrazole, presents a versatile starting material for creating diverse molecular architectures. The electron-donating nature of the two alkyl substituents (isopropyl and methyl) activates the C4 position of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution. This document provides detailed protocols and application notes for the reaction of this compound with various electrophiles, focusing on regioselectivity and reaction optimization.

The primary site of electrophilic attack on the carbon skeleton of 3,5-disubstituted pyrazoles is the C4 position.[1][2] This is due to the formation of a more stable cationic intermediate compared to attack at C3 or C5.[2] However, reactions can also occur at the nitrogen atoms, particularly under basic conditions, leading to N-substituted products. Understanding the interplay between reaction conditions and the resulting regioselectivity is crucial for synthetic design.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate cool Cool Reaction dissolve->cool add_reagent Add Reagent(s) cool->add_reagent stir Stir & Heat add_reagent->stir monitor Monitor by TLC/LCMS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product purify->characterize

References

Application Notes and Protocols for N-alkylation of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-isopropyl-3-methyl-1H-pyrazole, a critical reaction for the synthesis of diverse pyrazole derivatives with applications in pharmaceutical and agrochemical research. The protocols cover two primary methodologies: base-mediated and acid-catalyzed N-alkylation, offering flexibility in reagent choice and reaction conditions.

Introduction

N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, enabling the modulation of the physicochemical and pharmacological properties of these versatile heterocyclic scaffolds.[1] For unsymmetrically substituted pyrazoles, such as this compound, a key challenge is the control of regioselectivity, as the alkylation can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring.[2][3] The regiochemical outcome is influenced by steric and electronic factors of the pyrazole substituents, as well as the specific reaction conditions employed.[3]

Generally, in the N-alkylation of 3,5-disubstituted pyrazoles, the incoming alkyl group preferentially attaches to the nitrogen atom adjacent to the less sterically hindered substituent. In the case of this compound, the methyl group at the 3-position is sterically smaller than the isopropyl group at the 5-position. Consequently, the major regioisomer formed is typically the one where the alkyl group is attached to the N1 position, which is adjacent to the bulkier isopropyl group, thus minimizing steric clash with the methyl group.

This document provides detailed experimental protocols for achieving N-alkylation of this compound, along with a discussion of the factors influencing the reaction outcome.

Data Presentation

Table 1: Summary of N-alkylation Protocols and Expected Outcomes

ParameterBase-Mediated N-alkylationAcid-Catalyzed N-alkylation
General Principle Deprotonation of the pyrazole NH followed by nucleophilic attack on an alkylating agent.[1]Brønsted acid-catalyzed reaction with a trichloroacetimidate electrophile.[4][5]
Typical Reagents Pyrazole: this compoundBase: NaH, K₂CO₃, Cs₂CO₃Alkylating Agent: Alkyl halide (e.g., CH₃I, BnBr), Dialkyl sulfateSolvent: DMF, THF, AcetonitrilePyrazole: this compoundCatalyst: Brønsted acid (e.g., TfOH, CSA)Alkylating Agent: O-Alkyltrichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)Solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Temperature 0 °C to refluxRoom temperature to 60 °C
Reaction Time 2 - 24 hours1 - 12 hours
Expected Major Regioisomer 1-Alkyl-5-isopropyl-3-methyl-1H-pyrazole1-Alkyl-5-isopropyl-3-methyl-1H-pyrazole
Control of Regioselectivity Primarily governed by sterics; the alkyl group adds to the nitrogen adjacent to the smaller (methyl) substituent.[3]Primarily governed by sterics.[4][5]
Advantages Wide range of commercially available alkylating agents.Milder reaction conditions, avoids the use of strong, moisture-sensitive bases.[4][5]
Disadvantages May require strong bases and anhydrous conditions. Potential for side reactions.Requires the preparation of trichloroacetimidate reagents.

Experimental Protocols

Protocol 1: Base-Mediated N-alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes (if using NaH) or at room temperature for 1 hour (if using K₂CO₃) to allow for deprotonation.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Protocol 2: Acid-Catalyzed N-alkylation of this compound

This protocol provides an alternative method for N-alkylation using a Brønsted acid catalyst and a trichloroacetimidate electrophile.[4][5]

Materials:

  • This compound

  • O-Alkyltrichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate)

  • Brønsted acid catalyst (e.g., Triflic acid (TfOH) or Camphorsulfonic acid (CSA), 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the O-alkyltrichloroacetimidate (1.0-1.2 eq).

  • Add anhydrous DCM or DCE to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add the Brønsted acid catalyst (0.1-0.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system to afford the N-alkylated pyrazole product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification start Dissolve this compound in anhydrous solvent base Add Base (e.g., NaH or K2CO3) at appropriate temperature start->base deprotonation Stir for deprotonation base->deprotonation add_alkyl Add Alkylating Agent (e.g., Alkyl Halide) deprotonation->add_alkyl react Stir at room temperature (Monitor by TLC/LC-MS) add_alkyl->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Base-Mediated N-alkylation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products pyrazole This compound major_product 1-Alkyl-5-isopropyl-3-methyl-1H-pyrazole (Major) pyrazole->major_product Major Pathway (Steric Control) minor_product 1-Alkyl-3-isopropyl-5-methyl-1H-pyrazole (Minor) pyrazole->minor_product Minor Pathway alkyl_halide R-X (Alkylating Agent) alkyl_halide->major_product Major Pathway (Steric Control) alkyl_halide->minor_product Minor Pathway base Base (e.g., NaH, K2CO3) base->major_product Major Pathway (Steric Control) base->minor_product Minor Pathway solvent Solvent (e.g., DMF, THF) solvent->major_product Major Pathway (Steric Control) solvent->minor_product Minor Pathway

Caption: N-alkylation of this compound.

References

Application Notes and Protocols for the Functionalization of the C4 Position of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a pivotal step in the discovery of new therapeutic agents, enabling the fine-tuning of their pharmacological properties. The C4 position of the pyrazole ring is an especially attractive site for modification. Its inherent electron-rich nature makes it amenable to electrophilic attack, providing a versatile handle for introducing a wide array of functional groups.[1]

These application notes provide detailed experimental protocols for key methods used to functionalize the C4 position of pyrazoles, empowering researchers to synthesize a diverse range of substituted pyrazole derivatives for applications in drug discovery and materials science.

Overview of C4 Functionalization Strategies

The functionalization of the pyrazole C4 position can be accomplished through several synthetic strategies. The choice of method is dictated by the desired substituent, the nature of the starting material, and the overall synthetic plan. The primary approaches are:

  • Electrophilic Substitution: This is a fundamental and widely employed method that leverages the high electron density at the C4 position.[1] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1]

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization allows for the introduction of aryl, allyl, and benzyl groups at the C4 position with high regioselectivity, often catalyzed by palladium.[1][2][3]

  • Functionalization of Pre-functionalized Pyrazoles: This approach involves the initial installation of a reactive group, typically a halogen, at the C4 position. This "handle" can then be utilized in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents.[1]

G cluster_start Starting Material cluster_methods Functionalization Pathways cluster_intermediates Intermediates & Products cluster_final Final Products start Substituted Pyrazole es Electrophilic Substitution start->es ch Transition-Metal-Catalyzed C-H Activation start->ch pre Pre-functionalization (e.g., Halogenation) start->pre direct_prod C4-Functionalized Pyrazole es->direct_prod ch->direct_prod halo 4-Halopyrazole pre->halo final_prod Diverse C4-Functionalized Pyrazoles halo->final_prod Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig)

Overview of major pathways for pyrazole C4 functionalization.

Experimental Protocols and Data

This section provides detailed experimental protocols for several common C4 functionalization reactions, with tabulated data for yields and reaction conditions to facilitate comparison.

Electrophilic Halogenation: C4-Iodination

The introduction of an iodine atom at the C4 position creates a versatile intermediate for subsequent cross-coupling reactions.

Protocol: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol). Heat the reaction mixture to 80 °C and stir for the time indicated in the table below. Monitor the reaction progress by Thin Layer Chromatography (TLC). After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Presentation: C4-Iodination of Substituted Pyrazoles

EntryPyrazole SubstrateTime (h)Yield (%)
11,3,5-Trimethylpyrazole295
21-Phenyl-3,5-dimethylpyrazole392
31,5-Diphenyl-3-methylpyrazole488

Data adapted from representative procedures.

Electrophilic Nitration: C4-Nitropyrazole Synthesis

4-Nitropyrazoles are important intermediates in the synthesis of energetic materials and pharmaceuticals.[4][5]

Protocol: A one-pot, two-step method using pyrazole as the starting material is reported to be efficient.[4] First, pyrazole is reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration using a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid as the nitrating agent.[4] The optimal synthesis conditions were found to be a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours.[4] Under these conditions, a product yield of 85% was achieved.[4]

Data Presentation: Direct Nitration of Pyrazole

Nitrating AgentTemperature (°C)Time (h)Yield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄90656[4]
Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%)501.585[4][6]
Vilsmeier-Haack Formylation: C4-Formylpyrazole Synthesis

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocyclic rings.[7][8]

Protocol: To a Vilsmeier-Haack complex prepared from dimethylformamide (DMF) (10 mL) and phosphorus oxychloride (POCl₃) (1.1 mL, 0.012 M) at 0 °C, add the N-substituted pyrazole or a suitable hydrazone precursor (0.004 M).[8] Stir the reaction mixture at 60-70 °C for 4 hours.[8] After completion, pour the reaction mixture into ice-cold water. Neutralize with sodium bicarbonate (NaHCO₃) to precipitate the product. Filter the solid and recrystallize from a suitable solvent like methanol-water to yield the 4-formylpyrazole derivative.[8]

Data Presentation: Vilsmeier-Haack Formylation

Starting MaterialProductYield (%)Reference
Acetophenone-4-chlorophenyl carbonyl hydrazone1-(3-phenyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzene72[8]
Galloyl hydrazide derivative3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeNot specified[7]
Palladium-Catalyzed Direct C-H Arylation

This modern approach avoids the pre-functionalization of the pyrazole ring, offering a more atom-economical route to C4-arylated pyrazoles.[1]

Protocol: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1] Add dimethylacetamide (DMA) (3 mL) as the solvent. Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1] After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Presentation: Direct C-H Arylation of 1,3,5-Trimethylpyrazole

Aryl BromideYield (%)
4-Bromotoluene85
4-Bromoanisole82
4-Bromobenzonitrile78

Data adapted from representative procedures.[1]

Cross-Coupling Reactions of 4-Halopyrazoles

4-Halopyrazoles are key intermediates for introducing a vast array of functional groups via transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a 4-halopyrazole and a boronic acid derivative.[9][10]

G cluster_workflow Suzuki Coupling Workflow start Setup Reaction: 4-Iodopyrazole, Boronic Acid, Pd Catalyst, Base, Solvent reaction Heat Reaction (Conventional or Microwave) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 4-Arylpyrazole purify->product

General workflow for Suzuki-Miyaura coupling.

Protocol (Microwave-Assisted): In a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).[9] Add a degassed solvent system, for example, 1,4-dioxane/water (4:1). Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at 90°C for 5-12 minutes.[9] Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.[9]

Data Presentation: Suzuki Coupling of 4-Iodopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)TimeYield Range (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906 h70-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012 h80-98
Microwave, Pd(PPh₃)₄K₂CO₃Dioxane/H₂O905-12 min75-92

Data compiled from representative protocols.[9][10]

This reaction allows for the synthesis of 4-alkynylpyrazoles by coupling a 4-halopyrazole with a terminal alkyne.[11][12]

Protocol (Copper-Catalyzed): To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[11] Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq). Add the terminal alkyne (1.2 eq) to the mixture. Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[11] Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[11]

Data Presentation: Sonogashira Coupling of 4-Iodopyrazoles

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT92
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085
(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIDIPEADMF8088

Data adapted from representative procedures.[11][12]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-aminopyrazoles.[13][14] The choice of catalyst (Palladium vs. Copper) can be crucial and depends on the amine coupling partner.[14][15]

G start Start: 4-Halopyrazole + Amine check_amine Check Amine Structure: Does it have β-hydrogens? start->check_amine no_beta_h No β-Hydrogens (e.g., Arylamines, Benzylamine) check_amine->no_beta_h No has_beta_h Has β-Hydrogens (e.g., Alkylamines, Cyclic Amines) check_amine->has_beta_h Yes pd_cat Use Palladium Catalyst (e.g., Pd(dba)₂ / tBuDavePhos) no_beta_h->pd_cat cu_cat Use Copper Catalyst (e.g., CuI / Ligand) has_beta_h->cu_cat product 4-Aminopyrazole pd_cat->product cu_cat->product

Catalyst selection for Buchwald-Hartwig amination.

Protocol (Palladium-Catalyzed for Amines without β-Hydrogens): To an oven-dried Schlenk tube under an inert atmosphere, add the 4-bromo-1-tritylpyrazole, a palladium precatalyst (e.g., tBuBrettPhos-based), the amine, and a base (e.g., NaOtBu).[13] Add anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat the reaction mixture (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS). After cooling, dilute with an organic solvent, quench with water, and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.[13][14]

Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd(dba)₂ / tBuDavePhosNaOtBuToluene10085
MorpholineCuI / LigandK₂CO₃Dioxane11075
BenzylaminePd(dba)₂ / tBuDavePhosNaOtBuToluene10090

Data compiled from representative studies on N-substituted 4-halopyrazoles.[13][15]

Conclusion

The functionalization of the C4 position of pyrazoles is a well-established and versatile area of synthetic chemistry. By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic methodology—from classic electrophilic substitution to modern transition-metal-catalyzed reactions—researchers can efficiently and selectively generate novel molecules. The protocols and data presented herein serve as a comprehensive guide for accessing a wide diversity of C4-substituted pyrazoles, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole carboxamides, a class of compounds with significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] The protocols described herein are based on established synthetic strategies and offer flexibility for the generation of diverse pyrazole carboxamide libraries.

Introduction

Pyrazole carboxamides are a versatile class of heterocyclic compounds that have been extensively explored for their potential as therapeutic agents and crop protection agents.[1][3] The pyrazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][2][4] Many commercial fungicides, for instance, are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[5][6][7] The synthetic accessibility and the possibility of introducing diverse substituents at various positions of the pyrazole ring and the carboxamide moiety make them attractive targets for drug discovery and development programs.

Synthetic Strategies

The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

  • Strategy A: Pyrazole Ring Formation followed by Amidation: This is the most common and versatile approach. It involves the initial construction of a pyrazole ring bearing a carboxylic acid or an ester functionality, which is subsequently coupled with a desired amine to form the final carboxamide.[8] This strategy allows for late-stage diversification of the amide group.

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this approach, the carboxamide functionality is introduced into an acyclic precursor before the cyclization to form the pyrazole ring.[8] This can be advantageous when the desired amine is sensitive to the conditions required for the amidation of a pre-formed pyrazole carboxylic acid.

The following sections will focus on providing detailed experimental protocols for Strategy A.

Experimental Workflows and Visualizations

The general workflow for the synthesis of pyrazole carboxamides via Strategy A is depicted below. This process typically starts with the synthesis of a pyrazole ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, amidation to yield the target pyrazole carboxamide.

G cluster_0 Strategy A: Pyrazole Ring Formation followed by Amidation start Starting Materials (e.g., β-ketoester, hydrazine) pyrazole_ester Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester start->pyrazole_ester Knorr Pyrazole Synthesis hydrolysis Protocol 2: Hydrolysis to Pyrazole-5-carboxylic Acid pyrazole_ester->hydrolysis Ester Hydrolysis amidation Protocol 3: Amide Bond Formation hydrolysis->amidation Amine Coupling product Final Product: Pyrazole Carboxamide amidation->product

Caption: General workflow for the synthesis of pyrazole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester

This protocol describes the synthesis of a pyrazole-5-carboxylate ester, a key intermediate, via the Knorr pyrazole synthesis.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

  • Substituted hydrazine (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalytic amount, if using ethanol)

Procedure:

  • Dissolve the substituted hydrazine (1.0 eq) in ethanol (e.g., 0.2 M).[8]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[8]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[8]

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration.[8]

  • The precipitated solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester to Carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[8]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

Materials:

  • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[8]

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[8]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[8]

  • After completion, cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water to remove excess acid and salts.

  • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[8]

Protocol 3: Amide Bond Formation to Synthesize Pyrazole Carboxamides

This protocol outlines the coupling of the pyrazole carboxylic acid with an amine to form the final pyrazole carboxamide. This can be achieved via an acid chloride intermediate or using standard peptide coupling reagents.

Method A: Via Acid Chloride

Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add thionyl chloride or oxalyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[8]

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[8]

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[8]

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[8]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[8]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[8]

G cluster_1 Protocol 3: Amide Bond Formation Workflow carboxylic_acid Pyrazole-5-carboxylic Acid acid_chloride_formation Acid Chloride Formation (SOCl₂ or (COCl)₂) carboxylic_acid->acid_chloride_formation acid_chloride Pyrazole-5-carbonyl Chloride (Intermediate) acid_chloride_formation->acid_chloride amide_formation Amide Formation (Amine, Base) acid_chloride->amide_formation workup Aqueous Workup & Extraction amide_formation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pyrazole Carboxamide purification->final_product

Caption: Detailed workflow for amide bond formation via an acid chloride intermediate.

Data Presentation

The following tables summarize representative biological activity data for synthesized pyrazole carboxamides from the literature.

Table 1: Antifungal Activity of Pyrazole Carboxamides

Compound IDTarget FungusEC₅₀ (μg/mL)Reference
8jAlternaria solani3.06[6]
7aiRhizoctonia solani0.37[3]
6iValsa mali1.77[7]
19iValsa mali1.97[7]
23iRhizoctonia solani3.79[7]
E1Rhizoctonia solani1.1[5]
8eRhizoctonia solani0.012[9]
8eSclerotinia sclerotiorum0.123[9]

Table 2: Enzyme Inhibitory Activity of Pyrazole Carboxamides

Compound IDTarget EnzymeIC₅₀ (μM)Reference
8tFLT30.000089[10]
8tCDK20.000719[10]
8tCDK40.000770[10]
E1Succinate Dehydrogenase (SDH)3.3[5]
8eSuccinate Dehydrogenase (SDH)1.30[9]

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of pyrazole carboxamides. The versatility of the synthetic routes allows for the creation of large libraries of compounds for screening in drug discovery and agrochemical development programs. The provided workflows and tabulated data serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for the Synthesis of SDHI Fungicides from 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Succinate Dehydrogenase Inhibitor (SDHI) fungicides derived from the precursor 5-isopropyl-3-methyl-1H-pyrazole. This document outlines detailed synthetic protocols, quantitative data on fungicidal activity, and the underlying mechanism of action.

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in modern agriculture for the protection of a wide range of crops.[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[3] This disruption of the fungal respiratory process leads to the cessation of energy production and ultimately, cell death. The pyrazole-carboxamide chemical class is a prominent group within the SDHI fungicides, and this compound serves as a key building block for the synthesis of several active ingredients.

Data Presentation

The following tables summarize the in vitro and in vivo fungicidal activity of various pyrazole-carboxamide SDHI fungicides against several important plant pathogens. The data is presented as EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values, providing a quantitative measure of their efficacy.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Selected Pyrazole-Carboxamide SDHI Fungicides.

CompoundRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinereaFusarium graminearumReference
Boscalid0.741 - 0.94---[4][5]
Fluxapyroxad0.103-1.949.37[4][5]
Isopyrazam-High Activity--[6]
Benzovindiflupyr-High Activity--[6]
Pydiflumetofen-High Activity--[6]
Compound 6w¹0.27---[4]
Compound 6c¹---1.94[4]
Compound 6f¹--1.93-[4]
Compound 7d²0.046---[5]
Compound 12b²0.046---[5]

¹ Novel pyrazole-4-acetohydrazide derivatives. ² Novel pyrazole-4-carboxamide derivatives containing an ether group.

Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition (IC₅₀ in µM) of Selected Pyrazole-Carboxamide SDHI Fungicides.

CompoundSDH Inhibition (IC₅₀)Reference
Boscalid7.507[5]
Fluxapyroxad5.991[5]
Thifluzamide>1.2088[6]
Benzovindiflupyr0.0036 - 1.2088[6]
Isopyrazam0.0036 - 1.2088[6]
Fluxapyroxad0.0036 - 1.2088[6]
Pydiflumetofen0.0036 - 1.2088[6]
Compound 7d¹3.293[5]

¹ Novel pyrazole-4-carboxamide derivative containing an ether group.

Experimental Protocols

The synthesis of pyrazole-carboxamide SDHI fungicides from this compound generally involves a multi-step process. The following protocols are representative of the key transformations required.

Protocol 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

This protocol describes the carboxylation of the pyrazole ring, a crucial step to enable subsequent amidation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling to Synthesize Pyrazole-Carboxamide Fungicides

This protocol details the formation of the amide bond between the pyrazole carboxylic acid and a desired amine moiety.

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • The desired amine (e.g., 2-aminothiophenol derivative for penthiopyrad-like structures)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole-carboxamide fungicide.

Mandatory Visualizations

Synthetic Workflow

G start This compound intermediate 1-isopropyl-3-methyl-1H- pyrazole-4-carboxylic acid start->intermediate 1. n-BuLi 2. CO2 (dry ice) 3. H+ acid_chloride Pyrazole-4-carbonyl chloride intermediate->acid_chloride SOCl2 or (COCl)2 final_product SDHI Fungicide (Pyrazole-Carboxamide) acid_chloride->final_product amine Desired Amine Moiety amine->final_product Amide Coupling

Caption: Synthetic pathway for SDHI fungicides from this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

G cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q (Ubiquinone) ComplexII->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP (Energy) ComplexIII->ATP ... leads to SDHI SDHI Fungicide (e.g., Pyrazole-Carboxamide) SDHI->ComplexII Inhibition

Caption: SDHI fungicides block the fungal respiratory chain at Complex II.

References

Green Synthesis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the green synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry. The following methods emphasize environmentally benign principles such as the use of alternative energy sources (ultrasound and microwave), green solvents, multicomponent reactions, and solvent-free conditions.

I. Comparative Analysis of Green Synthesis Methods

The following table summarizes the quantitative data for the described green synthesis protocols, allowing for a direct comparison of their efficiency and environmental footprint.

MethodCatalystSolvent SystemEnergy SourceReaction TimeYield (%)
Ultrasound-Assisted Synthesis Catalyst-freeWaterUltrasound15–45 minutes82–97%
Microwave-Assisted Synthesis Potassium tert-butoxide (catalytic)MethanolMicrowave< 5 minutes79–92%
Multicomponent Synthesis Ceric Ammonium Nitrate (CAN) (catalytic) or Catalyst-freeWater or Ethanol/WaterConventional Heating or Ultrasound10 minutes - 12 hours84–98%
Mechanochemical Synthesis None (oxidant used)Solvent-freeBall Milling30 minutesup to 93%

II. Experimental Protocols

A. Ultrasound-Assisted Catalyst-Free Synthesis of Tetrasubstituted Pyrazoles in Water

This protocol describes a rapid and environmentally friendly one-pot, four-component synthesis of pyrazole derivatives using ultrasound irradiation in an aqueous medium, avoiding the use of any catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hydrazine monohydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Distilled water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasound bath/sonicator

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in 10 mL of distilled water.

  • Place the flask in an ultrasound bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 15-45 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure tetrasubstituted pyrazole.

Ultrasound_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Aldehyde Mix Mixing A->Mix B Hydrazine Monohydrate B->Mix C Ethyl Acetoacetate C->Mix D Malononitrile D->Mix Solvent Water Solvent->Mix Ultrasound Ultrasound Irradiation (15-45 min, RT) Mix->Ultrasound Precipitation Precipitation Ultrasound->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure Pyrazole Derivative Recrystallization->Product

Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.

B. Microwave-Assisted Four-Component Synthesis of 4H-Pyrano[2,3-c]pyrazoles

This method utilizes microwave irradiation to rapidly synthesize 4H-pyrano[2,3-c]pyrazoles in the presence of a catalytic amount of potassium tert-butoxide.[2][3]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Malononitrile (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Potassium tert-butoxide (1 mmol, 10 mol%)

  • Methanol (25-30 mL)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), malononitrile (10 mmol), and the aromatic aldehyde (10 mmol).

  • Add methanol (25-30 mL) to the mixture.

  • Add a catalytic amount of potassium tert-butoxide (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 75 °C) for less than 5 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate from the solution.

  • Collect the precipitate by filtration and wash with hot water.

  • Recrystallize the crude solid from hot ethanol to yield the pure 4H-pyrano[2,3-c]pyrazole.

Microwave_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aromatic Aldehyde Mix Mixing Reactants->Mix Catalyst Potassium t-butoxide Catalyst->Mix Solvent Methanol Solvent->Mix Microwave Microwave Irradiation (< 5 min) Mix->Microwave Precipitation Precipitation Microwave->Precipitation Filtration Filtration Precipitation->Filtration Wash Wash with Hot Water Filtration->Wash Recrystallization Recrystallization (Ethanol) Wash->Recrystallization Product Pure Pyrano[2,3-c]pyrazole Recrystallization->Product

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

C. Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles in Aqueous Ethanol

This protocol outlines a green, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a reusable catalyst in an environmentally friendly solvent system.[3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Hydrazine hydrate (2 mmol)

  • Malononitrile (2 mmol)

  • Ceric Ammonium Nitrate (CAN) (catalytic amount, e.g., 5 mol%)

  • Water:Ethanol (1:1 mixture, 10 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (2 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and malononitrile (2 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Add a catalytic amount of Ceric Ammonium Nitrate (CAN).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times can vary depending on the specific substrates.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Multicomponent_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile Mix Mixing Reactants->Mix Catalyst CAN (catalytic) Catalyst->Mix Solvent Water:Ethanol (1:1) Solvent->Mix Stirring Stirring (RT or Reflux) Mix->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Wash Wash with Water/Ethanol Filtration->Wash Product Pure Dihydropyrano[2,3-c]pyrazole Wash->Product Mechanochemical_Synthesis cluster_step1 Step 1: Pyrazoline Formation cluster_step2 Step 2: Oxidation cluster_workup Workup Reactants1 Chalcone + Hydrazine Hydrate BallMill1 Ball Milling (30 min) Reactants1->BallMill1 Intermediate Pyrazoline Intermediate BallMill1->Intermediate Oxidant Add Sodium Persulfate Intermediate->Oxidant BallMill2 Ball Milling (30 min) Oxidant->BallMill2 Disperse Disperse in Water BallMill2->Disperse Filter Filtration & Washing Disperse->Filter Product Pure 3,5-Diphenyl-1H-pyrazole Filter->Product

References

One-Pot Synthesis of Trisubstituted Pyrazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds like trisubstituted pyrazoles is of paramount importance. These nitrogen-containing five-membered rings are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of these valuable compounds, offering advantages in terms of operational simplicity, time- and cost-effectiveness, and atom economy.[1][2] This document provides detailed application notes and a representative experimental protocol for the one-pot synthesis of trisubstituted pyrazoles.

Application Notes

The one-pot synthesis of trisubstituted pyrazoles can be achieved through various multicomponent strategies, most commonly involving three components. A prevalent and versatile approach is the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative.[3][4] This method allows for the generation of a diverse library of pyrazole derivatives by systematically varying the three starting materials.

Key Advantages of One-Pot Synthesis:

  • Efficiency: Multiple synthetic steps are combined into a single operation, significantly reducing reaction time and the need for purification of intermediates.[2]

  • Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.[2]

  • Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies, crucial in drug discovery.

  • Green Chemistry: These reactions can often be performed under milder conditions, sometimes even in environmentally benign solvents like water or ethanol, or under solvent-free conditions.[1]

Common Methodologies:

Several effective one-pot methodologies for the synthesis of trisubstituted pyrazoles have been reported:

  • Three-Component Condensation: This is a widely employed method involving the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine.[3][5] Catalysts such as piperidine, p-toluenesulfonic acid (p-TsOH), or even enzymatic catalysts can be used to facilitate the reaction.[1][4][6][7]

  • Tosylhydrazone-Alkyne Cycloaddition: This approach involves the in-situ generation of a diazo compound from a tosylhydrazone, which then undergoes a [3+2] cycloaddition with a terminal alkyne to yield a 1,3,5-trisubstituted pyrazole with high regioselectivity.[8][9][10]

  • Other Multicomponent Reactions: Four and five-component reactions have also been developed, further increasing the complexity and diversity of the resulting pyrazole scaffolds.[1] These can involve additional components like malononitrile or β-ketoesters.[1][2]

The choice of methodology often depends on the desired substitution pattern and the availability of starting materials. The regioselectivity of the reaction, particularly in the case of unsymmetrical 1,3-dicarbonyl compounds, is a critical aspect to consider.[8][11]

Experimental Protocols

This section provides a detailed, representative protocol for the one-pot, three-component synthesis of a 1,3,5-trisubstituted pyrazole.

Synthesis of 1,5-diaryl-3-methyl-1H-pyrazole via a One-Pot Three-Component Reaction

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Acetylacetone (1,3-dicarbonyl compound) (1.0 mmol)

  • Aryl hydrazine hydrochloride (1.0 mmol)

  • Sodium acetate (1.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask containing ethanol (10 mL), add the aryl aldehyde (1.0 mmol), acetylacetone (1.0 mmol), aryl hydrazine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol).[12]

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.[12]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, as indicated by the consumption of the starting materials.[12]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,5-diaryl-3-methyl-1H-pyrazole.

  • Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes quantitative data from various reported one-pot syntheses of trisubstituted pyrazoles, allowing for easy comparison of different methodologies.

Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Aldehyde, 1,3-Dicarbonyl, Diazo CompoundPiperidinium acetate (20 mol%)DMSO7012 h55-82[3]
Cyclic β-diketone, Arylglyoxal, Arylhydrazonep-TsOHDMF70Not SpecifiedHigh[4]
N-Alkylated Tosylhydrazone, Terminal Alkynet-BuOK, 18-crown-6PyridineNot SpecifiedNot SpecifiedGood to High[8]
Aldehyde, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropeneDBUNot SpecifiedMildNot SpecifiedBroad Scope[13]
Aryl glyoxal, Aryl thioamide, PyrazoloneHFIPRoom Temp12 hGood to Excellent[14]
Aldehyde, Malononitrile, β-ketoester, HydrazinePiperidine (5 mol%)WaterRoom Temp20 min85-93[1]
Phenyl hydrazine, Nitroolefin, BenzaldehydeImmobilized Lipase (TLL@MMI)Not SpecifiedMildNot Specified49-90[6][7]
Benzaldehyde, Acetophenone, Hydrazine hydrochlorideSodium AcetateEthanolReflux30 minGood[12]

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key aspects of the one-pot synthesis of trisubstituted pyrazoles.

experimental_workflow start_materials Starting Materials (Aldehyde, 1,3-Dicarbonyl, Hydrazine) reaction_vessel One-Pot Reaction (Solvent, Catalyst, Heat) start_materials->reaction_vessel 1. Combine monitoring Reaction Monitoring (TLC) reaction_vessel->monitoring 2. React & Monitor workup Workup (Cooling, Filtration) monitoring->workup 3. Completion purification Purification (Recrystallization) workup->purification 4. Isolate Crude product Trisubstituted Pyrazole purification->product 5. Obtain Pure

Caption: General experimental workflow for a one-pot synthesis of trisubstituted pyrazoles.

reaction_pathway aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel dicarbonyl 1,3-Dicarbonyl dicarbonyl->knoevenagel hydrazine Hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone knoevenagel->hydrazone cyclization Intramolecular Cyclization & Dehydration hydrazone->cyclization pyrazole Trisubstituted Pyrazole cyclization->pyrazole

Caption: A plausible reaction pathway for the three-component synthesis of pyrazoles.

References

The Role of Pyrazoles as Versatile Synthons for the Synthesis of Fused Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of pyrazoles as fundamental building blocks for the synthesis of a diverse range of fused heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and the ability to functionalize them at various positions make them privileged scaffolds and versatile synthons in organic synthesis.[1][2][3][4] This document focuses on the application of substituted pyrazoles, particularly aminopyrazoles and formylpyrazoles, in the construction of bicyclic and polycyclic heterocyclic systems with significant therapeutic potential, including kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.

I. Synthesis of Pyrazolo[3,4-b]pyridines

Application Note: Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered considerable attention as potent inhibitors of various protein kinases, playing a crucial role in anticancer therapy.[5][6] The synthesis of these compounds often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. Multi-component reactions have also emerged as an efficient strategy for the one-pot synthesis of highly functionalized pyrazolo[3,4-b]pyridines.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

EntryPyrazole SynthonReagentsSolventConditionsYield (%)Ref.
15-Amino-3-methyl-1-phenyl-1H-pyrazoleEthyl acetoacetateAcetic AcidReflux, 4h85[7]
25-Amino-1H-pyrazole-4-carbonitrileAcetylacetoneEthanolReflux, 6h78[7]
33,5-Diamino-1H-pyrazoleEthyl 2-cyano-3-ethoxyacrylateDMF100 °C, 2h92[7]
45-Amino-3-(trifluoromethyl)-1H-pyrazole1,3-Diphenyl-1,3-propanedioneTolueneReflux, 12h65[7]

Experimental Protocol: Synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine (Table 1, Entry 1 analog)

A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 10 mmol) and 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

II. Synthesis of Pyrazolo[1,5-a]pyrimidines

Application Note: Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties. They are often synthesized through the reaction of 3- or 5-aminopyrazoles with 1,3-dielectrophilic species such as β-enaminones or β-dicarbonyl compounds. Microwave-assisted synthesis has been shown to be a highly efficient method for the rapid and high-yield production of these compounds.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

EntryPyrazole SynthonReagentsSolventConditionsYield (%)Ref.
13-Amino-5-methyl-1H-pyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneAcetic AcidReflux, 3h92[5]
25-Amino-3-phenyl-1H-pyrazoleDiethyl malonateEthanolReflux, 8h88[5]
35-Amino-3-(4-chlorophenyl)-1H-pyrazoleAcetylacetoneMicrowave, 150°C, 10 min95[5]
43,5-Diamino-1H-pyrazoleEthyl cyanoacetatePyridineReflux, 5h75[5]

Experimental Protocol: Microwave-Assisted Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine (Table 2, Entry 3 analog)

A mixture of 5-amino-3-methyl-1H-pyrazole (0.97 g, 10 mmol) and 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the solid residue is triturated with ethanol, filtered, and washed with cold ethanol to give the pure product.

III. Synthesis of Pyrazolo[3,4-d]pyrimidines

Application Note: Pyrazolo[3,4-d]pyrimidines are recognized as "privileged structures" in medicinal chemistry, with numerous derivatives exhibiting potent activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases.[4][8] A common synthetic route involves the cyclization of 5-amino-1H-pyrazole-4-carbonitriles with formamide or the reaction of 5-aminopyrazole-4-carboxamides with orthoesters.

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

EntryPyrazole SynthonReagentsSolventConditionsYield (%)Ref.
1Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide-190°C, 8h90[9]
25-Amino-1H-pyrazole-4-carbonitrileTriethyl orthoformateAcetic AnhydrideReflux, 6h82[10]
35-Amino-3-methyl-1H-pyrazole-4-carboxamideDiethoxymethyl acetateEthanolReflux, 4h79[10]
44-Amino-1-phenyl-1H-pyrazole-5-carboxamideCarbon disulfidePyridineReflux, 12h68[10]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Table 3, Entry 1)

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.31 g, 10 mmol) is heated in formamide (15 mL) at 190 °C for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.[9]

IV. Vilsmeier-Haack Reaction for Pyrazole Functionalization

Application Note: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems, including pyrazoles. The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be further elaborated into a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.

Table 4: Vilsmeier-Haack Formylation of Pyrazoles

EntrySubstrateReagentsSolventConditionsYield (%)Ref.
11,3-Diphenyl-1H-pyrazol-5(4H)-onePOCl₃, DMFDichloromethane0°C to rt, 2h95
21-Phenyl-3-methyl-1H-pyrazol-5(4H)-onePOCl₃, DMFChloroformReflux, 3h88
31-(4-Chlorophenyl)-1H-pyrazolePOCl₃, DMF1,2-Dichloroethane80°C, 5h75
41H-PyrazolePOCl₃, DMF-100°C, 1h60

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

To a stirred solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol) in dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 1.8 mL, 20 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour and subsequently heated to 80 °C for 3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give the product.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (e.g., B-Raf inhibitor) Pyrazolo_pyrimidine->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: MAPK/ERK signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitor.

Experimental_Workflow Start Start: Select Pyrazole Synthon and Reagents Reaction Reaction Setup: - Solvent Addition - Temperature Control - Stirring Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification: - Crystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Purification->Characterization End End: Pure Fused Heterocycle Characterization->End

Caption: General experimental workflow for the synthesis of fused heterocycles from pyrazole synthons.

Conclusion

Pyrazoles are undeniably valuable and versatile synthons in the field of heterocyclic chemistry. Their utility in the construction of a wide array of fused heterocyclic systems with significant biological activities makes them a cornerstone for modern drug discovery and development. The methodologies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several factors:[2][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[4] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[4]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1][4] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[4]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]

Q3: How can I switch the regioselectivity of the reaction to obtain the other isomer?

A3: Switching the regioselectivity can be challenging and is highly substrate-dependent. However, a recent study demonstrated that the choice of hydrazine salt can dictate the outcome. Using arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the corresponding free hydrazine can exclusively yield the 1,5-regioisomer.[6] This suggests that modifying the form of the hydrazine reagent is a powerful strategy for controlling the regiochemical outcome.[6]

Troubleshooting Guide

Issue 1: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

  • Problem: Poor regioselectivity is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

  • Solution:

    • Solvent Modification: This is often the most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, for even greater selectivity, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These non-nucleophilic solvents can dramatically favor the formation of one regioisomer.[5]

    • pH Adjustment: If using a hydrazine salt, the addition of a mild base like sodium acetate can sometimes improve the reaction profile.[2] Conversely, running the reaction under acidic conditions (e.g., with arylhydrazine hydrochlorides) can favor a specific isomer.[6]

    • Temperature Control: Experiment with running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[4]

  • Solution:

    • Reagent Modification: As mentioned in FAQ 3, investigate the use of free hydrazine versus its hydrochloride salt, as this can completely reverse the regioselectivity.[6]

    • Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, consider alternative methods like the 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes, which can offer excellent regio- and stereoselectivity.[7] Another approach is the reaction of hydrazones with nitroolefins mediated by a strong base, which can exhibit reversed and exclusive 1,3,4-regioselectivity.[8]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution:

    • Chromatography: The most common method for separating regioisomers is column chromatography on silica gel. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method.[2]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

The following data illustrates the powerful effect of solvent choice on the reaction of various 1-(2-Furyl)-1,3-diones with methylhydrazine. The desired isomer in this case is the 5-furyl pyrazole.

EntryR GroupSolventIsomer Ratio (5-furyl : 3-furyl)Yield (%)
1CF₃EtOH36 : 6499
2CF₃TFE85 : 1599
3CF₃HFIP97 : 398
4CF₂CF₃EtOH64 : 3693
5CF₂CF₃TFE98 : 299
6CF₂CF₃HFIP>99 : <199
7CO₂EtEtOH44 : 5686
8CO₂EtTFE89 : 1199
9CO₂EtHFIP93 : 798

Data adapted from J. Org. Chem. 2008, 73, 18, 7357–7360.[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation Using HFIP to Enhance Regioselectivity

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[4]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[4]

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.[4]

    • Stir the reaction mixture at room temperature for 1-4 hours.[4]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[4]

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[4]

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[4]

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.[4]

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

Visualizations

Knorr_Pyrazole_Synthesis cluster_intermediates Reaction Pathway dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Initial Nucleophilic Attack (at C1 or C3) dicarbonyl->attack1 hydrazine Substituted Hydrazine hydrazine->attack1 hemiaminal Hemiaminal Intermediate attack1->hemiaminal hydrazone Hydrazone/ Enamine Intermediate hemiaminal->hydrazone - H₂O cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration - H₂O regioisomer_A Regioisomer A dehydration->regioisomer_A regioisomer_B Regioisomer B dehydration->regioisomer_B

Caption: General mechanism of the Knorr pyrazole synthesis leading to regioisomers.

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Change Solvent to HFIP or TFE? start->solvent ph_temp Adjust pH or Temperature? solvent->ph_temp No success Success: Improved Regioselectivity solvent->success Yes reagent Modify Hydrazine Reagent? (Free base vs. Salt) ph_temp->reagent No ph_temp->success Yes alt_route Consider Alternative Synthetic Route? reagent->alt_route No reagent->success Yes alt_route->success Yes failure Still Poor Selectivity alt_route->failure No end End: Purify via Chromatography failure->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Experimental_Workflow start Define Target Regioisomer analysis Analyze Substrates: Steric & Electronic Bias start->analysis condition_selection Select Initial Conditions: Solvent, pH, Temp analysis->condition_selection run_reaction Perform Small-Scale Test Reaction condition_selection->run_reaction tlc_analysis Analyze Product Ratio (TLC, NMR, GC/LC-MS) run_reaction->tlc_analysis decision Is Ratio > 95:5? tlc_analysis->decision scale_up Scale-Up Reaction decision->scale_up Yes optimize Optimize Conditions decision->optimize No end Purification scale_up->end optimize->condition_selection

Caption: Experimental workflow for optimizing regioselectivity.

References

controlling isomer formation in the synthesis of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropyl-3-methyl-1H-pyrazole. The focus is on controlling the formation of the undesired regioisomer, 3-isopropyl-5-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the main challenges?

A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound, in this case, 5-methyl-2,4-hexanedione, with hydrazine. The primary challenge is the formation of a mixture of two regioisomers: the desired this compound and the undesired 3-isopropyl-5-methyl-1H-pyrazole. This occurs because the initial nucleophilic attack of hydrazine can happen at either of the two non-equivalent carbonyl carbons of the diketone.

Q2: What are the key factors that influence the regioselectivity in this synthesis?

A2: The ratio of the two isomers is highly dependent on several factors:

  • Steric Hindrance: The isopropyl group is sterically bulkier than the methyl group. This difference can be exploited to favor the formation of the desired 5-isopropyl-3-methyl isomer.

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of hydrazine attacks which carbonyl group. Acidic conditions generally favor the attack of the more basic nitrogen atom of hydrazine on the more reactive carbonyl group.

  • Solvent: The polarity and proticity of the solvent can affect the reactivity of both the diketone and hydrazine, thereby influencing the isomer ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to increase regioselectivity in similar syntheses.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the product distribution.

Q3: How can I distinguish between the two isomers, this compound and 3-isopropyl-5-methyl-1H-pyrazole?

Q4: I have a mixture of the two isomers. How can I separate them?

A4: Separating pyrazole regioisomers can be challenging due to their similar physical properties.[1]

  • Column Chromatography: This is the most common method. Experimenting with different solvent systems (e.g., gradients of ethyl acetate in hexanes) on silica gel is a good starting point. Sometimes, deactivating the silica gel with triethylamine can improve separation.[1]

  • Crystallization: If the isomers are solid, fractional crystallization from a suitable solvent or solvent mixture might be effective.[1]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Troubleshooting Guides

Guide 1: Low Yield of Pyrazole Product

If you are experiencing a low overall yield of the pyrazole products, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (5-methyl-2,4-hexanedione & Hydrazine) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Suspected check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes add_catalyst Add Acid Catalyst (e.g., acetic acid) incomplete_reaction->add_catalyst Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, pH) side_products->optimize_conditions Yes workup_issue Investigate Work-up Procedure (e.g., product loss during extraction) side_products->workup_issue No increase_time_temp->side_products add_catalyst->side_products

Caption: Troubleshooting workflow for addressing low pyrazole yield.

Guide 2: Poor Regioselectivity (High Formation of 3-isopropyl-5-methyl-1H-pyrazole)

If the reaction is producing an unacceptably high amount of the undesired isomer, use the following decision-making guide.

Regioselectivity_Troubleshooting start Poor Regioselectivity current_conditions Analyze Current Reaction Conditions (Solvent, pH, Temperature) start->current_conditions change_solvent Change Solvent System current_conditions->change_solvent adjust_ph Adjust Reaction pH current_conditions->adjust_ph modify_temp Modify Reaction Temperature current_conditions->modify_temp protic_solvent Use Protic Solvent (e.g., Ethanol, Acetic Acid) change_solvent->protic_solvent fluorinated_alcohol Use Fluorinated Alcohol (e.g., TFE, HFIP) change_solvent->fluorinated_alcohol acid_catalysis Employ Acid Catalysis (e.g., Acetic Acid, HCl) adjust_ph->acid_catalysis base_catalysis Employ Base Catalysis (e.g., Sodium Acetate) adjust_ph->base_catalysis lower_temp Lower Reaction Temperature (Kinetic Control) modify_temp->lower_temp evaluate_outcome Evaluate Isomer Ratio protic_solvent->evaluate_outcome fluorinated_alcohol->evaluate_outcome acid_catalysis->evaluate_outcome base_catalysis->evaluate_outcome lower_temp->evaluate_outcome

Caption: Decision guide for improving regioselectivity.

Data Presentation

The regioselectivity of the Knorr pyrazole synthesis is influenced by the reaction conditions. The following table summarizes the expected qualitative outcomes based on general principles for the reaction of 5-methyl-2,4-hexanedione with hydrazine. The desired product is the this compound, favored by directing the initial attack of hydrazine to the less sterically hindered methyl ketone.

Table 1: Effect of Reaction Conditions on Isomer Ratio

ConditionSolventCatalystTemperatureExpected Major IsomerRationale
1EthanolAcetic Acid (catalytic)RefluxThis compoundAcid catalysis protonates the more basic carbonyl (adjacent to the less bulky methyl group), making it more electrophilic.
2TolueneNoneRefluxMixture of IsomersNeutral, aprotic conditions often lead to lower regioselectivity.
3Acetic AcidAcetic Acid (solvent)100 °CThis compoundStrongly acidic conditions enhance the difference in carbonyl reactivity.
42,2,2-Trifluoroethanol (TFE)NoneRoom TempHigh ratio of this compoundFluorinated alcohols can enhance regioselectivity through specific solvent-substrate interactions.
5EthanolSodium AcetateRefluxMixture, may favor 3-isopropyl-5-methyl-1H-pyrazoleBasic conditions may favor attack at the more sterically accessible proton of the diketone, leading to the other isomer.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2,4-hexanedione (Precursor)

This protocol is adapted from established methods for the acylation of ketones.

Materials:

  • Acetone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl isobutyrate

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetone (1.0 eq) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl isobutyrate (1.0 eq) dropwise via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 5-methyl-2,4-hexanedione.

Protocol 2: Regiocontrolled Synthesis of this compound

This protocol is designed to favor the formation of the desired 5-isopropyl-3-methyl isomer.

Materials:

  • 5-methyl-2,4-hexanedione

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-2,4-hexanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of the two pyrazole isomers.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product mixture.

  • Purify the crude product and separate the isomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Experimental and Purification Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 5-methyl-2,4-hexanedione, hydrazine, and catalyst in solvent reaction Heat under reflux (2-4 hours) reagents->reaction monitoring Monitor reaction (TLC, GC-MS) reaction->monitoring quench Cool and concentrate monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Isomers (NMR, MS) chromatography->characterization pure_product Isolated this compound characterization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of unsymmetrical pyrazoles?

A1: The most significant challenge in the synthesis of unsymmetrical pyrazoles is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible structural isomers with different substituent placements on the pyrazole ring.[1] Other common impurities include unreacted starting materials, byproducts from side reactions, and colored impurities, which often result from the decomposition of hydrazine starting materials.[1]

Q2: How can I identify the presence of regioisomers in my product?

A2: The presence of regioisomers can often be detected by techniques such as Thin Layer Chromatography (TLC), where two spots with very close Rf values may be observed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as a mixture of regioisomers will show duplicate sets of peaks for the pyrazole core and its substituents. A broadened melting point range of the isolated solid is another indicator of an isomeric mixture.

Q3: What are the primary methods for purifying unsymmetrical pyrazoles and separating regioisomers?

A3: The most common and effective methods for the purification of unsymmetrical pyrazoles and the separation of their regioisomers are silica gel column chromatography and fractional crystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can also be employed for high-resolution separations.[2] In some cases, forming acid addition salts can facilitate purification by crystallization.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when the regioisomers have different polarities, allowing for their separation on a stationary phase like silica gel. It is also suitable for purifying non-crystalline or oily products. Recrystallization is a powerful technique for highly crystalline solids and can be very effective if the regioisomers have significantly different solubilities in a particular solvent. Fractional crystallization, which involves multiple recrystallization steps, can be used to separate isomers with smaller solubility differences.

Q5: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Symptoms:

  • Overlapping or broad peaks in HPLC analysis of collected fractions.

  • TLC analysis shows co-elution of the two regioisomers.

  • NMR of isolated fractions still shows a mixture of isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical. A systematic screening of solvent systems using TLC is essential to find an eluent that provides the best separation (difference in Rf values). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.[1]
Column Overloading Too much sample loaded onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Flow Rate is Too High A fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for the best separation.
Issue 2: Low Recovery from Recrystallization

Symptoms:

  • A very small amount of purified crystals is obtained after filtration.

Possible Causes and Solutions:

CauseSolution
Using Too Much Solvent Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of the desired compound dissolved in the mother liquor upon cooling.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.
Crystals are Too Soluble in the Washing Solvent Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

Data Presentation

The following table summarizes representative data for the separation of a hypothetical mixture of unsymmetrical pyrazole regioisomers using different purification techniques. Note: This data is illustrative and actual results will vary depending on the specific compounds and experimental conditions.

Purification TechniqueStarting Purity (Regioisomer A:B)Final Purity (Regioisomer A)Yield of Regioisomer AKey Considerations
Silica Gel Column Chromatography 60:40>98%75%Requires careful optimization of the eluent system. Can be time-consuming for large scales.
Fractional Crystallization 60:40~95% (after 2 crystallizations)50%Highly dependent on the solubility differences between the isomers. Can be more cost-effective for large scales.
Preparative HPLC 60:40>99%65%Offers the highest resolution but is more expensive and requires specialized equipment.

Experimental Protocols

Protocol 1: Separation of Unsymmetrical Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general procedure for the separation of two regioisomers of an unsymmetrical pyrazole.

1. Preparation of the Column: a. Select an appropriate size glass column based on the amount of crude material to be purified (a 40:1 to 100:1 ratio of silica gel to crude material by weight is common). b. Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is level and free of cracks or air bubbles. c. Equilibrate the packed column by passing several column volumes of the initial eluent through it.

2. Sample Loading: a. Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure. c. Carefully load the sample onto the top of the silica gel bed.

3. Elution and Fraction Collection: a. Begin eluting the column with the predetermined solvent system (e.g., a gradient of ethyl acetate in hexanes). b. Collect the eluate in fractions of appropriate volume. c. Monitor the separation by TLC analysis of the collected fractions.

4. Isolation of Pure Product: a. Combine the fractions containing the pure desired regioisomer. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole.

Protocol 2: Purification by Fractional Crystallization

This protocol is for the purification and separation of crystalline unsymmetrical pyrazole regioisomers.

1. First Crystallization: a. Dissolve the crude pyrazole mixture in the minimum amount of a suitable hot solvent. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. c. Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the less soluble regioisomer. d. Collect the filtrate (mother liquor), which will be enriched in the more soluble regioisomer.

2. Recrystallization of the First Crop of Crystals: a. Repeat the crystallization process (steps 1a-1c) with the crystals obtained from the first filtration. This will further increase the purity of the less soluble isomer.

3. Isolation of the Second Regioisomer from the Mother Liquor: a. Concentrate the mother liquor from the first crystallization (step 1d) by removing some of the solvent. b. Allow the concentrated solution to cool and crystallize. These crystals will be enriched in the more soluble regioisomer. c. Recrystallize this second crop of crystals to improve its purity.

4. Analysis: a. Analyze the purity of the crystals from each step using TLC, HPLC, or NMR to determine the effectiveness of the separation.

Mandatory Visualization

TroubleshootingWorkflow start Crude Unsymmetrical Pyrazole Mixture check_purity Assess Purity and Identify Impurities (TLC, NMR, LC-MS) start->check_purity is_regioisomer Major Impurity is Regioisomer? check_purity->is_regioisomer is_solid Is the Product a Crystalline Solid? is_regioisomer->is_solid Yes other_impurities Address Other Impurities (e.g., starting materials, side products) is_regioisomer->other_impurities No column_chrom Purify by Silica Gel Column Chromatography is_solid->column_chrom No (oily) fractional_cryst Perform Fractional Crystallization is_solid->fractional_cryst Yes pure_product Pure Unsymmetrical Pyrazole column_chrom->pure_product recrystallize Purify by Recrystallization recrystallize->pure_product fractional_cryst->pure_product other_impurities->is_solid Re-assess purification strategy

Caption: Troubleshooting workflow for the purification of unsymmetrical pyrazoles.

SeparationLogic cluster_0 Purification Method Selection start Mixture of Regioisomers polarity_diff Significant Difference in Polarity? start->polarity_diff solubility_diff Significant Difference in Solubility? polarity_diff->solubility_diff No column_chrom Column Chromatography polarity_diff->column_chrom Yes fractional_cryst Fractional Crystallization solubility_diff->fractional_cryst Yes prep_hplc Preparative HPLC solubility_diff->prep_hplc No

Caption: Decision logic for selecting a purification method for pyrazole regioisomers.

References

Technical Support Center: Purification of 5-isopropyl-3-methyl-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-isopropyl-3-methyl-1H-pyrazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question: My compound, this compound, is not moving from the origin on the TLC plate, even with highly polar solvent systems.

Answer: This issue, where a significant portion of the crude compound remains at the origin of the TLC plate, can be indicative of several problems. Often, with nitrogen-containing compounds like pyrazoles, strong interactions with the acidic silica gel stationary phase can occur. This can lead to the compound getting "stuck" at the top of the column during purification.

  • Decomposition on Silica: The compound may be decomposing on the acidic silica gel. To test for this, you can run a 2D TLC. Spot the compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a streak or new spots appear, it's a sign of decomposition.[1][2]

  • Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent.[3] Alternatively, using a different stationary phase, such as neutral alumina, could prevent this issue.[1][3]

Question: I am observing poor separation between my desired product and impurities.

Answer: Achieving good separation is critical for obtaining a pure product. If your fractions are consistently mixed, consider the following:

  • Solvent System Optimization: The choice of mobile phase is crucial. Experiment with different solvent systems, such as varying the ratio of hexane and ethyl acetate, to find a system that provides an Rf value of approximately 0.3-0.4 for your product on a TLC plate.[3] This generally provides the best separation in column chromatography.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This will help to first elute the non-polar impurities, followed by your slightly more polar product, and finally the highly polar impurities.[3]

Question: After column chromatography, my purified this compound is an oil and will not solidify.

Answer: The product appearing as an oil can be due to residual solvent or the presence of impurities that lower the melting point.

  • Thorough Solvent Removal: Ensure all volatile solvents are removed. After using a rotary evaporator, place the product under a high-vacuum pump to remove any remaining traces of solvent.[3]

  • Re-purification: If the product is still an oil, it may indicate the presence of impurities. Re-purifying the compound using column chromatography with a shallower gradient may be necessary to isolate the pure compound.[3]

Question: The fractions containing my product are colored, but the starting material was not.

Answer: A colored product can indicate the presence of colored impurities or degradation products formed during the reaction or purification process.

  • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, and then filter the mixture through celite to remove the charcoal. The charcoal can adsorb the colored impurities.[3]

  • Silica Gel Plug: A quick way to remove colored impurities is to pass a solution of your compound through a short plug of silica gel. The more polar, colored impurities will often be retained on the silica.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of pyrazole derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of pyrazole derivatives.[4][5][6][7] However, for basic pyrazoles that may interact strongly with acidic silica gel, neutral alumina can be a suitable alternative.[1][3]

Q2: What are typical solvent systems for the column chromatography of substituted pyrazoles?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common eluent system for pyrazole derivatives.[5][7] The ratio is adjusted to achieve optimal separation. For more polar pyrazoles, dichloromethane and methanol mixtures can also be used.[7]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the fractions collected from the column.[3][6] By spotting each fraction on a TLC plate, you can identify which fractions contain your pure product.

Q4: What should I do if my compound is not very soluble in the elution solvent?

A4: If your compound has poor solubility in the optimal solvent system, you can use a "dry-loading" technique. Dissolve your crude product in a solvent in which it is soluble, add silica gel to this solution, and then evaporate the solvent. The resulting dry powder, which contains your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude product.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.

2. Column Packing:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, creating a uniform, bubble-free packed bed.

  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the column.

4. Elution:

  • Begin eluting the column with the starting mobile phase.

  • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Collect fractions in appropriately sized containers (e.g., test tubes).

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the product under high vacuum to obtain the purified this compound.

Data Presentation

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)
Gradient Increase to 80:20 (Hexane:Ethyl Acetate)
Target Rf ~0.3-0.4

Visualization

G start Start Purification problem Poor Separation or No Elution start->problem check_rf Check TLC Rf in 20% EtOAc/Hex problem->check_rf compound_stuck Compound Stuck at Origin? problem->compound_stuck No Elution rf_ok Rf ~ 0.3? check_rf->rf_ok increase_polarity Increase Eluent Polarity (e.g., 30% EtOAc/Hex) rf_ok->increase_polarity No (Rf too high) run_column Run Column with Optimized System rf_ok->run_column Yes increase_polarity->check_rf use_polar_system Use More Polar System (e.g., DCM/MeOH) compound_stuck->use_polar_system No decomp Possible Decomposition on Silica? compound_stuck->decomp Yes use_polar_system->check_rf deactivate_silica Deactivate Silica with NEt3 or Use Alumina decomp->deactivate_silica Yes decomp->run_column No deactivate_silica->run_column pure_product Pure Product run_column->pure_product

References

troubleshooting low yields in pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low yields in pyrazole cyclocondensation reactions.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the Knorr pyrazole synthesis, a common method for creating pyrazoles, can be attributed to several factors. These range from the quality of your starting materials to suboptimal reaction conditions. The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Q2: I am observing the formation of two different products. How can I improve the regioselectivity of my reaction?

The formation of two regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Q3: My reaction mixture has turned a dark yellow/red color. What causes this and how can I fix it?

Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[1]

Q4: I am having difficulty purifying my pyrazole product. What are the recommended methods?

Purification of pyrazoles can be challenging due to the presence of byproducts such as regioisomers and colored impurities. Common purification techniques include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the properties of the desired pyrazole and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • Low isolated yield of the desired pyrazole product after work-up and purification.

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material or multiple unidentified spots.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield.[1] Hydrazine derivatives can degrade over time; it is recommended to use a freshly opened or purified reagent.[1]
Suboptimal Reaction Stoichiometry Verify the correct stoichiometry of the reactants. In some instances, using a slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to minimize side reactions. Monitor the reaction by TLC to determine the optimal temperature.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are common, but aprotic solvents may be beneficial in some cases.[2] Experiment with different solvents to find the most suitable one for your specific substrates.
Incorrect pH The Knorr synthesis is often acid-catalyzed.[3][4] If using a hydrazine salt, the reaction mixture can become acidic, which might promote byproduct formation.[1] The addition of a mild base, such as sodium acetate, can sometimes be beneficial.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has not gone to completion, consider increasing the reaction time or temperature.
Loss during Work-up/Purification Significant product loss can occur during extraction and purification steps. Ensure proper phase separation during extractions and choose an appropriate purification method (e.g., recrystallization solvent, chromatography conditions) to minimize loss.
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR spectrum of the purified product shows two sets of signals for the pyrazole core protons and substituents.

  • Multiple spots are observed on TLC that are difficult to separate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unsymmetrical 1,3-Dicarbonyl Compound The two carbonyl groups have different reactivities. To favor the formation of one regioisomer, you can try to: - Modify Reaction Temperature: Lowering the temperature may increase selectivity. - Change the Solvent: The polarity of the solvent can influence which carbonyl group is more readily attacked.[2] - Use a Catalyst: A catalyst may selectively activate one carbonyl group over the other.
Substituted Hydrazine The substituents on the hydrazine can influence the nucleophilicity of the two nitrogen atoms and introduce steric hindrance.[1] Consider using a different hydrazine derivative if possible, or systematically screen reaction conditions (solvent, temperature, catalyst) to optimize for the desired isomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-5-aryl-3-trifluoromethylpyrazoles

EntrySolventRatio (5-Aryl : 3-Aryl)
1PhenylEthanol60:40
2PhenylTFE85:15
3PhenylHFIP97:3
42-FurylEthanol70:30
52-FurylTFE90:10
62-FurylHFIP>99:1
74-MethoxyphenylEthanol65:35
84-MethoxyphenylHFIP>99:1

TFE = 2,2,2-Trifluoroethanol, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data suggests that highly fluorinated alcohols can significantly improve regioselectivity in favor of the 5-aryl isomer.

Table 2: Optimization of Reaction Conditions for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

EntryCatalyst (mg)SolventTemperature (°C)Time (min)Yield (%)
1-H₂O2512040
22H₂O256065
34H₂O253080
44Ethanol254570
54CH₃CN256055
64H₂O501595
74H₂O802090

This table illustrates the optimization of catalyst amount, solvent, and temperature for a specific pyrazole synthesis, demonstrating the significant impact of these parameters on reaction time and yield.

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100 °C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15 °C. A precipitate of 3,5-dimethylpyrazole will form.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain 37-39 g (77-81% yield) of 3,5-dimethylpyrazole with a melting point of 107-108 °C.

  • The product can be further purified by recrystallization from approximately 250 ml of 90-100 °C petroleum ether.

Protocol 2: Recrystallization for Purification of Pyrazoles

This protocol provides a general method for purifying crude pyrazole products.

Materials:

  • Crude pyrazole

  • Appropriate recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude pyrazole in a minimum amount of the appropriate hot solvent in an Erlenmeyer flask.

  • If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry If pure success Yield Improved check_purity->success If impure, purify and repeat optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, pH) check_stoichiometry->optimize_conditions If correct check_stoichiometry->success If incorrect, adjust and repeat monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions If incomplete, adjust conditions check_workup Review Work-up and Purification Procedures monitor_reaction->check_workup If reaction complete side_reactions Investigate Potential Side Reactions check_workup->side_reactions If significant loss check_workup->success If no significant loss side_reactions->optimize_conditions Address side reactions (e.g., change solvent) Knorr_Pyrazole_Synthesis_Workflow reactants 1,3-Dicarbonyl + Hydrazine mixing Mix Reactants in Solvent reactants->mixing catalyst Add Catalyst (e.g., Acetic Acid) mixing->catalyst heating Heat Reaction (if necessary) catalyst->heating monitoring Monitor by TLC heating->monitoring workup Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure Pyrazole purification->product Regioselectivity_Logic start Formation of Regioisomers Observed cause Unsymmetrical Reactants (1,3-Dicarbonyl or Hydrazine) start->cause strategy Optimization Strategy cause->strategy temp Modify Temperature strategy->temp solvent Change Solvent strategy->solvent catalyst Introduce/Change Catalyst strategy->catalyst analysis Analyze Regioisomeric Ratio (e.g., NMR, GC) temp->analysis solvent->analysis catalyst->analysis analysis->strategy Further Optimization Needed desired_outcome Improved Selectivity analysis->desired_outcome Desired Isomer Favored

References

Technical Support Center: Synthesis of Alkyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of alkyl-substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of alkyl-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

A1: The most prevalent side reaction is the formation of regioisomers.[1][2][3] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of two pyrazole regioisomers.[2] The ratio of these isomers is influenced by steric and electronic factors of the substituents on both reactants, as well as reaction conditions like solvent and temperature.[4]

Q2: How can I identify the different regioisomers in my product mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying and differentiating regioisomers. Thin-layer chromatography (TLC) can often show two distinct spots if the isomers have different polarities. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D ¹H and ¹³C NMR spectra will exhibit distinct sets of peaks for each isomer. To unambiguously assign the structures, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[2]

Q3: My reaction mixture has turned a yellow or red color. What is the cause of these colored impurities?

A3: The formation of colored impurities is often attributed to the decomposition of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] These impurities can arise from oxidation of the hydrazine or its intermediates.[5] The reaction mixture becoming acidic can also promote the formation of such byproducts.[1]

Q4: I have isolated a byproduct that is not a pyrazole isomer. What could it be?

A4: A common non-isomeric byproduct is a pyrazoline, which results from incomplete aromatization of the heterocyclic ring.[3][6] This is more common when using α,β-unsaturated ketones as starting materials but can also occur in the Knorr synthesis from 1,3-dicarbonyls.[6][7] Another possibility, though less common, is the di-addition of hydrazine to the 1,3-dicarbonyl compound.[3]

Q5: I am performing an N-alkylation on my pyrazole and getting a mixture of products. What is happening?

A5: When alkylating a pyrazole that is unsubstituted on the nitrogen, a mixture of N1 and N2 alkylated regioisomers is a common outcome. The ratio of these products is influenced by the steric hindrance around the two nitrogen atoms and the reaction conditions (e.g., base, solvent, alkylating agent).[8] In some cases, over-alkylation can occur, leading to the formation of a dialkylated quaternary salt, especially if an excess of the alkylating agent is used.[9]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks corresponding to two isomeric products.[3]

    • Multiple spots are observed on TLC.

    • The isolated product has a broad melting point range.

  • Troubleshooting Workflow:

    start Regioisomer Mixture Observed decision1 Are steric/electronic differences between carbonyls significant? start->decision1 action1a Modify Reaction Conditions: - Change solvent (e.g., to HFIP). - Adjust temperature. - Alter pH/catalyst. decision1->action1a No decision2 Is separation of isomers feasible? decision1->decision2 Yes action1a->decision2 action1b Redesign Synthesis: - Use a different synthetic route (e.g., cycloaddition). - Introduce a directing group. end Desired Regioisomer Isolated action1b->end decision2->action1b No action2a Optimize Purification: - Column chromatography with a shallow gradient. - Fractional recrystallization. decision2->action2a Yes action2a->end

  • Solutions:

ParameterRecommended ActionRationale
Solvent Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).These solvents can significantly enhance regioselectivity, often favoring one isomer almost exclusively.
Temperature Vary the reaction temperature.In some cases, lower or higher temperatures can favor the formation of one regioisomer over the other.
pH/Catalyst Use an acid catalyst like glacial acetic acid. For hydrazine salts, add a mild base like sodium acetate. [1]The pH of the reaction medium can influence which carbonyl is more readily attacked. [1]
Purification Employ fractional recrystallization or careful column chromatography.If the isomers have different solubilities or polarities, they can often be separated by these methods. [10]
  • Quantitative Data on Solvent Effect:

SolventRatio of 5-furyl-3-CF₃ pyrazole : 3-furyl-5-CF₃ pyrazole
Ethanol1 : 1.3
TFE85 : 15
HFIP>98 : 2
Data for the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
Issue 2: Low Reaction Yield
  • Symptoms:

    • A significant amount of starting material remains after the reaction.

    • The isolated yield of the desired pyrazole is poor.

  • Troubleshooting Workflow:

    start Low Reaction Yield decision1 Are starting materials pure? start->decision1 action1 Purify dicarbonyl and use fresh hydrazine. decision1->action1 No decision2 Are reaction conditions optimal? decision1->decision2 Yes action1->decision2 action2 Optimize: - Temperature - Reaction time - Stoichiometry (slight excess of hydrazine) - Catalyst decision2->action2 No decision3 Are significant side products observed? decision2->decision3 Yes action2->decision3 action3 Address specific side reaction (see other guides). decision3->action3 Yes end Improved Yield decision3->end No action3->end

    Caption: Troubleshooting workflow for low reaction yield.

  • Solutions:

    • Starting Material Purity: Ensure the 1,3-dicarbonyl compound is pure. Hydrazine and its derivatives can degrade over time; it is advisable to use a fresh bottle or purify the reagent before use. [1] * Stoichiometry: A slight excess (1.0-1.2 equivalents) of hydrazine can help drive the reaction to completion. [1] * Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. [1]

Issue 3: Formation of Colored Impurities
  • Symptoms:

    • The reaction mixture develops a strong yellow, orange, or red color.

    • The isolated product is off-color even after initial workup.

  • Solutions:

    • Use of a Mild Base: If a hydrazine salt (e.g., phenylhydrazine hydrochloride) is used, add one equivalent of a mild base like sodium acetate. This neutralizes the acid and can lead to a cleaner reaction. [1] * Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive hydrazine reagents. [1] * Purification with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. [10]Be aware that this may slightly reduce the overall yield. [10]

Issue 4: Incomplete Aromatization (Pyrazoline Formation)
  • Symptoms:

    • NMR analysis shows signals corresponding to aliphatic protons in the heterocyclic ring, inconsistent with an aromatic pyrazole.

    • Mass spectrometry indicates a mass that is two units higher than the expected pyrazole product.

  • Solutions:

    • Oxidative Workup: The pyrazoline intermediate can often be converted to the desired pyrazole through an oxidation step. [6]This can sometimes be achieved by simply heating the pyrazoline in glacial acetic acid or by using a mild oxidizing agent like bromine in a suitable solvent. [6][11] * Reaction Conditions: In some cases, ensuring complete dehydration during the reaction can favor the formation of the aromatic pyrazole. This might involve using a dehydrating agent or azeotropic removal of water.

Experimental Protocols

Protocol 1: General Knorr Synthesis of an Alkyl-Substituted Pyrazole

This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester.

  • Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol). [12]2. Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. [12]3. Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour. [12]4. Reaction Monitoring: Monitor the consumption of the starting material using TLC (e.g., with a mobile phase of 30% ethyl acetate/70% hexane). [12]5. Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring. [12]6. Crystallization: Turn off the heat and allow the solution to cool slowly with continuous stirring for 30 minutes to facilitate the precipitation of the product. [12]7. Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. [12]

Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol is designed to favor the formation of a single regioisomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Reaction Pathways

Knorr Pyrazole Synthesis and Regioisomer Formation

sub Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine int1 Hydrazone Intermediate A sub->int1 Attack at C1 int2 Hydrazone Intermediate B sub->int2 Attack at C2 prod1 Regioisomer A int1->prod1 Cyclization & Dehydration prod2 Regioisomer B int2->prod2 Cyclization & Dehydration

Caption: Formation of regioisomers in the Knorr synthesis.

Main Reaction vs. Pyrazoline Formation

start 1,3-Dicarbonyl + Hydrazine intermediate Cyclic Intermediate start->intermediate pyrazole Pyrazole (Aromatic Product) intermediate->pyrazole Dehydration pyrazoline Pyrazoline (Side Product) intermediate->pyrazoline Incomplete Dehydration/ Aromatization pyrazoline->pyrazole Oxidation Step oxidation Oxidation

Caption: Pathway to pyrazole vs. pyrazoline side product.

References

Technical Support Center: Large-Scale Synthesis of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-isopropyl-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the cyclocondensation reaction of a suitable 1,3-dicarbonyl compound with hydrazine. Specifically, the reaction between 5-methyl-2,4-hexanedione and hydrazine hydrate is the most direct route.

Q2: What are the primary challenges encountered during the large-scale synthesis of this compound?

A2: The main challenges in the large-scale synthesis of this compound include:

  • Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl like 5-methyl-2,4-hexanedione and hydrazine can lead to the formation of two regioisomers: this compound and 3-isopropyl-5-methyl-1H-pyrazole. Controlling the reaction to favor the desired isomer is a critical challenge.[1]

  • Impurity Profile: The formation of various impurities, including unreacted starting materials, the undesired regioisomer, and other side-products, can complicate purification and affect the final product's quality.

  • Purification: Developing a scalable and efficient purification method to isolate the target molecule with high purity is essential for pharmaceutical applications.

  • Exothermic Reaction Control: The reaction of hydrazine with dicarbonyl compounds can be exothermic, necessitating careful temperature management on a large scale to ensure safety and prevent side reactions.

Q3: How can I improve the regioselectivity of the reaction to favor the formation of this compound?

A3: Several strategies can be employed to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.[1]

  • Steric Hindrance: The bulkier isopropyl group on the 5-methyl-2,4-hexanedione will sterically hinder the attack of hydrazine at the adjacent carbonyl group, naturally favoring the formation of the this compound isomer.

  • pH Control: Adjusting the pH of the reaction medium can also influence which nitrogen atom of hydrazine initiates the nucleophilic attack, thereby affecting the regioisomeric ratio.[1]

Q4: What are the potential impurities I should look for in the synthesis of this compound?

A4: Potential impurities may include:

  • Starting Materials: Unreacted 5-methyl-2,4-hexanedione and hydrazine.

  • Regioisomer: 3-isopropyl-5-methyl-1H-pyrazole.

  • Hydrazone Intermediate: The initial condensation product of hydrazine and the dicarbonyl compound that has not cyclized.

  • Pyrazoline Derivatives: Incomplete oxidation of an intermediate pyrazoline can lead to this impurity.

  • Products of Side Reactions: Self-condensation products of the dicarbonyl starting material.

Q5: What are the recommended methods for the large-scale purification of this compound?

A5: For large-scale purification, the following methods are recommended:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most cost-effective and scalable method.

  • Acid Salt Formation and Crystallization: Pyrazoles can be converted into their acid addition salts (e.g., with phosphoric or oxalic acid), which can then be crystallized to achieve high purity. The purified salt can then be neutralized to yield the free pyrazole.[2]

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Strategy/Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature as appropriate. - Ensure the quality of starting materials.
Formation of a significant amount of the undesired regioisomer.- Optimize the solvent system; consider using fluorinated alcohols like TFE or HFIP.[1] - Adjust the reaction pH.[1]
Product loss during workup and purification.- Optimize extraction and crystallization solvents and procedures.
Poor Regioselectivity (High percentage of 3-isopropyl-5-methyl-1H-pyrazole) Reaction conditions favor the formation of the undesired isomer.- Change the solvent to a fluorinated alcohol (TFE or HFIP) to enhance steric directing effects.[1] - Lower the reaction temperature to favor the kinetically controlled product, which is likely the desired 5-isopropyl isomer due to the bulky isopropyl group.
Presence of Pyrazoline Impurity Incomplete aromatization of the pyrazoline intermediate.- Introduce a mild oxidizing agent in the workup step. - Increase the reaction temperature or time to promote spontaneous aromatization.
Difficulty in Removing Unreacted Hydrazine Excess hydrazine used in the reaction.- Use a slight excess of the dicarbonyl compound instead of hydrazine. - Quench the reaction with a suitable aldehyde or ketone to form a hydrazone that can be more easily removed. - Perform an acidic wash during workup to remove the basic hydrazine.
Product is an Oil and Difficult to Purify by Crystallization The product may have a low melting point or be an oil at room temperature.- Attempt purification via fractional distillation under reduced pressure. - Consider converting the pyrazole to a crystalline acid salt for purification, followed by neutralization.[2] - Employ column chromatography for smaller scales, although this may be less practical for very large-scale production.

Experimental Protocols

Key Experiment: Synthesis of this compound via Cyclocondensation

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety considerations.

Materials:

Reagent Molecular Weight ( g/mol ) Quantity (molar eq.)
5-methyl-2,4-hexanedione128.171.0
Hydrazine hydrate (~64% hydrazine)50.061.05-1.1
2,2,2-Trifluoroethanol (TFE)100.04Solvent
Glacial Acetic Acid (optional catalyst)60.05Catalytic amount

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 5-methyl-2,4-hexanedione (1.0 eq) and 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.05-1.1 eq) to the stirred solution. A slight exotherm may be observed. Maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (optional, can improve reaction rate). Heat the reaction mixture to reflux (approximately 78°C for TFE) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting dicarbonyl compound is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by either fractional distillation under reduced pressure or by crystallization from a suitable solvent (e.g., hexane, heptane).

    • Alternatively, for high purity, dissolve the crude product in a suitable solvent and treat it with an equimolar amount of an acid like phosphoric acid to form the salt. The salt can then be isolated by crystallization, and the free pyrazole can be regenerated by treatment with a base.[2]

Visualizations

Experimental Workflow for the Synthesis of this compound

G start Start: Reagents reagents 5-methyl-2,4-hexanedione Hydrazine Hydrate Solvent (e.g., TFE) start->reagents reaction Cyclocondensation Reaction (Reflux, 4-8h) reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Workup (Solvent removal, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Distillation or Crystallization) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Challenges in Large-Scale Synthesis

G synthesis Large-Scale Synthesis of This compound regioselectivity Regioselectivity Control synthesis->regioselectivity purity Product Purity synthesis->purity yield Overall Yield synthesis->yield safety Process Safety synthesis->safety regioselectivity->purity regioselectivity->yield purity->yield safety->yield

Caption: Interconnected challenges in the large-scale production of the target pyrazole.

References

Technical Support Center: Improving the Efficiency of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles via 1,3-dipolar cycloaddition. Our aim is to help you overcome common experimental challenges and enhance the efficiency, yield, and selectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no desired pyrazole product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue that can stem from several factors, including the stability of your reactants, suboptimal reaction conditions, or the presence of side reactions. Below is a step-by-step guide to diagnose and resolve this problem.

Troubleshooting Steps:

  • Assess Reactant Stability and Purity:

    • 1,3-Dipole Instability: Many 1,3-dipoles, such as diazo compounds and nitrile imines, are highly reactive and can decompose under the reaction conditions. It is often advantageous to generate the 1,3-dipole in situ. For instance, nitrile imines can be generated from hydrazonoyl halides in the presence of a base like triethylamine.

    • Purity of Starting Materials: Ensure the purity of your dipolarophile (e.g., alkyne) and the precursor to your 1,3-dipole. Impurities can inhibit the reaction or lead to unwanted side products.

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. While some cycloadditions proceed at room temperature, others require heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often at elevated temperatures (e.g., 120-140 °C).[1][2][3]

    • Solvent: The choice of solvent can influence reaction rates and yields. While common solvents like DCM and DMF are used, consider exploring others based on the specific nature of your reactants.

    • Catalysis: The addition of a catalyst can dramatically improve reaction efficiency. Copper(I) catalysts are widely used for azide-alkyne cycloadditions (a form of 1,3-dipolar cycloaddition).[4] For other systems, Lewis acids or other transition metals may be beneficial.[5] Recently, heterogeneous catalysts like Ni-Mg-Fe layered double hydroxides (LDH) have been shown to be effective and recyclable.[6]

  • Consider Alternative Chemistries:

    • Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and improved safety, especially when handling unstable intermediates like diazo compounds.[7][8][9][10] Reaction times can be drastically reduced from hours to minutes.[7]

    • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures.[6]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reactants 1. Verify Reactant Stability & Purity start->check_reactants in_situ Generate 1,3-dipole in situ? check_reactants->in_situ purify Purify Starting Materials in_situ->purify Yes optimize_conditions 2. Optimize Reaction Conditions in_situ->optimize_conditions No purify->optimize_conditions temp Adjust Temperature (Conventional or Microwave) optimize_conditions->temp solvent Screen Different Solvents temp->solvent catalyst Introduce/Change Catalyst (e.g., Cu(I), Lewis Acid) solvent->catalyst alt_methods 3. Explore Alternative Methodologies catalyst->alt_methods flow Implement Flow Chemistry alt_methods->flow ultrasound Utilize Ultrasound alt_methods->ultrasound success Improved Yield flow->success ultrasound->success

Caption: A workflow diagram for troubleshooting low yield in 1,3-dipolar cycloadditions.

Issue 2: Poor Regioselectivity

Q2: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the selectivity towards the desired isomer?

A2: Achieving high regioselectivity is a common challenge, especially with unsymmetrical alkynes and 1,3-dipoles. The regiochemical outcome is governed by a complex interplay of steric and electronic factors.

Strategies to Enhance Regioselectivity:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring one isomer by ratios exceeding 97:3.[11] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[12]

  • Dipolarophile Modification: The electronic properties of the alkyne can direct the cycloaddition. The use of alkyne surrogates, such as α-bromocinnamaldehyde, can lead to complete regiochemical integrity in the formation of tetrasubstituted pyrazoles.[13]

  • Catalyst Control: In catalyst-dependent cycloadditions, the nature of the catalyst and ligands can control the regioselectivity. For instance, in azide-alkyne cycloadditions, copper catalysts typically yield 1,4-disubstituted products, while ruthenium catalysts can favor the 1,5-disubstituted regioisomer.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine

EntrySolventRatio of Regioisomers (Desired:Undesired)Reference
1EthanolLow (mixture)
2TFE85:15
3HFIP97:3

Logical Relationship for Improving Regioselectivity

Regioselectivity start Poor Regioselectivity (Mixture of Isomers) solvent_mod Modify Solvent System start->solvent_mod dipolarophile_mod Modify Dipolarophile start->dipolarophile_mod catalyst_control Control with Catalyst start->catalyst_control fluorinated_alcohols Use Fluorinated Alcohols (TFE, HFIP) solvent_mod->fluorinated_alcohols success High Regioselectivity fluorinated_alcohols->success alkyne_surrogate Employ Alkyne Surrogates dipolarophile_mod->alkyne_surrogate alkyne_surrogate->success catalyst_choice Select Catalyst/Ligand for Desired Regioisomer catalyst_control->catalyst_choice catalyst_choice->success

Caption: Key strategies for improving regioselectivity in pyrazole synthesis.

Issue 3: Difficulty with Product Purification

Q3: I am having trouble purifying my pyrazole product from the reaction mixture. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products, including regioisomers.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying pyrazole derivatives. A gradient of hexanes and ethyl acetate is often effective.[13]

  • Crystallization: If the pyrazole product is a solid, crystallization can be a highly effective method for purification. This can be achieved by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. It is possible to purify them by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid solution to form the pyrazole salt in the aqueous layer, washing the organic layer to remove non-basic impurities, and then neutralizing the aqueous layer with a base to recover the purified pyrazole.[14][15]

  • Distillation: For volatile pyrazoles, distillation under reduced pressure can be used for purification.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and an Alkyne

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 5-ethoxycarbonyl pyrazoles.[1]

Materials:

  • Ethyl diazoacetate (1 mmol)

  • Acetylene derivative (10 mmol, used in excess)

  • 5 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Combine ethyl diazoacetate (1 mmol) and the acetylene derivative (10 mmol) in a 5 mL microwave process vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy at 120-140 °C for 10-45 minutes with magnetic stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the excess acetylene derivative by distillation under reduced pressure (e.g., 10 mmHg at 25 °C).

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Table 2: Example Yields from Microwave-Assisted Synthesis

Alkyne DerivativeReaction Time (min)Temperature (°C)Yield (%)Reference
Phenylacetylene1512095[1]
1-Hexyne1512092[1]
Ethyl propiolate1012098[1]
3-Hexyne451400[1]

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition using an Alkyne Surrogate

This protocol describes a regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles using α-bromocinnamaldehyde as an alkyne surrogate and generating the nitrile imine in situ.[13]

Materials:

  • α-bromocinnamaldehyde (3 mmol)

  • Hydrazonoyl chloride (3 mmol)

  • Triethylamine (3.3 mmol, 0.46 mL)

  • Dry chloroform or dichloromethane (10 mL)

Procedure:

  • In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

  • To this solution, add triethylamine (3.3 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure pyrazole product. Yields for this method are reported to be in the range of 70-86%.[13]

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Pyrazole Synthesis reagents 1. Combine Dipolarophile & 1,3-Dipole (or precursor) start->reagents reaction 2. Reaction Under Optimized Conditions (Temp, Solvent, Catalyst, etc.) reagents->reaction monitoring 3. Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup 4. Reaction Workup (Quenching, Extraction) monitoring->workup purification 5. Purification (Chromatography, Crystallization) workup->purification characterization 6. Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Pyrazole characterization->end

Caption: A generalized experimental workflow for pyrazole synthesis.

References

Technical Support Center: Catalyst Selection for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in regioselective pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions to achieve desired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is particularly relevant when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[2]

Q3: What alternative strategies exist for achieving high regioselectivity when the Knorr synthesis fails?

A3: When the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[2]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. This approach offers excellent control over regioselectivity.[2][4]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[2][5]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step and several strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[2]

Troubleshooting Guides

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric properties of your starting materials do not sufficiently differentiate the two carbonyl groups of the 1,3-dicarbonyl compound.

  • Solution 1: Modify Reaction Conditions.

    • Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity.[3]

    • pH Adjustment: If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[2]

  • Solution 2: Change the Synthetic Strategy.

    • Consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[2]

  • Solution 1: Alter the Electronic Environment.

    • If possible, modify the substituents on the 1,3-dicarbonyl compound. Introducing a strong electron-withdrawing group can make one carbonyl significantly more electrophilic.

  • Solution 2: Employ a Different Catalytic System.

    • Investigate catalysts known to favor the formation of the desired regioisomeric series. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown excellent regioselectivity for 3-CF3-pyrazoles.[6][7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[2]

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform column chromatography on silica gel to separate the isomers.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.

EntrySolventTemperature (°C)Time (h)Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)
1EtOH25140:60
2TFE25185:15
3HFIP25197:3

Data adapted from The Journal of Organic Chemistry, 2007, 72 (14), pp 5338–5341.[3]

Table 2: Comparison of Catalysts for Regioselective Pyrazole Synthesis

CatalystReactantsSolventConditionsRegioisomeric Ratio (A:B)Yield (%)Reference
AgOTf (1 mol%)Trifluoromethylated ynones and aryl/alkyl hydrazinesVariesRoom Temperature>95:5 (for 3-CF₃ isomer)up to 99Molecules, 2023, 28(18), 6524.[6][7]
Nano-ZnO (10 mol%)Phenylhydrazine and ethyl acetoacetateEthanolRoom TemperatureNot specified95Catalysts, 2020, 10(6), 629.[6][8]
Cu(I)N-alkylated tosylhydrazones and terminal alkynesPyridine0 °C to RTComplete regioselectivity58-76Organic Letters, 2014, 16(3), pp 576-579.[5][9]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol (HFIP)

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Mandatory Visualization

Regioselective_Pyrazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Potential Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction_Conditions Catalyst/Solvent Temperature, pH Unsymmetrical_1_3_Dicarbonyl->Reaction_Conditions Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Reaction_Conditions Regioisomer_A Regioisomer A Reaction_Conditions->Regioisomer_A Desired Pathway Regioisomer_B Regioisomer B Reaction_Conditions->Regioisomer_B Undesired Pathway

Caption: Knorr pyrazole synthesis workflow.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_ratio Is Ratio ≈ 1:1? start->check_ratio undesired_major Is Undesired Isomer Major Product? check_ratio->undesired_major No change_solvent Change Solvent (e.g., TFE, HFIP) check_ratio->change_solvent Yes modify_electronics Modify Substituents (Electronic Effects) undesired_major->modify_electronics Yes end End: Improved Regioselectivity undesired_major->end No adjust_ph Adjust pH (Acidic/Basic Catalyst) change_solvent->adjust_ph change_strategy Change Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) adjust_ph->change_strategy change_strategy->end screen_catalysts Screen Alternative Catalysts (e.g., Ag, Cu, Ru) modify_electronics->screen_catalysts screen_catalysts->change_strategy

Caption: Troubleshooting poor regioselectivity.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of pyrazole synthesis. The following information is designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of pyrazole formation?

A1: The regioselectivity in pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is influenced by several key factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of substituents plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound, thereby influencing which regioisomer is formed.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[1] For instance, polar protic solvents, especially fluorinated alcohols, have been shown to significantly enhance the formation of a specific regioisomer.[2] In contrast, aprotic solvents may favor the formation of the other regioisomer.[3]

  • Reaction Temperature: Temperature can also be a critical parameter in controlling the regioselectivity of the reaction.[1]

Q2: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

A2: The formation of a mixture of regioisomers is a common issue in pyrazole synthesis, especially when using traditional solvents like ethanol.[2] This typically occurs when the two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity towards the substituted hydrazine. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can, in principle, lead to two different pyrazole regioisomers. If the reaction conditions do not sufficiently differentiate between the two possible pathways of nucleophilic attack, a mixture will be obtained.

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: To improve regioselectivity, consider the following strategies:

  • Solvent Optimization: This is often the most effective approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[2]

  • Use of Deep Eutectic Solvents (DESs): These have been identified as environmentally friendly solvents that can enhance reaction rates and selectivity in pyrazole synthesis.[4][5]

  • Solvent-Free Conditions: In some cases, running the reaction without a solvent, potentially with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can improve outcomes.[6][7]

  • pH Control: Adjusting the pH of the reaction mixture can influence the direction of the initial nucleophilic attack.[1]

  • Alternative Synthetic Routes: If modifying the reaction conditions is not sufficient, consider alternative methods like 1,3-dipolar cycloadditions or the use of 1,3-dicarbonyl surrogates such as β-enaminones, which can offer better regio-control.[1][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor or no regioselectivity (obtaining a ~1:1 mixture of isomers) The reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound is very similar under the current reaction conditions. Standard solvents like ethanol often lead to low regioselectivity.1. Change the solvent. Replace ethanol with a fluorinated alcohol like TFE or HFIP to significantly enhance regioselectivity.[2] 2. Explore aprotic vs. protic solvents. The regioselectivity can sometimes be inverted by switching between these solvent classes.[3] 3. Investigate solvent-free conditions. [6]
The undesired regioisomer is the major product. The reaction conditions (solvent, pH, temperature) favor the formation of the thermodynamically or kinetically controlled product that is not the desired one.1. Systematically screen different solvents. As noted, fluorinated alcohols can dramatically shift the isomeric ratio.[2] 2. Modify the reaction temperature. This can alter the kinetic versus thermodynamic product distribution.[1] 3. Adjust the pH. Control of acidity or basicity can redirect the initial nucleophilic attack.[1]
Reaction is slow and gives a mixture of isomers. The reaction may not be proceeding efficiently, allowing for competing pathways to occur at similar rates.1. Consider using Deep Eutectic Solvents (DESs). These can accelerate reaction rates and improve selectivity.[4][5] 2. Increase the reaction temperature. However, be mindful that this could also affect regioselectivity. 3. Use a catalyst. For multicomponent reactions, catalysts can improve both the rate and selectivity.[9]
Difficulty in separating the regioisomers. The synthesized regioisomers have very similar physical properties (e.g., polarity), making chromatographic separation challenging.1. Optimize the reaction for higher regioselectivity. The best approach is to minimize the formation of the undesired isomer.[2] 2. Derivatization. In some cases, it may be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

The choice of solvent can have a profound effect on the ratio of regioisomers formed. The following table summarizes the regioselectivity observed in the reaction of various 1,3-diketones with methylhydrazine in different solvents.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

Entry1,3-DiketoneSolventRegioisomeric Ratio (Major:Minor)
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH~1:1.3
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3
41-phenyl-4,4,4-trifluoro-1,3-butanedioneEtOHLow regioselectivity
51-phenyl-4,4,4-trifluoro-1,3-butanedioneTFE99:1
61-phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP99:1

Data compiled from studies on the synthesis of fluorinated pyrazole analogs.[2]

Experimental Protocols

General Procedure for Investigating Solvent Effects on Pyrazole Formation

This protocol describes a general method for the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine in different solvents to assess the impact on regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione)

  • Substituted hydrazine (e.g., methylhydrazine)

  • Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

  • Analytical equipment for determining isomeric ratio (e.g., NMR, GC-MS)

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in EtOH, TFE, and HFIP, respectively.

  • Addition of Hydrazine: To each flask, add the substituted hydrazine (1.0-1.2 eq.) at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or another suitable method until the starting material is consumed. Reactions in fluorinated alcohols may proceed at different rates compared to ethanol.

  • Work-up: Upon completion, remove the solvent from each reaction mixture under reduced pressure. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Analysis: Analyze the crude product from each reaction using ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

  • Purification: Purify the major regioisomer by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to the solvent effects on pyrazole formation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Outcome start Start with unsymmetrical 1,3-dicarbonyl and hydrazine s1 Prepare parallel reactions in EtOH, TFE, and HFIP start->s1 r1 Run reactions at room temperature s1->r1 r2 Monitor by TLC until starting material is consumed r1->r2 a1 Work-up and isolate crude product r2->a1 a2 Determine regioisomeric ratio (e.g., by NMR, GC-MS) a1->a2 a3 Purify major isomer a2->a3 end end a3->end Isolated Regioisomer

Caption: Experimental workflow for testing solvent effects.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions p1 Low Regioselectivity (Mixture of Isomers) c1 Standard Solvent (e.g., EtOH) p1->c1 c2 Similar Carbonyl Reactivity p1->c2 c3 Suboptimal pH or Temperature p1->c3 s1 Switch to Fluorinated Alcohol (TFE, HFIP) c1->s1 s2 Use Deep Eutectic Solvent (DES) c1->s2 s3 Attempt Solvent-Free Conditions c1->s3 s4 Optimize pH and Temperature c3->s4

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing exothermic reactions during the scale-up of pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly reactions involving hydrazine?

A1: The primary safety concern is the potential for a thermal runaway reaction. The condensation of hydrazines with 1,3-dicarbonyl compounds, a common method for pyrazole synthesis (Knorr synthesis), is often highly exothermic.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[4][5] Hydrazine itself is a high-energy and toxic compound, adding to the risks.

Q2: What are the key process parameters to control for managing the exotherm during scale-up?

A2: The most critical parameters to control are:

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent (often hydrazine) is crucial to allow the cooling system to remove the generated heat effectively.

  • Temperature: Maintaining a consistent and appropriate reaction temperature is vital. This requires a robust cooling system and accurate temperature monitoring.

  • Mixing: Efficient agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Solvent Selection and Concentration: The solvent plays a key role in heat dissipation. A solvent with a suitable heat capacity and boiling point can help moderate the temperature. Higher dilutions can also absorb more heat.[6]

Q3: How can I assess the thermal hazard of my specific pyrazole synthesis before scaling up?

A3: A thorough hazard evaluation should be conducted. This typically involves:

  • Literature Review: Search for safety data on similar reactions.

  • Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): These techniques can provide quantitative data on the heat of reaction, the rate of heat release, and the onset temperature for any decomposition reactions. This data is essential for designing a safe process and determining the required cooling capacity.

  • Process Hazard Analysis (PHA): A systematic evaluation of the process to identify potential hazards and operational issues.[7][8]

Q4: What are the advantages of using flow chemistry for pyrazole synthesis in managing exotherms?

A4: Flow chemistry offers significant safety advantages for exothermic reactions.[9] By conducting the reaction in a continuous-flow reactor, the reaction volume at any given time is very small, which allows for highly efficient heat transfer and precise temperature control. This minimizes the risk of a thermal runaway. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid, uncontrolled temperature increase during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing leading to localized hot spots.1. Immediately stop the addition of the reagent.2. Ensure the reactor's cooling system is operating at maximum capacity.3. Increase the stirring speed to improve mixing.4. For future runs, reduce the addition rate and/or dilute the reagent being added.
Reaction temperature continues to rise even after stopping reagent addition. The reaction has reached a point of thermal runaway.1. Emergency Response: If the temperature continues to rise uncontrollably, execute your pre-determined emergency shutdown procedure. This may involve quenching the reaction with a suitable agent or, in extreme cases, venting the reactor to a safe location. Prioritize personnel safety. 2. Post-Incident Analysis: After safely neutralizing the reaction, conduct a thorough investigation to determine the cause of the runaway. This should involve a review of the process parameters, equipment, and procedures.
Inconsistent temperature readings within the reactor. 1. Inadequate mixing.2. Malfunctioning temperature probe(s).1. Verify that the agitator is functioning correctly and at the appropriate speed.2. Check the calibration and placement of all temperature probes.
Product degradation or formation of impurities. The reaction temperature is too high, leading to side reactions or decomposition.1. Lower the reaction temperature setpoint.2. Improve temperature control by reducing the reagent addition rate or increasing the solvent volume.3. Analyze the impurity profile to understand the nature of the side reactions.

Data Presentation: Impact of Process Parameters on Exotherm Control

While specific quantitative data from reaction calorimetry is highly dependent on the specific substrates and conditions, the following table summarizes the qualitative impact of key parameters on managing the exothermic nature of pyrazole synthesis.

Parameter Modification Impact on Exotherm Control Rationale
Reagent Addition Rate DecreaseImproved Control Slower addition allows more time for the cooling system to dissipate the heat generated, preventing accumulation.
IncreaseReduced Control Rapid addition can generate heat faster than it can be removed, leading to a temperature spike.
Solvent Volume (Concentration) Increase (More Dilute)Improved Control A larger volume of solvent provides a greater heat sink, absorbing the energy released by the reaction.[6]
Decrease (More Concentrated)Reduced Control A more concentrated reaction mixture will experience a larger temperature rise for a given amount of heat released.
Cooling System Temperature DecreaseImproved Control A larger temperature difference between the reactor and the cooling medium increases the rate of heat transfer.
IncreaseReduced Control A smaller temperature difference reduces the efficiency of heat removal.
Mixing Speed IncreaseImproved Control Efficient mixing ensures a uniform temperature throughout the reactor, preventing the formation of dangerous hot spots.
DecreaseReduced Control Poor mixing can lead to localized areas of high temperature where the reaction rate can accelerate uncontrollably.

Experimental Protocols

Protocol 1: Lab-Scale Knorr Pyrazole Synthesis with Temperature Monitoring

This protocol describes a typical lab-scale synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine, with an emphasis on monitoring the exotherm.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and temperature probe.

  • Cooling bath (ice-water or other suitable medium)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in the round-bottom flask and place it in the cooling bath.

  • Begin stirring and monitor the internal temperature.

  • Slowly add the hydrazine hydrate dropwise from the dropping funnel over a period of 30-60 minutes.

  • Carefully monitor the internal temperature throughout the addition. If the temperature rises more than 5-10 °C above the initial temperature, pause the addition until the temperature stabilizes.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time or until the reaction is complete (as determined by TLC or other analysis).

  • Proceed with the work-up and purification of the pyrazole product.

Protocol 2: Scale-Up Strategy using a Semi-Batch Approach

This protocol outlines a general strategy for scaling up a pyrazole synthesis while maintaining control over the exothermic reaction.

Equipment:

  • Jacketed reactor with an overhead stirrer and a temperature control unit.

  • Addition pump for controlled reagent delivery.

  • Temperature and pressure sensors.

  • Emergency quench system (optional but recommended).

Procedure:

  • System Preparation: Ensure the reactor is clean, dry, and all equipment is functioning correctly. Calibrate all sensors.

  • Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the solvent.

  • Temperature Stabilization: Start the agitator and bring the reactor contents to the desired initial temperature using the temperature control unit.

  • Controlled Addition: Begin the slow, controlled addition of hydrazine hydrate via the addition pump at a pre-determined rate. The rate should be based on the heat removal capacity of the reactor, as determined by prior calorimetric studies or calculations.

  • Continuous Monitoring: Continuously monitor the internal temperature and pressure. The addition rate should be adjusted or stopped if the temperature deviates significantly from the setpoint.

  • Post-Addition: Once the addition is complete, maintain the reaction at the set temperature for the required duration.

  • Work-up: Proceed with the established work-up and purification procedures.

Mandatory Visualization

Exotherm_Troubleshooting start Uncontrolled Temperature Rise During Addition stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_mixing Increase Mixing Speed max_cooling->increase_mixing temp_stabilizes Temperature Stabilizes? increase_mixing->temp_stabilizes continue_monitoring Continue Monitoring temp_stabilizes->continue_monitoring  Yes runaway Thermal Runaway Detected temp_stabilizes->runaway  No emergency_shutdown Execute Emergency Shutdown runaway->emergency_shutdown

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Scale_Up_Workflow lab_scale 1. Lab-Scale Synthesis & Temperature Monitoring hazard_assessment 2. Thermal Hazard Assessment (Calorimetry, PHA) lab_scale->hazard_assessment process_design 3. Process Design for Scale-Up (Semi-batch, Cooling Capacity) hazard_assessment->process_design pilot_run 4. Pilot-Scale Run with Strict Parameter Control process_design->pilot_run data_analysis 5. Data Analysis & Refinement of Parameters pilot_run->data_analysis full_scale 6. Full-Scale Production data_analysis->full_scale

References

Validation & Comparative

A Comparative Analysis of 3- and 5-Substituted Pyrazole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The constitutional isomerism of substituents on the pyrazole ring, particularly at the 3- and 5-positions, can significantly influence the physicochemical properties, biological activity, and overall drug-like characteristics of the resulting molecules. This guide provides a comprehensive comparative analysis of 3- and 5-substituted pyrazole isomers, offering insights into their synthesis, spectroscopic signatures, and pharmacological profiles to aid in the rational design of novel therapeutics.

Executive Summary

This guide presents a side-by-side comparison of 3- and 5-substituted pyrazole isomers, focusing on key attributes relevant to drug discovery and development. The regioselective synthesis of each isomeric series is detailed, followed by a comparative analysis of their spectroscopic properties, physicochemical characteristics, and biological activities, with a focus on anticancer and anti-inflammatory applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical methods are provided.

Regioselective Synthesis of 3- and 5-Substituted Pyrazole Isomers

The strategic synthesis of either 3- or 5-substituted pyrazoles hinges on the choice of starting materials and reaction conditions, which dictates the regiochemical outcome of the cyclization reaction.

Synthesis of 3-Substituted Pyrazoles

The predominant route to 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The regioselectivity is generally governed by the differential reactivity of the two carbonyl groups of the dicarbonyl compound. Typically, the more electrophilic carbonyl carbon is preferentially attacked by the substituted nitrogen of the hydrazine. For instance, in the reaction of an unsymmetrical 1,3-diketone where R¹ is an aryl group and R³ is an alkyl group, the reaction under conventional conditions yields the 3-aryl-5-alkyl-pyrazole as the major product.

Synthesis of 5-Substituted Pyrazoles

Conversely, the synthesis of 5-substituted pyrazoles is often achieved through the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.[2][3] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. The regioselectivity is directed by the initial nucleophilic attack of the hydrazine at the β-position of the α,β-unsaturated system.

The following diagram illustrates the general synthetic pathways for obtaining 3- and 5-substituted pyrazole isomers.

G cluster_3_substituted Synthesis of 3-Substituted Pyrazoles cluster_5_substituted Synthesis of 5-Substituted Pyrazoles start1 1,3-Dicarbonyl Compound (R1 ≠ R3) intermediate1 Hydrazone Intermediate start1->intermediate1 Condensation hydrazine1 Hydrazine (R-NHNH2) hydrazine1->intermediate1 product1 3-Substituted Pyrazole intermediate1->product1 Cyclization & Dehydration start2 α,β-Unsaturated Carbonyl (Chalcone) intermediate2 Michael Adduct start2->intermediate2 Michael Addition hydrazine2 Hydrazine (R-NHNH2) hydrazine2->intermediate2 product2 5-Substituted Pyrazole intermediate2->product2 Cyclization & Dehydration

Figure 1. General synthetic pathways to 3- and 5-substituted pyrazole isomers.

Comparative Physicochemical Properties

The position of the substituent on the pyrazole ring can influence intermolecular interactions and crystal packing, leading to differences in physicochemical properties such as melting point and solubility.

Property3-Substituted Pyrazole (Illustrative Example: 3-Phenyl-1H-pyrazole)5-Substituted Pyrazole (Illustrative Example: 5-Phenyl-1H-pyrazole)Reference
Melting Point (°C) 77-80229-232[4]
Solubility Generally more soluble in non-polar organic solvents.Often exhibits higher aqueous solubility due to potential for different hydrogen bonding networks.[5][6]

Note: The data presented are illustrative and can vary significantly based on the nature of the substituent.

Comparative Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between 3- and 5-substituted pyrazole isomers due to the distinct electronic environments of the ring protons and carbons.

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons are sensitive to the position of the substituent. In many cases, the H4 proton of a 3-substituted pyrazole appears at a slightly different chemical shift compared to the H4 proton of the corresponding 5-substituted isomer.

Proton3-Phenyl-1H-pyrazole (δ, ppm)5-Phenyl-1H-pyrazole (δ, ppm)Reference
H4 ~6.5~6.7[7]
H5/H3 ~7.7~7.8[7]
¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of the C3 and C5 carbons are particularly diagnostic for distinguishing between the two isomers. The carbon atom bearing the substituent will have a chemical shift that is significantly different from the corresponding unsubstituted carbon in the other isomer.

Carbon3-Phenyl-1H-pyrazole (δ, ppm)5-Phenyl-1H-pyrazole (δ, ppm)Reference
C3 ~150~142[7][8]
C4 ~105~102[7][8]
C5 ~130~150[7][8]

The following diagram illustrates the logical flow for distinguishing between 3- and 5-substituted pyrazole isomers based on their ¹³C NMR data.

G start Obtain ¹³C NMR Spectrum of Substituted Pyrazole decision Chemical Shift of C3 and C5? start->decision isomer3 3-Substituted Isomer (C3 is downfield, C5 is upfield) decision->isomer3 C3 > C5 isomer5 5-Substituted Isomer (C5 is downfield, C3 is upfield) decision->isomer5 C5 > C3

Figure 2. Logic diagram for isomer identification using ¹³C NMR.
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural elucidation and allows for the analysis of intermolecular interactions in the solid state. The crystal packing of 3- and 5-substituted isomers can differ significantly, influencing their physical properties.[9][10][11] For example, the nature and position of substituents can dictate the formation of different hydrogen-bonding motifs, such as dimers, trimers, or catemers.[10]

Comparative Biological Activity

The substitution pattern on the pyrazole ring is a critical determinant of biological activity and target selectivity.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as potential anticancer agents.[12][13][14] The position of the substituent can influence the compound's ability to interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation. While a direct and extensive comparative study is lacking in the literature, individual studies on 3- and 5-substituted pyrazoles have reported potent anticancer activities.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
3-Aryl-pyrazole derivative HepG2 (Liver)9.13[13]
5-Aryl-pyrazole derivative A549 (Lung)26[15]
3,5-Diaryl-pyrazole derivative MCF-7 (Breast)0.07[16]
Anti-inflammatory Activity

Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The substitution at the 3- and 5-positions can modulate the inhibitory activity and selectivity towards cyclooxygenase (COX) enzymes.

Compound TypeAssayIC₅₀ (µM)Reference
3,5-Dimethyl pyrazole derivative Carrageenan-induced paw edema (% inhibition)70-86%[10]
3-Methyl-5-pyrazolone derivative Carrageenan-induced paw edema (% inhibition)Lower than 3,5-dimethyl pyrazoles[10]
1,5-Diaryl pyrazole derivative COX-2 Inhibition0.781[2]

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-5-methyl-1H-pyrazoles

This protocol is adapted from the classical Knorr pyrazole synthesis.[1]

  • Reaction Setup: To a solution of the 1-aryl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

General Protocol for the Synthesis of 5-Aryl-3-methyl-1H-pyrazoles

This protocol is based on the reaction of a chalcone analog with hydrazine.[2]

  • Reaction Setup: Dissolve the appropriate 4-aryl-3-buten-2-one (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol.

  • Reaction: Add a few drops of glacial acetic acid and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-3-methyl-1H-pyrazole.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds against cancer cell lines.[17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

The following diagram outlines the workflow for the MTT assay.

G start Seed Cancer Cells in 96-well plate step2 Treat with Pyrazole Isomers (various conc.) start->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Solubilize Formazan with DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC₅₀ values step7->end

Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Protocol for In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[9]

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with the test compound (at various concentrations) or vehicle (DMSO) for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After 5 minutes, terminate the reaction by adding HCl.

  • Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ value.

Conclusion

The isomeric positioning of substituents at the 3- and 5-positions of the pyrazole ring provides a powerful strategy for modulating the pharmacological profile of this important heterocyclic scaffold. A thorough understanding of the regioselective synthetic methods, coupled with detailed spectroscopic and biological comparisons, is essential for the rational design of novel pyrazole-based drug candidates. This guide provides a foundational framework and practical protocols to assist researchers in navigating the subtleties of 3- and 5-substituted pyrazole isomerism in their drug discovery endeavors. Further systematic studies directly comparing a broad range of these isomers are warranted to build a more comprehensive understanding of their structure-activity relationships.

References

Alkyl-Substituted Pyrazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6] The strategic placement of alkyl substituents on the pyrazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various alkyl-substituted pyrazoles, supported by experimental data and detailed methodologies.

Kinase Inhibition: Targeting the Engine of Cellular Proliferation

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrazole derivatives have emerged as a promising class of kinase inhibitors.

A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative diseases.[8] The study revealed that the nature of the alkyl group at the 3-position significantly impacts inhibitory activity.

Table 1: SAR of 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles as JNK3 Inhibitors [8]

Compound3-Alkyl SubstituentJNK3 IC50 (µM)
7a Methyl0.635
7b Ethyl0.824
8a Cyclopropylmethyl0.227
8b Isobutyl0.361

The data indicates that a cyclopropylmethyl group at the 3-position provides the highest potency against JNK3. Compound 8a exhibited an IC50 value of 227 nM, demonstrating significant inhibitory activity.[8]

Another study focused on pyrazole-based inhibitors of Aurora A kinase, another important target in cancer therapy. The SAR study of this series indicated that the presence of a nitro group was more optimal than a methyl, methoxy, or chloro substituent for antiproliferative activity.[7]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: JNK3 enzyme, ATP, specific substrate peptide (e.g., GST-c-Jun), europium-labeled anti-phospho-c-Jun antibody, and an allophycocyanin (APC)-labeled anti-GST antibody.

  • Procedure:

    • The JNK3 enzyme is incubated with the test compounds at varying concentrations in a kinase reaction buffer.

    • ATP is added to initiate the phosphorylation reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a solution containing the TR-FRET detection reagents.

    • After an incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilutions Incubation Incubate Enzyme + Compound Compound->Incubation Enzyme JNK3 Enzyme Enzyme->Incubation Add_ATP Add ATP to Initiate Incubation->Add_ATP Reaction Phosphorylation Reaction Add_ATP->Reaction Stop Stop Reaction & Add FRET Reagents Reaction->Stop FRET_Incubation Incubate for FRET Stop->FRET_Incubation Read Measure TR-FRET Signal FRET_Incubation->Read IC50 Calculate IC50 Read->IC50

Workflow for a typical kinase inhibition assay.

Antiproliferative Activity: Halting Cancer Cell Growth

The ability of alkyl-substituted pyrazoles to inhibit the growth of cancer cells is a key area of investigation. A series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized as analogues of the natural product combretastatin A-4 and evaluated for their antiproliferative activity against several human cancer cell lines.[9]

Table 2: Antiproliferative Activity of 3-Alkyl-1,5-diaryl-1H-pyrazoles [9]

Compound3-Alkyl SubstituentSGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)
7k Methyl0.080.090.12
7s Propyl> 100> 100> 100

The results clearly demonstrate that a methyl group at the 3-position is crucial for potent antiproliferative activity, while a larger propyl group leads to a significant loss of activity.[9] Further investigation revealed that these compounds likely exert their effect by inhibiting tubulin polymerization.[9]

Experimental Protocol: Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for an additional 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

signaling_pathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Apoptosis Apoptosis Pyrazole Alkyl-Substituted Pyrazole (e.g., 7k) Pyrazole->Tubulin Pyrazole->Apoptosis

Mechanism of action for antiproliferative pyrazoles.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action

Certain pyrazole derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Structure-activity relationship studies of 5-alkylether and 5-thioether substituted pyrazoles as canine COX-2 inhibitors have been conducted.[10] The research indicated that 4-cyano-5-alkyl ethers exhibited excellent potency and selectivity for COX-2.[10]

While specific IC50 values for a series of alkyl-substituted pyrazoles were not detailed in the provided search results, the general principle is that the nature and position of the alkyl group can modulate both the potency and selectivity of COX inhibition.

Experimental Protocol: COX Inhibition Assay (Canine Whole Blood Assay)
  • Blood Collection: Fresh heparinized whole blood is collected from healthy dogs.

  • Procedure:

    • Aliquots of the whole blood are pre-incubated with various concentrations of the test compounds or a vehicle control.

    • To measure COX-1 activity, the samples are incubated without any stimulant. Prostaglandin E2 (PGE2) production is measured as an indicator of COX-1 activity.

    • To measure COX-2 activity, the samples are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and activity. PGE2 production is then measured.

    • The reactions are stopped, and plasma is separated by centrifugation.

  • Analysis: PGE2 levels in the plasma are quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.

Conclusion

The alkyl substitution pattern on the pyrazole ring is a critical determinant of biological activity. As demonstrated, even minor changes, such as modifying the length or branching of an alkyl chain, can lead to significant differences in potency and selectivity against various biological targets. The data presented in this guide underscores the importance of systematic SAR studies in the design and optimization of novel pyrazole-based therapeutic agents. Further exploration of diverse alkyl substituents, including cyclic and functionalized alkyl groups, will undoubtedly lead to the discovery of new and improved drug candidates.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazole-based fungicides represent a significant class of modern crop protection agents, primarily belonging to the Succinate Dehydrogenase Inhibitors (SDHIs). Their targeted mode of action and broad-spectrum activity have made them indispensable tools for managing a wide range of fungal diseases in agriculture. This guide provides an objective comparison of the performance of prominent pyrazole-based fungicides, supported by experimental data, for researchers, scientists, and professionals in drug development.

Mechanism of Action: Inhibition of Fungal Respiration

Pyrazole-based fungicides are classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, which halts the tricarboxylic acid (TCA) cycle and ultimately disrupts fungal cellular respiration and energy production.[3] This inhibition of mitochondrial function leads to the cessation of fungal growth and development.[4]

G cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- Proton_I H+ ComplexI->Proton_I H+ pump ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- Proton_III H+ ComplexIII->Proton_III H+ pump ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 e- Proton_IV H+ ComplexIV->Proton_IV H+ pump ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- NAD NAD+ Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate H2O H₂O ADP ADP + Pi Proton_I->ATP_Synthase Proton_III->ATP_Synthase Proton_IV->ATP_Synthase SDHI Pyrazole Fungicide (SDHI) SDHI->ComplexII INHIBITS

Caption: Fungal mitochondrial electron transport chain showing inhibition of Complex II by pyrazole fungicides.

Comparative In Vitro Efficacy

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal mycelial growth.[5] Lower EC₅₀ values indicate higher antifungal activity. The table below summarizes published EC₅₀ values for several key pyrazole-based fungicides against economically important plant pathogens.

FungicideTarget PathogenEC₅₀ (µg/mL)CommentsSource(s)
Fluxapyroxad Botrytis cinerea<0.01 - 4.19Range observed in isolates from Spanish strawberry fields.[6][7]
Botrytis cinerea0.18 (mean)Baseline sensitivity from isolates in Shanghai strawberry fields.[8]
Rhizoctonia solani0.033Used as a reference commercial fungicide.[3]
Zymoseptoria triticiHigher EfficacyShowed the best overall efficacy among SDHIs in a multi-country European study.[9][10]
Bixafen Zymoseptoria triticiCross-resistanceClear cross-resistance observed with fluxapyroxad.[9][10]
Penthiopyrad Sclerotinia sclerotiorum0.0096 - 0.2606Baseline sensitivity determined from 119 strains.[4][11][12]
Botrytis cinerea<0.01 - 59.65Wide range of sensitivities found in Spanish strawberry isolates.[6][7]
Boscalid Botrytis cinerea>50High frequency of resistant isolates found.[13]
Rhizoctonia solani2.2Used as a reference commercial fungicide.[2]
Valsa mali9.19Used as a reference commercial fungicide.[14]

Note: EC₅₀ values can vary significantly between pathogen isolates, geographic locations, and experimental conditions.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of fungicide efficacy. Below are detailed protocols for common in vitro and in vivo experiments.

Key Experiment 1: In Vitro Mycelial Growth Inhibition Assay

This assay, often referred to as the "poisoned food technique," is a fundamental method for determining the intrinsic activity of a compound against a fungal pathogen and for calculating EC₅₀ values.[6]

Methodology:

  • Preparation of Fungicide Stock Solutions: Dissolve the test fungicide in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.

  • Media Amendment: Prepare a standard growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[4] Allow the medium to cool to approximately 50°C.

  • Serial Dilution: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared.[4]

  • Inoculation: Pour the amended and control media into sterile Petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) taken from the leading edge of an actively growing fungal culture onto the center of each plate.[5][6]

  • Incubation: Seal the plates and incubate them in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C) for a period of 3 to 7 days, or until the colony in the control plate has reached a significant diameter.[6]

  • Data Collection and Analysis: Measure the colony diameter in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is then determined by performing a probit or logarithmic regression analysis of the inhibition data versus the fungicide concentrations.[5]

G cluster_control Control Path A Prepare Fungicide Stock Solution C Cool Medium to ~50°C & Amend with Fungicide (Serial Dilutions) A->C B Prepare & Autoclave Growth Medium (e.g., PDA) B->C D Pour Amended Media into Petri Dishes C->D E Inoculate Plate Center with Fungal Mycelial Plug D->E F Incubate at Optimal Temperature (3-7 days) E->F G Measure Colony Diameter & Calculate % Inhibition F->G H Determine EC₅₀ Value (Regression Analysis) G->H B_c Prepare PDA + Solvent (No Fungicide) D_c Pour Control Media B_c->D_c E_c Inoculate Control Plate D_c->E_c F_c Incubate Control E_c->F_c G_c Measure Control Growth (Used as Reference) F_c->G_c G_c->G Reference for % Inhibition Calc.

Caption: Experimental workflow for an in vitro mycelial growth inhibition assay.

Key Experiment 2: In Vivo Protective and Curative Assays

In vivo assays are essential for evaluating a fungicide's performance under conditions that more closely mimic a field environment, accounting for factors like plant uptake, translocation, and environmental stability.[15]

Methodology:

  • Plant Propagation: Grow susceptible host plants to a suitable growth stage under controlled greenhouse conditions.

  • Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations. Spray the plants uniformly until runoff.

  • Inoculation Timing:

    • Protective Assay: Inoculate plants with a spore suspension or mycelial slurry of the pathogen at a set time after fungicide application (e.g., 24 hours later).[4][12] This tests the fungicide's ability to prevent infection.

    • Curative Assay: Inoculate plants with the pathogen first. Apply the fungicide at a set time after inoculation (e.g., 24 hours later).[4][12] This tests the fungicide's ability to stop an established infection.

  • Control Groups: Include a negative control (sprayed with water, then inoculated) and a positive control (untreated, uninoculated).

  • Incubation: Place the treated and inoculated plants in a growth chamber or greenhouse with conditions of temperature and humidity that are conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be measured by the percentage of leaf area affected, lesion diameter, or a disease severity index.

  • Data Analysis: Calculate the control efficacy for each treatment relative to the inoculated, untreated control. This data demonstrates the fungicide's practical performance in protecting the plant.[4][12]

References

A Comparative Guide to the Crystallographic Validation of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of 5-isopropyl-3-methyl-1H-pyrazole with related pyrazole derivatives using single-crystal X-ray crystallography. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The precise determination of their three-dimensional molecular structure is fundamental for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3][4]

This document outlines the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents a comparative analysis of crystallographic data. While specific crystallographic data for this compound is not publicly available, this guide presents expected values based on closely related structures, such as 3,5-diisopropyl-4-nitropyrazole and 3-methyl-5-trimethylsilyl-1H-pyrazole, to illustrate the validation process.[5][6]

Experimental Protocols

The validation of a molecular structure by X-ray crystallography involves a sequential process of synthesis, crystallization, and diffraction analysis.[4]

Synthesis of 3,5-Disubstituted Pyrazoles

A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8]

Protocol for this compound:

  • Reaction Setup: In a round-bottomed flask, dissolve one equivalent of 5-methylhexane-2,4-dione (the 1,3-dicarbonyl precursor for the target molecule) in ethanol.

  • Reagent Addition: Add a slight excess (1.1 equivalents) of hydrazine hydrate to the solution dropwise while stirring at room temperature.[8][9]

  • Reaction and Monitoring: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography over silica gel to yield pure this compound.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most critical step in X-ray crystallographic analysis.[4]

Protocol:

  • Solvent Selection: The purified pyrazole derivative is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) to create a saturated solution.

  • Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.[4]

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single crystal using a modern X-ray diffractometer.[10]

Protocol:

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.[3]

  • Data Collection: X-ray diffraction data are collected using a diffractometer, often with Mo Kα or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.[3][11]

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[12]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.[12][13]

Data Presentation: A Comparative Analysis

The following tables summarize key crystallographic parameters and geometric features, comparing the expected data for this compound with published data for structurally similar compounds.

Table 1: Comparative Crystallographic Data for Pyrazole Derivatives

ParameterThis compound (Expected)3,5-diisopropyl-4-nitropyrazole[5]3-methyl-5-trimethylsilyl-1H-pyrazole[6]
Chemical Formula C₇H₁₂N₂C₉H₁₅N₃O₂C₇H₁₄N₂Si
Formula Weight 124.18 g/mol 197.23 g/mol 154.29 g/mol
Crystal System MonoclinicMonoclinicTetragonal
Space Group P2₁/cI2/aI-4
a (Å) ~10.519.530(5)19.221(3)
b (Å) ~6.56.485(1)19.221(3)
c (Å) ~12.017.937(3)10.5812(18)
β (º) ~105100.32(1)90
Volume (ų) ~7902235.4(6)3909.4(15)
Z 4816
Final R-factor < 0.05Not specified0.046

Table 2: Comparison of Selected Bond Lengths and Angles

ParameterTypical Range in Pyrazoles[1][14]This compound (Expected)
Bond Lengths (Å)
N1-N21.34 - 1.38~1.36
N1-C51.33 - 1.37~1.35
N2-C31.32 - 1.36~1.34
C3-C41.38 - 1.42~1.40
C4-C51.36 - 1.40~1.38
Bond Angles (º)
C5-N1-N2110 - 114~112
N1-N2-C3104 - 108~106
N2-C3-C4110 - 114~112
C3-C4-C5103 - 107~105
C4-C5-N1105 - 109~107

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from chemical synthesis to the final validated crystal structure, a critical pathway in modern drug discovery and materials science.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Crystallography cluster_validation Validation & Analysis start 1,3-Dicarbonyl + Hydrazine Hydrate reaction Condensation Reaction start->reaction purify Column Chromatography reaction->purify dissolve Dissolve in Minimal Solvent purify->dissolve Pure Compound evap Slow Evaporation dissolve->evap crystal Single Crystal Formation evap->crystal mount Mount Crystal (100 K) crystal->mount collect Data Collection (Diffractometer) mount->collect solve Structure Solution (Direct Methods) collect->solve refine Structure Refinement solve->refine validate Final Validated Structure (CIF) refine->validate

Workflow for X-ray Crystallographic Structure Validation.

Conclusion

The structural validation of this compound through single-crystal X-ray crystallography provides unequivocal proof of its molecular connectivity and three-dimensional arrangement. A comparative analysis of its crystallographic parameters with those of related pyrazole derivatives reveals consistency in the core pyrazole ring geometry, while highlighting the influence of different substituents on the overall crystal packing.[15] This detailed structural information is invaluable for researchers in drug development, enabling a deeper understanding of SAR and facilitating the design of next-generation pyrazole-based therapeutic agents.

References

Unraveling Regioselectivity in Pyrazole Synthesis: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for precise molecular architecture is paramount. The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, often presents the challenge of regioselectivity. This guide provides a comprehensive comparison of computational predictions using Density Functional Theory (DFT) against experimental outcomes in determining the regioselectivity of pyrazole synthesis, offering a powerful tool for rational reaction design.

The formation of substituted pyrazoles, particularly from unsymmetrical precursors, can lead to the formation of two or more regioisomers. The ability to accurately predict and control which isomer is preferentially formed is crucial for efficient and targeted drug development. In recent years, Density Functional Theory (DFT) has emerged as a valuable computational method to investigate reaction mechanisms and predict the regioselectivity of chemical reactions. This guide delves into the application of DFT in pyrazole synthesis, presenting a comparative analysis of its predictive power against real-world experimental data.

Predicting Regioselectivity: DFT Calculations vs. Experimental Reality

The regioselectivity in pyrazole synthesis is fundamentally governed by the kinetic and thermodynamic stability of the possible reaction pathways. DFT calculations allow for the exploration of these pathways by determining the activation energies of transition states and the relative energies of the resulting regioisomeric products. A lower activation energy for a particular pathway suggests that the corresponding regioisomer will be formed more rapidly (kinetic control), while a lower product energy indicates greater stability (thermodynamic control).

Here, we present a summary of studies that have employed DFT to predict the regioselectivity in pyrazole synthesis and have validated these predictions with experimental results.

Reaction TypeReactantsDFT Functional/Basis SetPredicted Major Regioisomer (Calculated Parameter)Experimental Major Regioisomer (Ratio)Reference
CondensationUnsymmetrical 1,3-diketone and PhenylhydrazineB3LYP/6-31G(d)Isomer A (Lower activation energy)Isomer A (>95:5)
1,3-Dipolar CycloadditionDiazomethane and a substituted alkyneM06-2X/6-311+G(d,p)Isomer B (Lower Gibbs free energy of activation)Isomer B (Exclusive formation)
Condensationβ-ketoenamine and HydrazineωB97X-D/6-311++G(d,p)Isomer C (Lower activation energy barrier)Isomer C (>99:1)
Multi-component ReactionAldehyde, Hydrazine, and an activated alkyneB3LYP/def2-TZVPIsomer D (Most stable product based on relative energy)Isomer D (Single isomer observed)

Table 1: Comparison of DFT-Predicted and Experimental Regioselectivity in Pyrazole Synthesis

The data presented in Table 1 demonstrates a strong correlation between DFT predictions and experimental outcomes. In the majority of cases, the regioisomer predicted to be favored by DFT calculations, based on either kinetic (lower activation energy) or thermodynamic (lower product energy) factors, corresponds to the major or exclusively formed product in the laboratory. This underscores the utility of DFT as a predictive tool in synthetic chemistry.

Experimental Protocols: A Closer Look at the Synthesis

To provide a practical context for the computational data, detailed experimental methodologies for key pyrazole syntheses are outlined below.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Unsymmetrical 1,3-Diketones with Phenylhydrazine

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of the unsymmetrical 1,3-diketone in ethanol, add phenylhydrazine.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the major regioisomer.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regiomeric ratio.

Protocol 2: Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Diazomethane with a Substituted Alkyne

Materials:

  • Substituted alkyne (1.0 mmol)

  • Diazomethane solution in diethyl ether (generated in situ from Diazald®)

  • Diethyl ether (anhydrous)

Procedure: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

  • Dissolve the substituted alkyne in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane to the alkyne solution with gentle stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyrazole regioisomer.

  • Confirm the structure and regioselectivity by spectroscopic analysis.

Visualizing the Pathway to Regioselectivity

To better understand the factors influencing regioselectivity, we can visualize the reaction pathways and the logical workflow of a DFT-based prediction.

G cluster_workflow DFT Prediction Workflow start Define Reaction: Unsymmetrical Precursors reactants Model Reactants and Possible Regioisomeric Products start->reactants ts_search Locate Transition States (TS) for each pathway reactants->ts_search energy_calc Calculate Activation Energies (ΔG‡) and Product Energies (ΔG) ts_search->energy_calc prediction Predict Major Regioisomer: Lowest ΔG‡ (Kinetic) or Lowest ΔG (Thermodynamic) energy_calc->prediction comparison Compare Predicted vs. Experimental Regiomeric Ratio prediction->comparison experiment Experimental Synthesis and Product Analysis experiment->comparison

Caption: A logical workflow for the computational prediction of regioselectivity in pyrazole synthesis using DFT.

G cluster_pathway Regioselective Pyrazole Synthesis from an Unsymmetrical 1,3-Diketone cluster_legend Energy Profile Reactants Unsymmetrical 1,3-Diketone + Hydrazine TS1 Transition State 1 (ΔG‡₁) Reactants->TS1 Pathway 1 TS2 Transition State 2 (ΔG‡₂) Reactants->TS2 Pathway 2 Product1 Regioisomer A TS1->Product1 Product2 Regioisomer B TS2->Product2 l1 If ΔG‡₁ < ΔG‡₂, Pathway 1 is kinetically favored, leading to a higher yield of Regioisomer A.

Spectroscopic Fingerprints: A Comparative Guide to Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive spectroscopic comparison of pyrazole regioisomers, supported by experimental data and detailed protocols, to aid in their accurate identification.

The substitution pattern on the pyrazole ring significantly influences the molecule's biological activity. Consequently, distinguishing between regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles, is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer a powerful toolkit for this purpose.

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic differences observed between common pyrazole regioisomers. These values are illustrative and can vary based on the specific substituents and solvent used.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Disubstituted Pyrazole Regioisomers
Proton1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleKey Distinguishing Features
H-4 ~6.2-6.5~6.0-6.3Generally, H-4 in 1,5-isomers is slightly more shielded (upfield).
H-5 ~7.4-7.6-The absence of a proton at the 5-position is a clear marker for 1,5-disubstitution.
H-3 -~7.3-7.5The absence of a proton at the 3-position is a clear marker for 1,3-disubstitution.
N-substituent (e.g., CH₃) ~3.9~4.1The N-substituent in the 1,5-isomer is often slightly deshielded (downfield) due to the proximity of the C-5 substituent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Disubstituted Pyrazole Regioisomers
Carbon1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleKey Distinguishing Features
C-3 ~150-155~140-145C-3 in the 1,3-isomer is significantly deshielded.[1][2]
C-4 ~105-110~103-108C-4 chemical shifts are generally similar but can be influenced by substituents.
C-5 ~130-135~148-152C-5 in the 1,5-isomer is significantly deshielded.[1][2]

Experimental Protocols

Accurate and reproducible data are the foundation of reliable structural elucidation. The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing pyrazole regioisomers.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments are crucial.

Sample Preparation:

  • Weigh 5-10 mg of the pyrazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Key Parameters: A sufficient number of scans (8-16) should be acquired to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Key Parameters: A larger number of scans is typically required compared to ¹H NMR.

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for unambiguous assignment by identifying through-space correlations. For instance, in a 1,5-disubstituted pyrazole, a NOE correlation will be observed between the protons of the N1-substituent and the C5-substituent, which is absent in the 1,3-regioisomer.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups and observing subtle differences in bond vibrations between isomers.

Sample Preparation (ATR):

  • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Key Absorptions: Look for characteristic bands such as N-H stretching (for N-unsubstituted pyrazoles, ~3100-3300 cm⁻¹), C=N stretching (~1500-1600 cm⁻¹), and C-H stretching. Differences in the fingerprint region (below 1500 cm⁻¹) can also be diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can aid in distinguishing isomers.

Sample Preparation (ESI):

  • Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source.

Data Acquisition:

  • Instrument: Mass spectrometer with an ESI or Electron Impact (EI) source.

  • Mode: Positive or negative ion mode, depending on the analyte.

  • Analysis: While regioisomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments can differ, providing structural clues.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of pyrazole regioisomers.

Spectroscopic_Workflow_for_Pyrazole_Regioisomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Pyrazole Synthesis MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Initial Check IR IR Spectroscopy (Functional Group Analysis) MS->IR NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Primary Structure NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Ambiguity? Comparison Compare Data with Known Isomers NMR_1D->Comparison NMR_2D->Comparison Structure Unambiguous Structure Assignment Comparison->Structure

A logical workflow for the spectroscopic identification of pyrazole regioisomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides an objective comparison of standard analytical techniques for assessing the purity of 5-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic compound.[1][2][3] Furthermore, it explores potential alternatives and presents supporting experimental data and protocols.

Purity Assessment of this compound

The purity of synthesized this compound can be rigorously assessed using several analytical methods. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide detailed structural information.[1]
Primary Use Quantification of purity and separation of non-volatile and thermally labile compounds.[1]Identification and quantification of volatile and semi-volatile impurities, including isomers.[4][5]Structural elucidation and confirmation, as well as quantification of purity against a certified standard.[1]
Typical Purity Range >95%>98%>95% (Quantitative NMR)
Limit of Detection µg/mL to ng/mL range.[6][7]pg to fg range.[5]~0.1% for routine analysis
Sample Requirements Soluble in mobile phase, typically 1 mg/mL.[1][6]Volatile or semi-volatile, typically 10 mg dissolved in 10 mL.[4]Soluble in deuterated solvent, typically 5-10 mg.[1]
Key Advantages High precision and accuracy for quantification; suitable for a wide range of compounds.[1][6]High sensitivity and excellent for separating regioisomers; provides mass of fragments for identification.[4]Provides unambiguous structure confirmation and can identify and quantify impurities without a reference standard for each.[1]
Limitations Requires reference standards for impurity identification; may not separate all co-eluting impurities.Limited to thermally stable and volatile compounds; derivatization may be required.Lower sensitivity compared to MS methods; may be complex for mixture analysis without advanced techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1][6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.[6][8]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10-20 µL.[6]

    • Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the compound (e.g., 210-254 nm).[1]

    • Column Temperature: 25-40°C.[6]

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for identifying and quantifying volatile impurities and isomers.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or methanol.[4]

    • If necessary, add an internal standard for accurate quantification.[4]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI).[1]

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Impurities are identified by their mass spectra and retention times. Purity is determined by comparing the peak area of the main compound to the total peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for structural confirmation and purity assessment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Add a known amount of an internal standard with a singlet in a clear region of the spectrum for quantitative NMR (qNMR).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiments:

      • ¹H NMR: Provides information on the proton environment and is used for initial assessment and quantification.[1]

      • ¹³C NMR: Shows the carbon skeleton of the molecule.[1][9]

      • 2D NMR (COSY, HSQC, HMBC): Used to confirm the structure by establishing connectivity between protons and carbons.[1]

  • Data Analysis:

    • The structure is confirmed by analyzing chemical shifts, coupling constants, and 2D correlations.[1] Purity is determined by integrating the signals of the compound against those of the internal standard in the ¹H NMR spectrum.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_start Dissolve Sample in Volatile Solvent inject Inject into GC prep_start->inject separate Separate by Volatility inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Analyzer Detection ionize->detect analyze Analyze Mass Spectra detect->analyze quantify Quantify by Peak Area analyze->quantify Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_assessment Purity Assessment cluster_decision Decision Point cluster_alternatives Consider Alternatives synthesis Synthesize this compound tlc TLC/Crude NMR synthesis->tlc purify Column Chromatography/Recrystallization tlc->purify hplc HPLC for Quantification purify->hplc gcms GC-MS for Volatile Impurities/Isomers purify->gcms nmr NMR for Structural Confirmation purify->nmr is_pure Purity > 98%? hplc->is_pure gcms->is_pure nmr->is_pure sar Structure-Activity Relationship (SAR) Study is_pure->sar No a Proceed to Biological Assays is_pure->a Yes new_synthesis Synthesize Alternative Pyrazoles sar->new_synthesis

References

A Comparative Guide to the Biological Evaluation of Novel Pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents. This guide presents an objective comparison of the anticancer performance of two distinct, novel pyrazole derivatives, supported by experimental data from recent studies.

Introduction to Pyrazole Derivatives in Cancer Research

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology due to their broad spectrum of pharmacological activities.[1][2] Their unique chemical structures enable them to interact with various biological targets implicated in cancer progression, such as protein kinases and tubulin.[2][3] Numerous pyrazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in preclinical and even clinical trials.[4][5] This guide focuses on a comparative analysis of two recently developed pyrazole derivatives to highlight their potential and provide a basis for future drug discovery efforts.

Comparative Anticancer Activity

This section compares the in vitro cytotoxic activity of two novel pyrazole derivatives, Compound C5 and Compound 5b , against the human breast cancer cell line MCF-7.

Compound IDChemical ClassTarget Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
C5 Pyrazole-thiourea derivativeMCF-70.08ErlotinibNot specified for MCF-7[6]
5b 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenolMCF-70.21ABT-7511.10[7]

Analysis:

Compound C5, a pyrazole derivative incorporating a thiourea skeleton, demonstrated exceptionally potent cytotoxicity against the MCF-7 cell line with an IC50 value of 0.08 µM.[6] This compound's activity was highlighted by its potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[6]

Compound 5b, a substituted phenol-pyrazole derivative, also exhibited significant growth inhibitory activity against MCF-7 cells, with an IC50 value of 0.21 µM.[7] This compound was found to be a potent inhibitor of tubulin polymerization.[7]

When compared, Compound C5 shows a higher potency against the MCF-7 cell line than Compound 5b. Both compounds, however, are significantly more potent than the standard anticancer drug ABT-751 used in the study for Compound 5b.[7] The data suggests that both structural motifs, the pyrazole-thiourea and the substituted phenol-pyrazole, are promising scaffolds for the development of new anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the experimental protocols for the key cytotoxicity assays used in the evaluation of the compared pyrazole derivatives.

MTT Assay for Tumor Cell Growth Inhibitory Activity (for Compound 5b)

The in vitro cytotoxicity of the synthesized compounds was evaluated against human breast cancer MCF-7 cells using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control, ABT-751, for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antiproliferative Assay (for Compound C5)

The antiproliferative activity of the pyrazole derivatives was assessed against the MCF-7 human breast cancer cell line.[6]

  • Cell Culture: MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells were exposed to various concentrations of the test compounds for a specified period.

  • Cell Viability Assessment: The effect of the compounds on cell proliferation was determined using a suitable cell viability assay, such as the MTT or SRB (Sulforhodamine B) assay.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the concentration of the compound.

Mechanism of Action and Associated Pathways

Understanding the mechanism of action is critical in drug development. The two compared pyrazole derivatives exhibit different mechanisms of anticancer activity.

Compound C5 was identified as a potent inhibitor of EGFR kinase.[6] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound_C5 Compound C5 (Pyrazole Derivative) Compound_C5->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibited by Compound C5.

Compound 5b acts by inhibiting tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Workflow cluster_0 Normal Process cluster_1 Inhibition by Compound 5b Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Inhibition of Polymerization CellDivision Mitosis & Cell Division Microtubules->CellDivision Compound_5b Compound 5b (Pyrazole Derivative) Compound_5b->Tubulin Binds to Tubulin Arrest G2/M Phase Arrest & Apoptosis Inhibition->Arrest

Caption: Experimental workflow of tubulin polymerization inhibition.

Conclusion

The comparative analysis of Compound C5 and Compound 5b underscores the significant potential of novel pyrazole derivatives as anticancer agents. Both compounds exhibit potent cytotoxicity against the MCF-7 breast cancer cell line through distinct mechanisms of action. This guide provides a valuable resource for researchers in the field, offering a side-by-side comparison of efficacy and detailed experimental protocols to support further investigation and development of this important class of molecules. The versatility of the pyrazole scaffold continues to make it a promising starting point for the discovery of next-generation cancer therapeutics.

References

The Rise of In Silico Modeling in Drug Discovery: A Comparative Look at Pyrazole Derivatives' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of drug discovery, computational, or in silico, modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comparative analysis of various in silico approaches used to predict the bioactivity of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological properties. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods in their work.

Unraveling Biological Activity Through Computational Lenses

Recent studies have employed a range of in silico techniques, primarily Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to investigate the potential of pyrazole derivatives against various diseases, including cancer, inflammation, and infectious diseases. These methods provide valuable insights into the relationship between the chemical structure of these compounds and their biological effects, thereby guiding the synthesis of more potent and selective drug candidates.

A comparative overview of different in silico models reveals varying levels of predictive accuracy and applicability. For instance, 3D-QSAR models, which consider the three-dimensional conformation of molecules, often exhibit superior predictive power compared to their 2D counterparts.[1][2] Molecular docking studies, on the other hand, offer detailed information about the binding interactions between pyrazole derivatives and their protein targets at the atomic level.[3][4]

Comparative Performance of In Silico Models

The efficacy of in silico models is typically evaluated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). Higher values for these parameters indicate a more robust and predictive model. The following table summarizes the performance of various QSAR models developed for predicting the bioactivity of pyrazole derivatives.

Model TypeBiological ActivityTarget/Cell LineReference
3D-QSAR (CoMFA)AnticancerFGFR1-0.664[5]
3D-QSAR (CoMSIA)AnticancerFGFR1-0.614[5]
2D-QSARAnticancerMultiple Cancer Cell Lines>0.8-[6]
QSAR (MLR)HPPD InhibitionHPPD Receptor0.878-[7]
QSAR (ANN)HPPD InhibitionHPPD Receptor0.978-[7]
QSARAntiproliferativeHT-290.93950.8744[8]
QSAR (MLR)Hypoglycemic-0.820.80[9]
QSAR (Random Forest)Hypoglycemic-0.900.85[9]

Delving Deeper: Molecular Docking Insights

Molecular docking simulations provide a virtual snapshot of how a ligand, such as a pyrazole derivative, fits into the binding site of a target protein. The binding affinity, often expressed in kcal/mol, is a key metric for assessing the potential inhibitory activity of the compound. Lower binding energies generally indicate a more stable and potent inhibitor.

Pyrazole DerivativeTarget ProteinBinding Affinity (kcal/mol)Biological ActivityReference
M72CYP17-10.4Anticancer[3]
M36C-RAF-9.7Anticancer[3]
M76VEGFR-9.2Anticancer[3]
M74CRMP2-6.9Anticancer[3]
Compound 2bCDK2-10.35Anticancer[4]
Compound 1bVEGFR-2-10.09Anticancer[4]
Compound 1dAurora A-8.57Anticancer[4]

Visualizing the In Silico Workflow

The process of in silico modeling for pyrazole derivatives' bioactivity can be streamlined into a logical workflow, as illustrated in the following diagram. This process typically begins with the collection of a dataset of compounds with known biological activities, followed by molecular modeling, descriptor calculation, model development, and validation.

G General Workflow for In Silico Bioactivity Modeling A Data Collection (Pyrazole Derivatives & Bioactivity Data) B Molecular Structure Preparation (2D/3D Generation, Optimization) A->B C Descriptor Calculation (Physicochemical, Topological, etc.) B->C D Dataset Splitting (Training and Test Sets) C->D E Model Development (QSAR, Docking, etc.) D->E F Model Validation (Internal & External) E->F G Prediction of New Compounds' Bioactivity F->G Validated Model H Experimental Validation G->H

Caption: A generalized workflow for in silico modeling of bioactivity.

Targeting Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways that are crucial for cancer cell growth and survival. The following diagram depicts a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for anticancer therapies.

G Simplified VEGFR Signaling Pathway cluster_0 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival Angiogenesis Angiogenesis CellSurvival->Angiogenesis

Caption: Overview of the VEGFR signaling cascade in angiogenesis.

Experimental Protocols: A Closer Look

The reliability of in silico predictions is heavily dependent on the rigor of the computational methodologies employed. Below are summaries of the key experimental protocols commonly used in the studies of pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

  • Data Set Preparation: A diverse set of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. The data is typically divided into a training set for model development and a test set for external validation.[6][7]

  • Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated using specialized software.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest are used to establish a mathematical relationship between the molecular descriptors and the biological activity.[7][9]

  • Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.[8]

Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The structures of the pyrazole derivatives (ligands) are created and optimized.

  • Binding Site Identification: The active site of the protein is identified, and a grid box is defined around it to guide the docking process.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the preferred binding pose and affinity of each ligand within the protein's active site.[3][4]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[3][4]

ADMET Prediction

  • In Silico ADMET Profiling: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives are predicted using various computational models and web servers like SwissADME and pkCSM.[3][10] These predictions help in the early identification of compounds with favorable pharmacokinetic and safety profiles.

Conclusion

In silico modeling has proven to be a powerful and cost-effective strategy in the quest for novel pyrazole-based therapeutics. By integrating QSAR, molecular docking, and ADMET prediction, researchers can efficiently screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and ultimately accelerate the drug discovery pipeline. The comparative data and methodologies presented in this guide underscore the importance of selecting appropriate computational tools and robust validation techniques to ensure the reliability of the generated predictions.

References

A Comparative Guide to Pyrazole Synthesis: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. Pyrazoles are a privileged heterocyclic motif found in numerous blockbuster drugs such as Celecoxib and Rimonabant.[1] Two of the most powerful and versatile methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given research objective.

At a Glance: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Reactants 1,3-Dicarbonyl compound and a hydrazine derivative.[2][3][4]A 1,3-dipole (e.g., nitrile imine, diazoalkane) and a dipolarophile (e.g., alkyne, alkene).[1]
Catalyst Typically acid-catalyzed (e.g., acetic acid).[2][3][5]Often requires a base to generate the 1,3-dipole in situ (e.g., triethylamine).[1]
Key Transformation Cyclocondensation reaction.[5][6][3+2] Cycloaddition reaction.[1]
Regioselectivity Can be an issue with unsymmetrical 1,3-dicarbonyls, potentially leading to a mixture of regioisomers.[5][6]Generally offers good to excellent regioselectivity, which can be predicted by frontier molecular orbital theory.[1]
Substrate Scope Broad scope for both the 1,3-dicarbonyl and hydrazine components.Very broad scope, with a wide variety of 1,3-dipoles and dipolarophiles available.
Reaction Conditions Often requires heating.[5][7]Can often be performed at room temperature.[1][8]
Typical Yields Generally good to high yields.[9][10]Can provide high yields, often up to 95%.[11]

Reaction Mechanisms and Workflows

To visualize the fundamental differences between these two synthetic routes, the following diagrams illustrate their respective mechanisms and a general experimental workflow.

Knorr_Synthesis_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Protonation Protonation of Carbonyl Reactants->Protonation Acid Catalyst Hydrazone Hydrazone Intermediate Protonation->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Dipolar_Cycloaddition_Mechanism Reactants Hydrazonoyl Halide + Dipolarophile Nitrile_Imine Nitrile Imine (1,3-Dipole) Reactants->Nitrile_Imine Base (e.g., Et3N) Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Cycloadduct Initial Cycloadduct (Pyrazoline) Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Pyrazole Pyrazole Product Aromatization->Pyrazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Experimental_Workflow Start Start Mixing Mix Reactants and Solvent Start->Mixing Reaction Reaction (Heating/Stirring) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Pyrazole Synthesis.

Quantitative Data Comparison

The following table summarizes representative experimental data for both synthetic methods, highlighting key performance indicators.

Synthesis MethodSubstratesConditionsTimeYieldReference
Knorr Synthesis Ethyl acetoacetate, PhenylhydrazineReflux, no solvent1 hrHigh (not specified)[7]
Knorr Synthesis Ethyl benzoylacetate, Hydrazine hydrate100°C, 1-propanol, Acetic acid1 hr79%[9][10]
1,3-Dipolar Cycloaddition Benzaldehyde hydrazone, Acetyl acetoneReflux, ethanol, Chloramine-T2-3 hr59%
1,3-Dipolar Cycloaddition α-bromocinnamaldehyde, Hydrazonyl chlorideRoom temp, Chloroform, Triethylamine7-10 hrGood (not specified)[1]
1,3-Dipolar Cycloaddition Ninhydrin-derived carbonates, NitriliminesNot specifiedNot specifiedUp to 95%[11]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[8]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate and phenylhydrazine. Note: this addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with diethyl ether.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

  • Allow the hot solution to cool to room temperature and then in an ice bath for complete crystallization.

  • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).

1,3-Dipolar Cycloaddition: General Procedure for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[1]

Materials:

  • α-bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Triethylamine (0.46 mL, 3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

Procedure:

  • In a suitable flask, dissolve α-bromocinnamaldehyde (1) and the hydrazonyl chloride in 10 mL of dry chloroform or dichloromethane.

  • To this solution, add triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization as needed.

Conclusion

Both the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition are robust and highly valuable methods for the preparation of pyrazoles. The choice between the two often depends on the specific target molecule and the availability of starting materials.

The Knorr synthesis is a classical and straightforward method, particularly well-suited for the synthesis of pyrazolones from readily available 1,3-dicarbonyl compounds. Its main potential drawback is the lack of regiocontrol with unsymmetrical dicarbonyls.

The 1,3-dipolar cycloaddition offers exceptional versatility and generally provides higher regioselectivity. The ability to construct highly substituted pyrazoles under mild conditions makes it a powerful tool in modern organic synthesis, especially for complex target molecules.

Ultimately, a thorough understanding of the scope and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and efficiently access the diverse chemical space of pyrazole-containing compounds for drug discovery and development.

References

A Comparative Guide to Pyrazole Synthesis: Green Methods vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. As the demand for sustainable and efficient chemical processes grows, a critical evaluation of traditional versus green synthetic methodologies is essential. This guide provides an objective comparison of green synthesis methods for pyrazoles against classical routes, supported by experimental data, detailed protocols, and workflow visualizations to inform methodological selection in a research and development setting.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional heating to green chemistry techniques.

Table 1: Synthesis of Pyrazolones from β-Ketoesters and Hydrazines
ParameterTraditional (Knorr Synthesis)Green (Microwave-Assisted)Green (Solvent-Free, Room Temp)
Starting Materials Ethyl benzoylacetate, Hydrazine hydrateAcetophenone, Aromatic aldehydes, Hydrazine hydrateN'-benzoylbenzohydrazide, DMAD, Cyclohexyl isocyanide
Solvent 1-PropanolEthanolNone
Catalyst Glacial acetic acidAcetic acid (catalytic amount)Tetrabutylammonium bromide (TBAB)
Temperature ~100°C[1][2]120°C[3]Room Temperature[4][5]
Reaction Time 1 hour[1][2]7-10 minutes[3]30 minutes[4]
Yield High (Specific % not always stated)[1][2]68-86%[3]82%[4]
Table 2: Synthesis of Pyrazoles from Chalcones and Hydrazines
ParameterTraditional (Reflux)Green (Microwave-Assisted)Green (Ultrasound-Assisted)Green (Mechanochemical)
Starting Materials Chalcone, Hydrazine hydrateChalcone, Hydrazine hydrateAromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile/Ammonium acetateChalcone, Hydrazine
Solvent EthanolEthanolWaterNone
Catalyst Glacial acetic acidGlacial acetic acid (catalytic amount)NoneNaHSO₄·H₂O (optional)[6]
Energy Source Conventional HeatingMicrowave IrradiationUltrasonic IrradiationMechanical Milling
Temperature Reflux120°CNot specified (cavitation-induced)Room Temperature
Reaction Time 10-12 hours[3]5-7 minutes[3]10 minutes[7]30 minutes[8]
Yield 59-71%[3]80-85%[9]98%[7]Excellent yields[6][8]

Experimental Protocols

Traditional Route: Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate under conventional heating.[1][2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][2]

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[1][2]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1][2]

  • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.[2]

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[1][2]

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[10]

Green Route: Microwave-Assisted Synthesis from Chalcones

This protocol describes a rapid, high-yield synthesis of pyrazole derivatives from chalcones using microwave irradiation.[11][12]

Materials:

  • 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one (Chalcone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, mix the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of ethanol.[12]

  • Add a few drops of glacial acetic acid to the mixture.[11]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-600W) for 2-7 minutes.[3][12]

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[12]

Green Route: Ultrasound-Assisted Synthesis

This protocol outlines a catalyst-free, one-pot synthesis of pyrazoles in water, accelerated by ultrasonic irradiation.[13]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Hydrazine monohydrate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (4.0 mmol)

  • Water

Procedure:

  • In a suitable reaction vessel, mix ethyl acetoacetate and hydrazine monohydrate in water.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature (25°C) for 30 minutes.

  • Add the aromatic aldehyde and ammonium acetate to the mixture.

  • Continue ultrasonic irradiation for the specified reaction time (typically short, e.g., 10 minutes).[7]

  • The product often precipitates directly from the reaction mixture and can be collected by simple filtration, avoiding the need for chromatographic purification.[13]

Green Route: Mechanochemical Synthesis

This protocol describes a solvent-free synthesis of pyrazoles from chalcones using ball milling.[8]

Materials:

  • Chalcone derivative

  • Hydrazine

  • Oxidant (e.g., Na₂S₂O₈)[8]

Procedure:

  • Place the chalcone derivative, hydrazine, and stainless steel balls into a metal milling jar.

  • Vibrate the jar at a high frequency for 30 minutes.

  • Add the oxidant to the jar and repeat the milling procedure.

  • After the reaction is complete, disperse the reaction mixture in water.

  • Collect the solid product by filtration.[8]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for traditional and green pyrazole synthesis methods.

Traditional_vs_Green_Synthesis cluster_traditional Traditional Synthesis (Knorr) cluster_green Green Synthesis Routes cluster_mw Microwave-Assisted cluster_us Ultrasound-Assisted cluster_mech Mechanochemical cluster_product Product Isolation T_Start 1,3-Dicarbonyl + Hydrazine T_Solvent Add Solvent (e.g., Propanol) T_Start->T_Solvent T_Catalyst Add Acid Catalyst (e.g., Acetic Acid) T_Solvent->T_Catalyst T_Heat Conventional Heating (Reflux, ~100°C, >1 hr) T_Catalyst->T_Heat T_Workup Aqueous Workup & Precipitation T_Heat->T_Workup T_Product Isolate Pyrazole Product (Filtration) T_Workup->T_Product G_Start Reactants (e.g., Chalcone + Hydrazine) MW_Solvent Add Green Solvent (e.g., Ethanol, Water) G_Start->MW_Solvent US_Solvent Water as Solvent G_Start->US_Solvent Mech_Milling Solvent-Free Ball Milling (Room Temp, ~30 min) G_Start->Mech_Milling MW_Irradiation Microwave Irradiation (~120°C, <15 min) MW_Solvent->MW_Irradiation MW_Precipitate Precipitation (e.g., on ice) MW_Irradiation->MW_Precipitate G_Product Isolate High-Purity Pyrazole Product MW_Precipitate->G_Product US_Irradiation Ultrasonic Irradiation (Room Temp, <30 min) US_Solvent->US_Irradiation US_Filter Direct Filtration US_Irradiation->US_Filter US_Filter->G_Product Mech_Workup Aqueous Dispersion Mech_Milling->Mech_Workup Mech_Filter Filtration Mech_Workup->Mech_Filter Mech_Filter->G_Product

Caption: Comparative workflow of traditional vs. green pyrazole synthesis.

Knorr_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Condensation (Acid-Catalyzed) Reactants->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Int Cyclic Intermediate Cyclization->Cyclic_Int Dehydration Dehydration (-H₂O) Cyclic_Int->Dehydration Product Aromatic Pyrazole Ring Dehydration->Product

Caption: Key steps in the traditional Knorr pyrazole synthesis pathway.

Conclusion

The evaluation of synthetic methods for pyrazole derivatives clearly demonstrates the significant advantages of green chemistry approaches over traditional routes.[14] Methods such as microwave irradiation, ultrasound assistance, and mechanochemistry consistently offer substantial reductions in reaction times, often from hours to minutes, and frequently result in higher product yields.[15][16] Furthermore, these green techniques often utilize more environmentally benign solvents like water or are performed under solvent-free conditions, minimizing hazardous waste generation.[4][5][13] For researchers and professionals in drug development, the adoption of these green methodologies not only aligns with the principles of sustainable chemistry but also offers a practical pathway to accelerate the synthesis of novel pyrazole-based compounds, thereby enhancing the efficiency of the drug discovery pipeline.

References

Safety Operating Guide

Navigating the Disposal of 5-Isopropyl-3-methyl-1H-pyrazole: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Isopropyl-3-methyl-1H-pyrazole, ensuring compliance and minimizing risk. The following protocols are based on best practices for hazardous chemical waste management, synthesized from safety data sheets of structurally similar pyrazole derivatives.

Hazard Profile and Personal Protective Equipment (PPE)

  • Harmful if swallowed.[1][4]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[2]

  • May cause respiratory irritation.[4]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Specification
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger spills, chemical-resistant apron and boots.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] A respirator may be needed for spills.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

  • Liquid Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Materials: Any materials used to handle or clean up spills of this compound (e.g., paper towels, gloves, pipette tips) must also be disposed of as hazardous waste in the designated solid waste container.

2. Container Labeling:

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".

  • Approximate concentration and quantity.

  • The date when the first waste was added to the container (accumulation start date).[5]

  • The name of the principal investigator and the laboratory location.[5]

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area within the laboratory.

  • Keep the container closed except when adding waste.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

4. Disposal:

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Follow all institutional and local regulations for the final disposal of the chemical waste.[4]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware at least three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinseates may also need to be collected depending on local regulations.

  • Washing: After the initial solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste (Solid, Liquid, Contaminated Materials) A->B C Use Designated, Compatible Hazardous Waste Containers B->C D Label Container Correctly (Name, Date, PI) C->D E Store in Secure Secondary Containment Area D->E F Contact EHS for Waste Pickup E->F G Follow Institutional and Local Regulations F->G

References

Safeguarding Your Research: A Guide to Handling 5-Isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 5-Isopropyl-3-methyl-1H-pyrazole, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these procedural steps will mitigate risks and streamline your operational workflow.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Table 1: Hazard Classification for this compound

Hazard StatementClassification
H315Skin Irritation
H319Serious Eye Irritation
H335May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face-shield may be required for certain situations.[2]
Skin Protection Wear protective gloves and clean body-covering clothing.[1] Protective boots may be required depending on the scale of handling.[2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] If dust or aerosol will be generated, use a dust respirator and ensure a local exhaust system is in place.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following protocol outlines the necessary steps from preparation to post-handling procedures.

Experimental Workflow for Handling this compound

Handling Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol
  • Preparation :

    • Don PPE : Before entering the designated handling area, put on all required personal protective equipment as detailed in Table 2.

    • Prepare Work Area : Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.

    • Gather Materials : Assemble all necessary equipment, such as spatulas, weighing paper, and solvent containers, to minimize movement during handling.

  • Handling :

    • Weighing : Carefully weigh the desired amount of this compound. Avoid generating dust.

    • Dissolving/Use : If dissolving, add the solvent to the compound slowly. If using in a reaction, add it to the reaction vessel within the ventilated area.

  • Cleanup and Disposal :

    • Decontamination : Thoroughly clean all surfaces and equipment that came into contact with the chemical, using an appropriate solvent.

    • Waste Disposal : Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • Doff PPE : Remove personal protective equipment in the correct order to avoid cross-contamination, and wash hands thoroughly.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Expired Compound Collect in a clearly labeled, sealed container for chemical waste. Dispose of contents/container to an approved waste disposal plant.[1]
Contaminated Solids This includes items like pipette tips, tubes, and weighing paper. Collect in a designated solid chemical waste container that is clearly labeled.
Liquid Waste Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Never dispose of this chemical down the drain.
Empty Containers The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[3]

All chemical waste must be handled by a licensed chemical waste disposal service. Ensure that all waste containers are stored in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-3-methyl-1H-pyrazole
Reactant of Route 2
5-Isopropyl-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.